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  • Product: 18-Beta-hydroxy-3-epi-alpha-yohimbine
  • CAS: 81703-06-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Molecular Mechanism of Action of 18-Beta-hydroxy-3-epi-alpha-yohimbine

Executive Summary This guide provides a comprehensive examination of the molecular mechanism of action of 18-Beta-hydroxy-3-epi-alpha-yohimbine, an indole alkaloid found in plants of the Rauvolfia genus.[1][2][3] Direct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive examination of the molecular mechanism of action of 18-Beta-hydroxy-3-epi-alpha-yohimbine, an indole alkaloid found in plants of the Rauvolfia genus.[1][2][3] Direct pharmacological data on this specific compound is notably scarce in the current scientific literature. Therefore, this document establishes a foundational understanding by first detailing the well-characterized mechanism of its parent compound, yohimbine, a potent and selective α2-adrenergic receptor antagonist.[4][5] We then leverage a structure-activity relationship (SAR) analysis to project a hypothesized pharmacological profile for 18-Beta-hydroxy-3-epi-alpha-yohimbine, considering the critical stereochemical differences and hydroxyl additions that distinguish it from yohimbine. The guide culminates in a detailed blueprint of experimental workflows essential for the empirical characterization and validation of novel yohimbane alkaloids, offering a robust framework for future research in this area.

The Yohimbane Alkaloids: A Framework of Stereochemical Diversity and Pharmacological Specificity

The yohimbane scaffold is a pentacyclic indole alkaloid structure that serves as the backbone for a variety of pharmacologically active compounds.[5] These molecules, primarily sourced from the Pausinystalia yohimbe and Rauvolfia species, are distinguished by the stereochemical arrangement at multiple chiral centers, which dictates their three-dimensional shape and, consequently, their receptor binding affinity and functional activity.[6][7]

Key stereoisomers include:

  • Yohimbine: The most studied isomer, acting as a selective α2-adrenergic antagonist.[4]

  • Rauwolscine (α-yohimbine): Also an α2-antagonist.

  • Corynanthine: An α1-adrenergic antagonist.

  • 3-epi-α-yohimbine: An isomer reported to have a significantly lower affinity for α-adrenergic receptors compared to yohimbine.[8]

The subject of this guide, 18-Beta-hydroxy-3-epi-alpha-yohimbine , is a naturally occurring derivative of 3-epi-α-yohimbine.[1][2] Its unique structure, featuring both the C3 epimerization and a C18 hydroxyl group, suggests a pharmacological profile that likely diverges from that of yohimbine.

The Prototypical Mechanism: Yohimbine's Antagonism of α2-Adrenergic Receptors

To understand the potential action of its derivatives, we must first examine the mechanism of yohimbine. Its primary molecular action is the competitive, selective blockade of α2-adrenergic receptors (α2-ARs).[5][9]

2.1. Disruption of Presynaptic Autoregulation

Presynaptic α2-ARs function as autoreceptors on noradrenergic neurons. When activated by norepinephrine (NE) in the synaptic cleft, they initiate a negative feedback loop that inhibits further NE release.[5][10] Yohimbine, by acting as a competitive antagonist at these receptors, prevents this feedback inhibition.[9] This blockade leads to a sustained and increased release of NE into the synapse, amplifying sympathetic nervous system activity.[5][9]

2.2. The Gαi-Coupled Signaling Cascade

Alpha-2 adrenergic receptors are G-protein coupled receptors (GPCRs) that signal through the inhibitory G-protein, Gαi.[11]

  • Normal Activation (Agonist Binding): An agonist (like norepinephrine) binds to the α2-AR, causing a conformational change that activates the associated Gαi protein. The Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase. This action reduces the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[12]

  • Antagonism by Yohimbine: Yohimbine binds to the α2-AR but does not induce the conformational change necessary for Gαi activation. By occupying the receptor, it prevents norepinephrine from binding and inhibiting adenylyl cyclase. The result is a disinhibition of the enzyme, leading to maintained or increased intracellular cAMP levels and a subsequent increase in downstream signaling.[8]

G_protein_signaling a2_receptor α2-Adrenergic Receptor g_protein Gαi Protein Complex a2_receptor->g_protein Activates ac Adenylyl Cyclase (AC) g_protein->ac Inhibits cAMP cAMP (Second Messenger) ac->cAMP Converts NE Norepinephrine (NE) (Agonist) NE->a2_receptor Binds & Activates Yohimbine Yohimbine (Antagonist) Yohimbine->a2_receptor Binds & Blocks CellularResponse_Antagonist Increased Norepinephrine Release Yohimbine->CellularResponse_Antagonist ATP ATP ATP->ac PKA Protein Kinase A (PKA) cAMP->PKA CellularResponse Decreased Sympathetic Output PKA->CellularResponse Leads to

Caption: Yohimbine antagonizes the Gαi-coupled α2-AR pathway.

2.3. Receptor Subtype Affinities

Yohimbine exhibits high affinity for all three α2-AR subtypes, with a slight preference for the α2C subtype.[4][6] This non-selective antagonism contributes to its complex physiological effects, as each subtype has a distinct tissue distribution and function.[13]

Receptor SubtypeYohimbine Binding Affinity (Ki, nM)Primary Location/Function
α2A-AR 1.4Brain (presynaptic autoreceptors), lowers blood pressure.[4][13]
α2B-AR 7.1Vasculature, causes vasoconstriction.[4][13]
α2C-AR 0.88Central Nervous System, involved in sensory processing.[4][13]

Secondary Pharmacological Targets of Yohimbine

While primarily an α2-AR antagonist, yohimbine displays a broader binding profile at higher concentrations, interacting with other monoaminergic receptors. This polypharmacology is crucial to its overall effects and provides a template for investigating novel derivatives.[5][7]

Receptor FamilySpecific SubtypeBinding Affinity / Action
α1-Adrenergic α1A, α1B, α1DModerate affinity, antagonist.[4][7]
Serotonin (5-HT) 5-HT1AModerate affinity, partial agonist.[7]
5-HT1B, 5-HT1DModerate affinity, antagonist.[7]
5-HT2A, 5-HT2BWeak to moderate affinity, antagonist.[7]
Dopamine D2, D3Moderate to weak affinity, antagonist.[5][7]

Projected Molecular Mechanism of 18-Beta-hydroxy-3-epi-alpha-yohimbine: A Hypothesis

Given the lack of direct experimental data, we can formulate a hypothesis based on a structure-activity relationship (SAR) analysis.

  • Impact of the 3-epi Configuration: The epimerization at the C3 position is the most significant structural change. Research on the parent compound, 3-epi-α-yohimbine, indicates that this stereochemistry substantially reduces affinity for α-adrenergic receptors .[8] It is highly probable that 18-Beta-hydroxy-3-epi-alpha-yohimbine retains this characteristic, making it a weak α2-AR ligand compared to yohimbine.

  • Impact of the 18-Beta-hydroxy Group: The addition of a hydroxyl group at the C18 position increases the molecule's polarity. This could have several consequences:

    • Altered Pharmacokinetics: Increased polarity may reduce its ability to cross the blood-brain barrier, potentially localizing its effects to the periphery.

    • New Receptor Interactions: The hydroxyl group can act as a hydrogen bond donor or acceptor, potentially creating new, favorable interactions within the binding pockets of different receptors. This could enhance its affinity for secondary targets (e.g., specific serotonin or dopamine receptor subtypes) for which yohimbine has only moderate affinity.

Hypothesis: 18-Beta-hydroxy-3-epi-alpha-yohimbine is unlikely to be a potent α2-adrenergic antagonist. Its primary mechanism of action may be driven by interactions with other receptors, possibly within the serotonergic or dopaminergic systems, where the combination of the 3-epi scaffold and the 18-hydroxy group creates a novel binding profile.

Experimental Workflows for Mechanistic Characterization

To move from hypothesis to established fact, a systematic, multi-tiered experimental approach is required. The following workflows provide a self-validating pathway for characterizing the molecular mechanism of a novel yohimbane alkaloid.

5.1. Tier 1: Broad-Spectrum Target Identification via Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of the compound across a wide range of CNS receptors and establish a primary binding profile.

Methodology: Radioligand Displacement Assay

  • Preparation: Culture cell lines (e.g., HEK293, CHO) stably expressing the human recombinant receptor of interest (e.g., α2A-AR, 5-HT1A, D2, etc.). Prepare cell membrane homogenates.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a known concentration of a specific high-affinity radioligand (e.g., [3H]yohimbine for α2-ARs), and serial dilutions of the test compound (18-Beta-hydroxy-3-epi-alpha-yohimbine).

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation: Rapidly filter the plate contents through a glass fiber filtermat to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Use non-linear regression to calculate the IC50 (concentration of test compound that displaces 50% of the radioligand). Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Causality: This initial screen is critical. By testing against a broad panel (e.g., the Eurofins SafetyScreen44™ or similar), we avoid confirmation bias and can uncover unexpected primary targets. A low Ki value at a specific receptor identifies it as a high-priority candidate for functional testing.

binding_assay_workflow start Start: Novel Compound (18-Beta-hydroxy-3-epi-alpha-yohimbine) receptor_panel Select Broad Receptor Panel (Adrenergic, Serotonergic, Dopaminergic, etc.) start->receptor_panel prepare_membranes Prepare Cell Membranes Expressing Target Receptor receptor_panel->prepare_membranes assay_setup Radioligand Displacement Assay: 1. Membranes 2. Radioligand ([3H]L) 3. Test Compound (Serial Dilutions) prepare_membranes->assay_setup quantify Scintillation Counting to Measure Bound [3H]L assay_setup->quantify analysis Data Analysis: Calculate IC50 -> Ki quantify->analysis end Output: Receptor Binding Profile (Ranked list of Ki values) analysis->end

Caption: Workflow for determining the receptor binding profile.

5.2. Tier 2: Functional Activity Determination

Objective: To determine whether the compound acts as an agonist, antagonist, or inverse agonist at the high-affinity targets identified in Tier 1.

Methodology: Second Messenger Assays

  • For Gαi/Gαs-Coupled Receptors (e.g., α2-AR, 5-HT1A): cAMP Assay

    • Cell Plating: Plate the receptor-expressing cells in a multi-well format.

    • Antagonist Mode: Pre-incubate cells with serial dilutions of the test compound. Then, stimulate the cells with a known agonist (e.g., UK 14,304 for α2-ARs) at its EC80 concentration.

    • Agonist Mode: Incubate cells with only the serial dilutions of the test compound.

    • Lysis & Detection: After incubation, lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA).

    • Data Analysis: In antagonist mode, a rightward shift in the agonist's dose-response curve indicates competitive antagonism, from which an IC50 can be calculated. In agonist mode, a dose-dependent change in cAMP indicates agonist or inverse agonist activity (EC50).

  • For Gαq-Coupled Receptors (e.g., α1-AR, 5-HT2A): Calcium Flux Assay

    • Cell Loading: Load receptor-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Measurement: Use a plate reader (e.g., FLIPR) to measure baseline fluorescence.

    • Compound Addition: Inject the test compound (for agonist mode) or a known agonist after pre-incubation with the test compound (antagonist mode).

    • Data Analysis: Measure the change in fluorescence intensity, which corresponds to intracellular calcium mobilization. Calculate EC50 or IC50 values.

Causality: This step is essential because binding does not equate to function. A compound can bind with high affinity but have no functional effect (a silent antagonist) or an opposite effect (an inverse agonist). This tier validates the binding data with functional relevance.

5.3. Tier 3: Physiologically Relevant Validation

Objective: To confirm the compound's mechanism in a more complex biological system that approximates in vivo conditions.

Methodology: Ex Vivo Tissue Assays

  • Synaptosome Preparation: Isolate nerve terminals (synaptosomes) from specific brain regions (e.g., cortex, hippocampus).

  • Neurotransmitter Release Assay:

    • Load synaptosomes with a radiolabeled neurotransmitter (e.g., [3H]Norepinephrine).

    • Stimulate the synaptosomes with a depolarizing agent (e.g., KCl) in the presence and absence of the test compound.

    • Measure the amount of released radioactivity to quantify neurotransmitter release.

    • Rationale: This directly tests the hypothesized effect on presynaptic autoreceptors. For an α2-antagonist, one would expect an enhancement of KCl-evoked NE release. For 18-Beta-hydroxy-3-epi-alpha-yohimbine, this assay would reveal if it modulates the release of norepinephrine, serotonin, or dopamine.

Conclusion and Future Directions

While 18-Beta-hydroxy-3-epi-alpha-yohimbine remains a poorly understood natural product, its structure provides compelling clues to its molecular mechanism. Based on the known pharmacology of its isomers, it is hypothesized to be a weak ligand at α2-adrenergic receptors, with a potentially novel profile at other monoaminergic targets. This guide provides the foundational knowledge of the yohimbane class and a rigorous, logical framework for the experimental work required to elucidate the specific mechanism of this unique compound. The proposed workflows, from broad binding screens to functional and ex vivo validation, represent a clear path forward for researchers to define its therapeutic potential and contribute new knowledge to the field of neuropharmacology.

References

  • Doxey, J. C., & Roach, A. G. (1980). Pharmacological and biochemical properties of isomeric yohimbine alkaloids. European Journal of Pharmacology. [Link]

  • Kanagy, N. L. (2005). Alpha(2)-adrenergic receptor signalling in hypertension. Clinical Science. [Link]

  • Sharif, H., et al. (2022). A literature perspective on the pharmacological applications of yohimbine. Frontiers in Pharmacology. [Link]

  • QIAGEN (n.d.). α-Adrenergic Signaling. GeneGlobe. [Link]

  • Wikipedia contributors. (2024). Alpha-2 adrenergic receptor. Wikipedia. [Link]

  • Cieślik, P., et al. (2024). Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk? International Journal of Molecular Sciences. [Link]

  • Examine.com (2025). Research Breakdown on Yohimbine. Examine.com. [Link]

  • Wen, R., et al. (1998). Alpha2-adrenergic agonists selectively activate extracellular signal-regulated kinases in Müller cells in vivo. Investigative Ophthalmology & Visual Science. [Link]

  • Sharif, H., et al. (2022). A literature perspective on the pharmacological applications of yohimbine. Taylor & Francis Online. [Link]

  • JoVE (2024). Sympathetic Signaling. Journal of Visualized Experiments. [Link]

  • Bloomer, R. J., & Farney, T. M. (2024). Ergogenic and Sympathomimetic Effects of Yohimbine: A Review. Neurolitics. [Link]

  • Wikipedia contributors. (2024). Yohimbine. Wikipedia. [Link]

  • Cieślik, P., et al. (2024). Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk?. National Center for Biotechnology Information. [Link]

  • Neubig, R. R., et al. (1988). Agonist and antagonist binding to alpha 2-adrenergic receptors in purified membranes from human platelets. Journal of Biological Chemistry. [Link]

  • Chen, C. M., et al. (2021). Yohimbine, an α2-Adrenoceptor Antagonist, Suppresses PDGF-BB-Stimulated Vascular Smooth Muscle Cell Proliferation by Downregulating the PLCγ1 Signaling Pathway. MDPI. [Link]

  • Pharmacology of Yohimbine; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025). YouTube. [Link]

  • National Center for Biotechnology Information (n.d.). Yohimbine. PubChem. [Link]

  • Bloomer, R. J., & Farney, T. M. (2024). Ergogenic and Sympathomimetic Effects of Yohimbine: A Review. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information (n.d.). 18-Beta-hydroxy-3-epi-alpha-yohimbine. PubChem. [Link]

  • National Center for Biotechnology Information (n.d.). BioAssay Record for AID 36342. PubChem. [Link]

  • Kamibayashi, T., & Maze, M. (2000). Clinical uses of alpha2-adrenergic agonists. Anesthesiology. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Alpha-2 Adrenergic Receptor Binding Affinity of 18-Beta-hydroxy-3-epi-alpha-yohimbine

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals Executive Summary This technical guide provides a comprehensive analysis of the alpha-2 adrenergic receptor binding affinity...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the alpha-2 adrenergic receptor binding affinity of 18-Beta-hydroxy-3-epi-alpha-yohimbine, a naturally occurring yohimbine analog. While yohimbine is a well-characterized, potent antagonist of alpha-2 adrenergic receptors, this guide addresses the current knowledge gap regarding the specific binding characteristics of its 18-Beta-hydroxy-3-epi derivative. Through a detailed exploration of the structural and functional landscape of alpha-2 adrenergic receptors, the established pharmacology of yohimbine, and the principles of radioligand binding assays, this document offers a robust framework for understanding and investigating the potential interactions of this compound. In the absence of direct quantitative binding data for 18-Beta-hydroxy-3-epi-alpha-yohimbine, this guide synthesizes available information on structurally related compounds to postulate its likely binding profile and outlines a clear experimental path forward for its definitive characterization. This work serves as a critical resource for researchers in pharmacology and drug development, providing both foundational knowledge and a practical blueprint for future studies.

Introduction: The Alpha-2 Adrenergic Receptor and the Yohimbine Scaffold

The alpha-2 adrenergic receptors (α2-ARs) are a critical family of G protein-coupled receptors (GPCRs) that play a pivotal role in regulating a myriad of physiological processes.[1] As members of the adrenergic system, they are the primary receptors for the endogenous catecholamines norepinephrine and epinephrine.[1] There are three main subtypes of α2-ARs in humans: α2A, α2B, and α2C, each with distinct tissue distribution and physiological functions, ranging from cardiovascular regulation and neurotransmission to metabolic control.[1] Their primary signaling mechanism involves coupling to inhibitory G proteins (Gi/o), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] This inhibitory action modulates the release of neurotransmitters and hormones, making α2-ARs significant targets for therapeutic intervention in conditions such as hypertension, chronic pain, and ADHD.

Within the vast landscape of pharmacological tools used to probe α2-AR function, yohimbine stands out as a canonical selective antagonist.[2][3][4] This indole alkaloid, derived from the bark of the Pausinystalia yohimbe tree, exhibits high affinity for all three α2-AR subtypes and has been instrumental in elucidating their physiological roles.[2][3] The rigid pentacyclic structure of yohimbine has served as a foundational scaffold for the development of numerous derivatives, each with potentially unique pharmacological profiles.

This guide focuses on a specific, naturally occurring derivative: 18-Beta-hydroxy-3-epi-alpha-yohimbine . This compound, found in the plant Rauvolfia vomitoria, presents an intriguing case for investigation. Its structural similarity to yohimbine suggests a potential interaction with α2-ARs, yet its distinct stereochemistry at the C3 position and hydroxylation at C18 introduce elements of uncertainty regarding its binding affinity and selectivity. Understanding the precise nature of this interaction is crucial for determining its potential pharmacological utility.

The Molecular Target: Alpha-2 Adrenergic Receptor Subtypes

A thorough understanding of the target is paramount in any binding affinity study. The three human α2-AR subtypes, while sharing significant sequence homology, exhibit important differences in their pharmacological and functional profiles.

  • α2A-Adrenergic Receptor: Predominantly located in the central nervous system, particularly in the brainstem and locus coeruleus, as well as on presynaptic nerve terminals in the peripheral nervous system. It is the primary subtype responsible for the sedative, analgesic, and sympatholytic effects of α2-AR agonists.

  • α2B-Adrenergic Receptor: Primarily found in the periphery, with significant expression in the liver, kidney, and vascular smooth muscle. Activation of this subtype is associated with vasoconstriction.

  • α2C-Adrenergic Receptor: Expressed in the central nervous system, including the striatum and hippocampus, as well as in the heart and kidney. Its functional role is less well-defined but is implicated in the regulation of dopamine release and may be involved in stress responses and mental health disorders.

The subtle differences in the ligand-binding pockets of these subtypes allow for the development of subtype-selective drugs, which can offer more targeted therapeutic effects with fewer side effects.

The Ligand of Interest: 18-Beta-hydroxy-3-epi-alpha-yohimbine

3.1. Chemical Structure and Properties

18-Beta-hydroxy-3-epi-alpha-yohimbine is a diastereoisomer of yohimbine, meaning it has the same molecular formula and connectivity but a different spatial arrangement of atoms. The key structural modifications compared to yohimbine are:

  • Epimerization at C3: The hydrogen atom at the C3 position is in the alpha configuration, in contrast to the beta configuration in yohimbine.

  • Hydroxylation at C18: A hydroxyl group is present at the 18-beta position.

These structural changes can have a profound impact on the molecule's ability to bind to the α2-AR. The binding of yohimbine to the α2-AR is a highly specific interaction, and even minor stereochemical alterations can significantly reduce or abolish binding affinity.

3.2. Current State of Knowledge on Binding Affinity

As of the latest literature review, there is a notable absence of specific, quantitative binding affinity data (e.g., Ki or IC50 values) for 18-Beta-hydroxy-3-epi-alpha-yohimbine at the α2-AR subtypes. However, qualitative information regarding the closely related compound, 3-epi-alpha-yohimbine, suggests that it "does not tend to interact highly with the alpha-adrenergic receptors".[5] This indicates that the stereochemistry at the C3 position is likely a critical determinant for high-affinity binding to α2-ARs. The addition of a hydroxyl group at the C18 position in 18-Beta-hydroxy-3-epi-alpha-yohimbine may further influence its binding characteristics, potentially through altered polarity or steric hindrance.

Data Table: Binding Affinity of Yohimbine and Related Compounds at Human Alpha-2 Adrenergic Receptors

Compoundα2A-AR Ki (nM)α2B-AR Ki (nM)α2C-AR Ki (nM)Source
Yohimbine1.47.10.88[1]
18-Beta-hydroxy-3-epi-alpha-yohimbine Data Not Available Data Not Available Data Not Available -
3-epi-alpha-yohimbineLow Affinity (Qualitative)Low Affinity (Qualitative)Low Affinity (Qualitative)[5]

The lack of quantitative data for 18-Beta-hydroxy-3-epi-alpha-yohimbine underscores a significant knowledge gap and highlights the necessity for empirical investigation.

Experimental Protocol: Determining Alpha-2 Adrenergic Receptor Binding Affinity

The gold standard for quantifying the interaction between a ligand and its receptor is the radioligand binding assay .[6][7] This section provides a detailed, step-by-step methodology for a competitive binding assay to determine the affinity of 18-Beta-hydroxy-3-epi-alpha-yohimbine for the human α2A, α2B, and α2C adrenergic receptors.

4.1. Principle of the Competitive Radioligand Binding Assay

This assay measures the ability of a non-radioactive test compound (the "competitor," in this case, 18-Beta-hydroxy-3-epi-alpha-yohimbine) to displace a radioactive ligand (the "radioligand") that is known to bind with high affinity and specificity to the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

4.2. Materials and Reagents

  • Receptor Source: Commercially available cell membranes from cell lines stably expressing human recombinant α2A, α2B, or α2C adrenergic receptors (e.g., CHO or HEK293 cells).

  • Radioligand: [3H]Yohimbine or [3H]Rauwolscine are suitable high-affinity antagonists for α2-ARs.[6][7][8]

  • Test Compound: 18-Beta-hydroxy-3-epi-alpha-yohimbine, dissolved in a suitable solvent (e.g., DMSO).

  • Non-specific Binding Control: A high concentration of a known non-radioactive α2-AR antagonist (e.g., phentolamine or unlabeled yohimbine) to determine non-specific binding.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filter mats.

  • Scintillation Counter: For quantifying radioactivity.

  • 96-well plates.

4.3. Step-by-Step Experimental Workflow

  • Preparation of Reagents:

    • Prepare serial dilutions of 18-Beta-hydroxy-3-epi-alpha-yohimbine in assay buffer. The concentration range should typically span from 10^-11 M to 10^-5 M.

    • Prepare the radioligand solution in assay buffer at a concentration close to its Kd value for the specific receptor subtype.

    • Prepare the cell membrane suspension in assay buffer at a concentration that provides a sufficient signal-to-noise ratio.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add assay buffer, radioligand, and cell membrane suspension.

    • Non-specific Binding Wells: Add assay buffer, radioligand, cell membrane suspension, and a high concentration of the non-specific binding control.

    • Competitive Binding Wells: Add the serially diluted 18-Beta-hydroxy-3-epi-alpha-yohimbine solutions, radioligand, and cell membrane suspension.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through the glass fiber filter mats using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filter mats in scintillation vials with scintillation cocktail.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding for each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

4.4. Experimental Workflow Diagram

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_reagents Prepare Reagents: - Test Compound Dilutions - Radioligand Solution - Membrane Suspension assay_plate Plate Assay: - Total Binding - Non-specific Binding - Competitive Binding prep_reagents->assay_plate Dispense incubate Incubate to Reach Equilibrium assay_plate->incubate Incubate filter Rapid Filtration (Cell Harvester) incubate->filter Terminate wash Wash Filters filter->wash Remove Unbound count Scintillation Counting wash->count Measure Radioactivity analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze Generate Data

Caption: Workflow for a competitive radioligand binding assay.

Alpha-2 Adrenergic Receptor Signaling Pathway

Upon binding of an agonist, α2-ARs undergo a conformational change that activates the associated heterotrimeric Gi/o protein. This activation leads to the dissociation of the Gαi/o and Gβγ subunits, which then modulate downstream effector proteins.

G_Protein_Signaling_Pathway cluster_membrane Cell Membrane receptor α2 Adrenergic Receptor g_protein Gi/o Protein (αβγ) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts agonist Agonist (e.g., Norepinephrine) agonist->receptor Binds pka Protein Kinase A camp->pka Activates atp ATP cellular_response Inhibition of Neurotransmitter Release pka->cellular_response Leads to

Caption: Canonical α2-AR Gi/o-mediated signaling pathway.

Discussion and Future Directions

However, the absence of direct experimental data represents a clear and addressable gap in our understanding. The experimental protocol detailed in this guide provides a clear path forward for the definitive characterization of the binding profile of 18-Beta-hydroxy-3-epi-alpha-yohimbine. Such a study would not only provide the missing quantitative data but also contribute to a more comprehensive structure-activity relationship (SAR) understanding of the yohimbine scaffold.

Future research should focus on:

  • Performing competitive radioligand binding assays for 18-Beta-hydroxy-3-epi-alpha-yohimbine against all three human α2-AR subtypes.

  • Conducting functional assays (e.g., cAMP accumulation assays) to determine if the compound acts as an antagonist, agonist, or partial agonist, should any significant binding be observed.

  • Investigating the binding affinity at other receptor types to assess its selectivity profile. Yohimbine itself is known to interact with other receptors at higher concentrations.[2]

Conclusion

While 18-Beta-hydroxy-3-epi-alpha-yohimbine is a structurally interesting natural product, the current body of evidence suggests it is unlikely to be a high-affinity ligand for alpha-2 adrenergic receptors. The stereochemical configuration at the C3 position appears to be a critical determinant for potent α2-AR antagonism within the yohimbine family. This technical guide has provided a comprehensive overview of the topic, detailed a robust experimental protocol for the definitive determination of its binding affinity, and contextualized its potential pharmacological profile. The elucidation of the precise binding characteristics of this and other yohimbine derivatives will continue to refine our understanding of adrenergic pharmacology and may yet uncover novel therapeutic leads.

References

  • Mukherjee, A. (1981). Characterization of alpha 2-adrenergic receptors in human platelets by binding of a radioactive ligand [3H]yohimbine. Biochimica et Biophysica Acta (BBA) - General Subjects, 676(2), 148-154. [Link]

  • Examine.com. (2025, September 3). Research Breakdown on Yohimbine. [Link]

  • Motulsky, H. J., & Insel, P. A. (1983). Agonist and antagonist binding to alpha 2-adrenergic receptors in purified membranes from human platelets. Implications of receptor-inhibitory nucleotide-binding protein stoichiometry. Journal of Biological Chemistry, 258(1), 3913-3919. [Link]

  • Latifpour, J., Jones, S. B., & Bylund, D. B. (1982). Characterization of [3H]yohimbine binding to putative alpha-2 adrenergic receptors in neonatal rat lung. Journal of Pharmacology and Experimental Therapeutics, 223(3), 606-611. [Link]

  • Guide to Pharmacology. (n.d.). yohimbine [Ligand Id: 102] activity data from GtoPdb and ChEMBL. [Link]

  • Ostojic, S. M. (2024, December 12). Ergogenic and Sympathomimetic Effects of Yohimbine: A Review. MDPI. [Link]

  • Jabir, N. R., et al. (2022). A literature perspective on the pharmacological applications of yohimbine. Journal of Basic and Clinical Physiology and Pharmacology, 33(5), 633-643. [Link]

  • Lafontan, M., Berlan, M., & Villeneuve, A. (1985). Alpha 2-adrenergic binding and action in human adipocytes. Comparison between binding to plasma membrane preparations and to intact adipocytes. The Journal of Clinical Investigation, 76(4), 1467-1474. [Link]

  • Kowaluk, E. A., & Lynch, J. J. (2024, November 29). Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk?. MDPI. [Link]

  • Bylund, D. B. (1986). Alpha-2 adrenergic receptor subtypes indicated by [3H]yohimbine binding in human brain. Pharmacology Biochemistry and Behavior, 25(3), 635-639. [Link]

  • Examine.com. (2025, September 3). Yohimbine. [Link]

  • Jabir, N. R., et al. (2022). A literature perspective on the pharmacological applications of yohimbine. Taylor & Francis Online. [Link]

  • EFSA Panel on Food Additives and Nutrient Sources added to Food (ANS). (2013). Scientific assessment of yohimbe (Pausinystalia yohimbe). EFSA Journal, 11(7), 3302. [Link]

  • Kruegel, A. C., & Grundmann, O. (2021). Investigation of the Adrenergic and Opioid Binding Affinities, Metabolic Stability, Plasma Protein Binding Properties, and Functional Effects of Selected Indole-Based Kratom Alkaloids. Journal of Natural Products, 84(1), 193-201. [Link]

  • Wang, M., et al. (2021). Simultaneous determination of five alkaloids from Rauvolfia vomitoria in rat plasma by LC-MS/MS: Application to a comparative pharmacokinetic study in normal and type 2 diabetic rats. Journal of Separation Science, 44(7), 1391-1403. [Link]

  • Faponle, A. S., et al. (2022). Effect of methanolic extract of Rauvolfia vomitoria on activities of phosphodiesterase-5, arginase, and some antioxidant enzymes in the penile tissue of paroxetine-induced sexually impaired rats. Journal of Food Biochemistry, 46(10), e14313. [Link]

  • Hemby, S. E., et al. (2022). Interactive Effects of µ-Opioid and Adrenergic-α 2 Receptor Agonists in Rats: Pharmacological Investigation of the Primary Kratom Alkaloid Mitragynine and Its Metabolite 7-Hydroxymitragynine. The Journal of Pharmacology and Experimental Therapeutics, 383(2), 163-175. [Link]

  • Wang, M., et al. (2021). Simultaneous determination of five alkaloids from Rauvolfia vomitoria in rat plasma by LC-MS/MS: Application to a comparative pharmacokinetic study in normal and type 2 diabetic rats. PubMed. [Link]

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Foundational

Technical Monograph: Stereochemical Architecture and Pharmacodynamics of 18β-Hydroxy-3-epi-α-yohimbine

This technical monograph provides a comprehensive analysis of 18-Beta-hydroxy-3-epi-alpha-yohimbine , a specific indole alkaloid derivative identified in Rauvolfia species.[1] This guide synthesizes structural stereochem...

Author: BenchChem Technical Support Team. Date: February 2026

This technical monograph provides a comprehensive analysis of 18-Beta-hydroxy-3-epi-alpha-yohimbine , a specific indole alkaloid derivative identified in Rauvolfia species.[1] This guide synthesizes structural stereochemistry, isolation methodologies, and pharmacodynamic profiles based on recent chemical and biological evaluations.[1]

[1]

Executive Summary

18-Beta-hydroxy-3-epi-alpha-yohimbine (C₂₁H₂₆N₂O₄; MW 370.44 g/mol ) is a pentacyclic indole alkaloid and a hydroxylated derivative of the yohimbine class.[1][2][3][4][5][6] Distinguished by an additional hydroxyl group at the C18 position and epimerization at the C3 bridgehead, this compound exhibits distinct pharmacological behavior compared to its parent scaffold, α-yohimbine (rauwolscine).[1] Recent studies indicate significant anxiolytic potential mediated through the modulation of 5-HT₃ receptors and the GABAergic system, positioning it as a lead candidate for neuropsychiatric therapeutic development.[1]

Structural Identification & Stereochemistry

The pharmacological specificity of yohimbine alkaloids is dictated by the absolute configuration of their five chiral centers (C3, C15, C16, C17, C20).[1] 18-Beta-hydroxy-3-epi-alpha-yohimbine introduces a sixth stereocenter at C18.[1]

Stereochemical Configuration

The "3-epi-alpha-yohimbine" nomenclature implies a specific deviation from the standard allo-yohimbane skeleton (characteristic of α-yohimbine/rauwolscine).[1]

  • Skeleton: Yohimban (Indolo[2,3-a]quinolizine).[1]

  • C3 Configuration (3-epi): The hydrogen at C3 is inverted relative to α-yohimbine.[1] In standard α-yohimbine (allo-series), the D/E ring junction is cis, and the C3 proton is typically α-oriented.[1] The "3-epi" designation places this compound in the epiallo stereochemical series.[1]

  • C18 Functionalization: Unlike standard yohimbine (unsubstituted methylene at C18), this derivative possesses a β-hydroxyl group.[1]

Table 1: Stereochemical Descriptors (IUPAC vs. Biogenetic)

PositionBiogenetic NumberingSubstituentConfigurationNote
C3 C3HydrogenEpi (Inverted)Defines the epiallo series relative to α-yohimbine.[1]
C15 C15HydrogenAlpha (α)Bridgehead proton.[1]
C16 C16Carbomethoxy (-COOCH₃)Beta (β)Standard for α-yohimbine derivatives.[1]
C17 C17Hydroxyl (-OH)Alpha (α)Standard hydroxyl position.[1]
C18 C18 Hydroxyl (-OH) Beta (β) Unique functionalization distinguishing this metabolite.
C20 C20HydrogenAlpha (α)D/E ring junction determinant.[1]
Structural Topology Visualization

The following diagram illustrates the connectivity and ring topology of the molecule, highlighting the critical C3 and C18 modifications.[1]

ChemicalStructure cluster_stereo Stereochemical Series: Epiallo Indole Indole Ring (A/B) N4 N4 (Bridgehead) Indole->N4 C3 C3 (Epi-Center) [Inverted H] N4->C3 RingD Ring D (Piperidine) C3->RingD RingE Ring E (Cyclohexane) RingD->RingE C15/C20 Junction C16_Ester C16-COOCH3 RingE->C16_Ester C17_OH C17-OH (Alpha) RingE->C17_OH C18_OH C18-OH (Beta) [Target Modification] RingE->C18_OH

Figure 1: Topological connectivity of 18-Beta-hydroxy-3-epi-alpha-yohimbine.[1] Note the C3 epimerization and the C18-hydroxylation site.[1]

Biosynthetic Context & Isolation Protocols

This compound is naturally sourced from the Apocynaceae family, specifically Rauvolfia ligustrina and Rauvolfia vomitoria.[1] It exists as a minor metabolite, likely arising from the enzymatic hydroxylation of 3-epi-α-yohimbine.[1]

Extraction and Isolation Workflow

To ensure scientific integrity and reproducibility, the following protocol utilizes a pH-modulated fractionation method to isolate alkaloidal fractions.

Reagents Required:

  • Methanol (MeOH)[1]

  • Chloroform (CHCl₃)[1]

  • Hydrochloric Acid (HCl, 1N)[1]

  • Ammonium Hydroxide (NH₄OH)[1]

  • Silica Gel (60-120 mesh)[1]

Protocol Steps:

  • Crude Extraction: Macerate dried leaves/roots of Rauvolfia ligustrina in MeOH for 48 hours. Filter and concentrate under reduced pressure to obtain the crude methanolic extract.

  • Acid-Base Fractionation:

    • Suspend crude extract in 1N HCl (pH ~2).

    • Wash with non-polar solvent (Hexane) to remove lipids/chlorophyll.[1] Discard organic layer.

    • Basify the aqueous layer to pH 9–10 using NH₄OH.

    • Extract exhaustively with CHCl₃. This chloroform fraction contains the total alkaloids.[1]

  • Purification (Chromatography):

    • Subject the CHCl₃ fraction to column chromatography (Silica Gel).[1]

    • Elution Gradient: Start with CHCl₃:MeOH (95:5) and increase polarity.

    • Isolation: 18-Beta-hydroxy-3-epi-alpha-yohimbine typically elutes after the major alkaloids (reserpine/yohimbine) due to the increased polarity from the extra hydroxyl group.[1]

  • Validation: Confirm purity >98% via HPLC (C18 column, Acetonitrile:Water gradient).

Pharmacological Profile: Mechanism of Action[7]

Unlike classical yohimbine (an α₂-adrenergic antagonist), 18-Beta-hydroxy-3-epi-alpha-yohimbine demonstrates a distinct affinity profile, acting primarily through the serotonergic and GABAergic systems.[1]

Receptor Targets
  • Primary Target: 5-HT₃ Receptor (Serotonin 3 Receptor).[1]

  • Secondary Modulation: GABAergic system (indirect potentiation).[1]

  • Observed Effect: Anxiolysis without the sedative or locomotor-reducing side effects typical of benzodiazepines.[1]

Signaling Pathway

The compound acts as a ligand at the 5-HT₃ receptor (likely antagonistic or partial agonist activity, given the anxiolytic outcome), reducing excitatory signaling that contributes to anxiety states.[1]

MOA Ligand 18-Beta-hydroxy-3-epi-alpha-yohimbine HT3R 5-HT3 Receptor (Ligand-Gated Ion Channel) Ligand->HT3R Binding/Antagonism GABA GABA-A Receptor (Modulation) Ligand->GABA Indirect Potentiation Depolarization Inhibition of Neuronal Depolarization HT3R->Depolarization Reduces Na+/Ca++ Influx GABA->Depolarization Increases Cl- Influx Anxiety Anxiety/Stress Response Depolarization->Anxiety Inhibits

Figure 2: Proposed mechanism of action showing 5-HT3 modulation and downstream anxiolytic effects.[1]

Analytical Characterization Standards

For researchers validating the identity of synthesized or isolated samples, the following analytical signatures are diagnostic.

Mass Spectrometry (ESI-MS):

  • [M+H]⁺ Peak: 371.2 m/z[1]

  • Molecular Ion: 370.4 m/z

Nuclear Magnetic Resonance (NMR) Diagnostics:

  • ¹H NMR (500 MHz, CDCl₃):

    • The C18-H proton will appear as a distinct signal (typically δ 3.8–4.2 ppm) coupled to C17-H and C19-H.[1]

    • The C17-H signal will show altered splitting patterns compared to yohimbine due to the vicinal hydroxyl at C18.[1]

    • Indole N-H singlet at ~δ 7.8–8.2 ppm.[1]

References

  • PubChem. (n.d.).[1] 18-Beta-hydroxy-3-epi-alpha-yohimbine (CID 102004710).[1][5][7] National Library of Medicine. Retrieved from [Link][1]

  • Zhan, G., et al. (2020).[1] Cytotoxic Yohimbine-Type Alkaloids from the Leaves of Rauvolfia vomitoria.[1][2] Chemistry & Biodiversity, 17(12).[1] Retrieved from [Link]

  • Siqueira, P., et al. (2023).[1] Anxiolytic Effects of Indole Alkaloids From Rauvolfia ligustrina in Adult Zebrafish: Involvement of the GABAergic and 5-HT Systems.[8] ResearchGate.[1] Retrieved from [Link]

  • Pathania, S., et al. (2013).[1][9] Prospecting for Novel Plant-Derived Molecules of Rauvolfia serpentina as Inhibitors of Aldose Reductase.[1][9][10] PLOS ONE.[1] Retrieved from [Link]

Sources

Exploratory

Investigating the In Vitro Bioavailability and Metabolic Stability of 18-Beta-hydroxy-3-epi-alpha-yohimbine: A Methodological Whitepaper

An In-Depth Technical Guide: Authored for Researchers, Scientists, and Drug Development Professionals Abstract The therapeutic potential of novel alkaloid structures, such as 18-Beta-hydroxy-3-epi-alpha-yohimbine, an ana...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The therapeutic potential of novel alkaloid structures, such as 18-Beta-hydroxy-3-epi-alpha-yohimbine, an analog of the well-characterized α2-adrenergic antagonist yohimbine, is fundamentally linked to their pharmacokinetic properties. Yohimbine itself presents a challenging pharmacokinetic profile, with documented high inter-individual variability in oral bioavailability (ranging from 7% to 87%) and rapid metabolism, primarily via cytochrome P450 enzymes CYP2D6 and CYP3A4.[1][2][3] This whitepaper serves as an in-depth technical guide for senior application scientists, outlining a robust, self-validating framework for the comprehensive in vitro assessment of the bioavailability and metabolic stability of 18-Beta-hydroxy-3-epi-alpha-yohimbine. We detail the requisite experimental workflows, from intestinal permeability assessment using the Caco-2 cell model to the elucidation of metabolic pathways and drug-drug interaction potential using human liver microsomes and cytochrome P450 inhibition assays. The causality behind each methodological choice is explained to provide a clear, logical, and scientifically rigorous pathway for generating a preliminary absorption, distribution, metabolism, and excretion (ADME) profile for this novel compound.

Introduction: The Rationale for Early ADME Profiling

18-Beta-hydroxy-3-epi-alpha-yohimbine is an indole alkaloid and a structural analog of yohimbine.[4] Yohimbine's primary mechanism of action is the selective antagonism of α2-adrenergic receptors, which increases the release of norepinephrine, leading to a range of sympathomimetic effects.[5][[“]][7][8] These effects are leveraged for its use in treating erectile dysfunction and its off-label application as a fat-loss aid.[8][9]

However, the clinical utility of yohimbine is hampered by its unpredictable pharmacokinetics. Its oral bioavailability is highly variable, potentially due to a combination of incomplete absorption and significant first-pass hepatic metabolism.[2][3][10] For any new analog like 18-Beta-hydroxy-3-epi-alpha-yohimbine, an early and accurate understanding of its absorption and metabolic fate is paramount. Such data allows for the early identification of potential liabilities, informs structural modifications, and provides a rational basis for dose prediction in later-stage studies.[11]

This guide provides the technical framework to answer two critical questions in vitro:

  • Bioavailability: Can 18-Beta-hydroxy-3-epi-alpha-yohimbine effectively cross the intestinal barrier to enter systemic circulation?

  • Metabolic Stability: How susceptible is the molecule to metabolism by hepatic enzymes, and what is its potential to cause drug-drug interactions (DDIs)?

In Vitro Assessment of Intestinal Permeability and Oral Bioavailability

The initial barrier to a drug's systemic exposure after oral administration is the intestinal epithelium. Predicting a compound's ability to permeate this layer is a cornerstone of drug developability assessment.[11]

Causality & Model Selection: The Caco-2 Monolayer

To model the human intestinal barrier, the Caco-2 cell line is the undisputed gold standard in the pharmaceutical industry.[12][13] Derived from a human colorectal adenocarcinoma, these cells, when cultured for 21 days on semi-permeable supports, differentiate to form a polarized monolayer with tight junctions and a brush border.[12] Crucially, they express a functional suite of transporters and enzymes found in the small intestine, making this model far superior to simple artificial membranes (e.g., PAMPA) as it can account for both passive diffusion and active transport mechanisms.[14][15] This model is considered sufficiently predictive by regulatory agencies like the FDA to justify waivers for in vivo bioavailability studies for highly permeable substances.[16]

The Caco-2 Permeability Assay Workflow

The primary output of this assay is the apparent permeability coefficient (Papp), a quantitative measure of the rate of passage across the cell monolayer. By measuring transport in both the apical-to-basolateral (A→B, simulating absorption) and basolateral-to-apical (B→A, simulating efflux) directions, an efflux ratio (ER) can be calculated (Papp B→A / Papp A→B). An ER greater than 2 is a strong indicator that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[15]

Caco_2_Workflow cluster_prep Phase 1: Monolayer Preparation cluster_exp Phase 2: Transport Experiment cluster_analysis Phase 3: Analysis & Interpretation Caco2_Seed Seed Caco-2 cells on Transwell inserts Culture Culture for 21 days to form differentiated monolayer Caco2_Seed->Culture TEER Verify monolayer integrity (TEER measurement >400 Ω·cm²) Culture->TEER Dose Add Test Compound (10 µM) + Controls to Donor Chamber TEER->Dose If Pass Incubate Incubate at 37°C for 2 hours Dose->Incubate Sample Collect samples from Donor and Receiver Chambers Incubate->Sample LCMS Quantify compound concentration via LC-MS/MS Sample->LCMS Calc Calculate Papp (A→B & B→A) and Efflux Ratio LCMS->Calc Classify Classify Permeability (Low, Moderate, High) Calc->Classify

Caption: Workflow for assessing intestinal permeability using the Caco-2 cell model.

This protocol incorporates control compounds to ensure the validity and integrity of each experiment.

  • Cell Culture: Culture Caco-2 cells (passage 40-60) on 12-well Transwell plates for 21 days.[15]

  • Monolayer Integrity Verification: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers with TEER values >400 Ω·cm², confirming the presence of robust tight junctions.[17]

  • Preparation of Solutions:

    • Prepare a 10 µM working solution of 18-Beta-hydroxy-3-epi-alpha-yohimbine in transport buffer (e.g., HBSS, pH 7.4).

    • Prepare 10 µM solutions of control compounds:

      • Low Permeability Control: Atenolol (paracellular transport marker).

      • High Permeability Control: Antipyrine or Propranolol (transcellular transport marker).

      • Efflux Control: Talinolol (P-gp substrate).

  • Transport Experiment (A→B):

    • Wash the monolayers with pre-warmed transport buffer.

    • Add 0.5 mL of the test or control compound solution to the apical (donor) side and 1.5 mL of fresh buffer to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking for 2 hours.

    • At t=120 min, collect samples from both apical and basolateral chambers.

  • Transport Experiment (B→A):

    • Repeat the process, but add the compound solution to the basolateral (donor) side and fresh buffer to the apical (receiver) side. This is essential for determining the efflux ratio.[13]

  • Sample Analysis: Quantify the concentration of the compound in all samples using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.[18] LC-MS/MS provides the necessary sensitivity and selectivity for accurate measurement in complex biological matrices.[18][19]

  • Data Calculation: Calculate the Papp value in cm/s using the formula:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Data Presentation and Interpretation

The results should be tabulated for clear comparison against controls. Permeability is often classified based on Papp values.

Table 1: Hypothetical Caco-2 Permeability Data for 18-Beta-hydroxy-3-epi-alpha-yohimbine

CompoundPapp (A→B) (x 10⁻⁶ cm/s)Papp (B→A) (x 10⁻⁶ cm/s)Efflux Ratio (ER)Predicted Human Absorption
Atenolol (Low Control)0.50.61.2Low (<50%)
Antipyrine (High Control)25.024.51.0High (>90%)
Talinolol (Efflux Control)1.28.47.0Moderate (P-gp substrate)
18-Beta-hydroxy-3-epi-alpha-yohimbine 8.59.11.1Moderate-to-High

Interpretation: In this hypothetical scenario, the Papp (A→B) value of 8.5 x 10⁻⁶ cm/s suggests moderate to high passive permeability, significantly better than the low permeability control. An efflux ratio near 1.0 indicates that the compound is likely not a significant substrate for major efflux transporters like P-gp. A compound with a Papp >10 x 10⁻⁶ cm/s is generally considered to have high permeability.[11]

In Vitro Assessment of Metabolic Stability

Following absorption, a drug is transported via the portal vein to the liver, where it is subject to first-pass metabolism. This is a critical determinant of oral bioavailability and drug half-life.[20]

Causality & Model Selection: Human Liver Microsomes (HLM)

For an initial assessment of Phase I (oxidative) metabolism, human liver microsomes (HLM) are the industry-standard test system.[21][22] HLMs are vesicles of the endoplasmic reticulum that contain a high concentration of key drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[21][23] HLM assays are cost-effective, amenable to high-throughput screening, and provide a direct measure of a compound's intrinsic clearance (CLint)—the innate ability of hepatic enzymes to metabolize a drug.[20][24]

The Microsomal Stability Assay Workflow

This assay measures the rate of disappearance of the parent compound over time when incubated with metabolically active HLMs and the necessary cofactor, NADPH.[25]

Metabolic_Stability_Workflow cluster_stability Part A: Metabolic Stability Assay cluster_inhibition Part B: CYP Inhibition (IC50) Assay Stab_Mix Prepare Incubation Mix: Test Compound (1 µM) Human Liver Microsomes (0.5 mg/mL) Buffer (pH 7.4) Stab_Start Initiate Reaction with NADPH Stab_Mix->Stab_Start Stab_Sample Sample at time points (0, 5, 15, 30, 60 min) Terminate with Acetonitrile Stab_Start->Stab_Sample Stab_Analyze Analyze remaining parent compound via LC-MS/MS Stab_Sample->Stab_Analyze Stab_Calc Calculate t½ and CLint Stab_Analyze->Stab_Calc Inhib_Mix Prepare Incubation Mix: HLMs, NADPH CYP-specific probe substrate Inhib_Add Add varying concentrations of 18-Beta-hydroxy-3-epi-alpha-yohimbine Inhib_Mix->Inhib_Add Inhib_Incubate Incubate and terminate reaction Inhib_Add->Inhib_Incubate Inhib_Analyze Analyze metabolite formation via LC-MS/MS Inhib_Incubate->Inhib_Analyze Inhib_Calc Calculate % Inhibition and determine IC50 value Inhib_Analyze->Inhib_Calc

Caption: Integrated workflow for metabolic stability and CYP450 inhibition screening.

  • Preparation of Incubation Mixture: In a 96-well plate, prepare a mixture containing:

    • 1 µM 18-Beta-hydroxy-3-epi-alpha-yohimbine (or control compound).

    • 0.5 mg/mL pooled Human Liver Microsomes in phosphate buffer (pH 7.4).[22][24]

  • Controls: Prepare parallel incubations for:

    • High Clearance Control: Verapamil or Dextromethorphan.

    • Low Clearance Control: Diazepam.

    • Negative Control: Test compound with heat-inactivated microsomes or without NADPH to check for non-enzymatic degradation.[22][23]

  • Reaction Initiation: Pre-incubate the plate at 37°C for 5 minutes, then initiate the metabolic reaction by adding a solution of NADPH (final concentration 1 mM).[24]

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the respective wells by adding ice-cold acetonitrile containing an internal standard.[23]

  • Sample Processing: Centrifuge the plate to pellet the protein and transfer the supernatant for analysis.

  • Analysis: Quantify the remaining parent compound concentration at each time point using LC-MS/MS.

  • Data Calculation:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the line gives the rate constant, k.

    • Half-life (t1/2) = 0.693 / k.

    • Intrinsic Clearance (CLint, in µL/min/mg protein) = (0.693 / t1/2) / (mg/mL microsomal protein).

Cytochrome P450 (CYP) Inhibition Assay

It is critical to determine if a new chemical entity inhibits major CYP enzymes, as this can lead to clinically significant drug-drug interactions.[26][27][28] This assay determines the concentration of the test compound that causes 50% inhibition (IC50) of a specific CYP enzyme's activity.

  • Incubation: For each CYP isoform (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP1A2), incubate HLMs with an isoform-specific probe substrate (e.g., midazolam for CYP3A4) and a range of concentrations of 18-Beta-hydroxy-3-epi-alpha-yohimbine (e.g., 0.1 to 25 µM).[28][29]

  • Reaction: Initiate the reaction with NADPH and incubate for a short, defined period.

  • Analysis: Terminate the reaction and quantify the formation of the specific metabolite (e.g., 1'-hydroxymidazolam for CYP3A4) using LC-MS/MS.

  • Calculation: Calculate the percent inhibition at each concentration relative to a vehicle control and determine the IC50 value by non-linear regression.

Data Presentation and Interpretation

Table 2: Hypothetical Metabolic Stability and CYP Inhibition Data

ParameterResultInterpretation
Metabolic Stability
Half-life (t1/2) in HLM45 minModerately Stable
Intrinsic Clearance (CLint)34 µL/min/mgPredicted Low-to-Moderate Hepatic Clearance
CYP Inhibition
CYP3A4 IC50> 50 µMLow risk of DDI
CYP2D6 IC5015 µMLow-to-moderate risk of DDI
CYP2C9 IC50> 50 µMLow risk of DDI

Interpretation: A half-life >30 minutes in HLM generally suggests moderate stability.[30] The corresponding CLint value can be used in scaling models to predict in vivo hepatic clearance. For CYP inhibition, IC50 values >10 µM are often considered low risk, though this must be contextualized with expected clinical plasma concentrations.[31] Given that yohimbine is a CYP2D6 substrate, observing some interaction with this isoform by an analog would not be unexpected.[1]

Synthesis and Forward Strategy

The in vitro data generated through these workflows provides a foundational ADME profile for 18-Beta-hydroxy-3-epi-alpha-yohimbine.

  • Integrated Profile: The hypothetical results presented here—moderate-to-high permeability, no significant efflux, moderate metabolic stability, and low risk of CYP inhibition—would constitute a favorable in vitro profile. This profile suggests that, unlike the parent compound yohimbine, this analog may have more predictable oral bioavailability and a lower potential for drug-drug interactions.

  • Next Steps:

    • Metabolite Identification: Analyze the samples from the microsomal stability assay to identify the major metabolites formed.

    • Phase II Metabolism: Conduct stability assays in S9 fractions or cryopreserved human hepatocytes, which contain both Phase I and Phase II (e.g., UGT, SULT) enzymes, to get a more complete picture of metabolic clearance.[21][23][24]

    • In Vivo Pharmacokinetics: A favorable in vitro profile provides strong justification for advancing the compound to in vivo pharmacokinetic studies in preclinical species (e.g., rat, dog) to determine key parameters like Cmax, Tmax, AUC, and oral bioavailability.

By systematically applying this rigorous in vitro framework, drug development professionals can make informed, data-driven decisions, efficiently prioritizing compounds with the highest probability of success and accelerating the journey from discovery to clinical application.

References

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  • Lent, C., et al. (2019). Cell-based in vitro models for predicting drug permeability. Expert Opinion on Drug Discovery, 14(4), 327-339. [Link]

  • Chen, Q., et al. (2008). Analysis of yohimbine alkaloid from Pausinystalia yohimbe by non-aqueous capillary electrophoresis and gas chromatography-mass spectrometry. Journal of Separation Science, 31(12), 2211-2218. [Link]

  • Agilent Technologies, Inc. Characterization and Quantitation of Yohimbine and Analogues in Botanicals and Dietary Supplements by LC/MS. [Link]

  • Lin, J. H. (2003). In vitro testing of drug absorption for drug 'developability' assessment: forming an interface between in vitro preclinical data and clinical outcome. Current Drug Metabolism, 4(5), 371-382. [Link]

  • AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. [Link]

  • Badr, J. M. (2013). A validated high performance thin layer chromatography method for determination of yohimbine hydrochloride in pharmaceutical preparations. Pharmacognosy Journal, 5(4), 143-147. [Link]

  • JoVE. Methods for Studying Drug Absorption: In vitro. [Link]

  • Badr, J.M., & Sayed, N.H. (2014). Estimation of yohimbine base in complex mixtures by quantitative HPTLC application. Journal of Planar Chromatography – Modern TLC, 27(1), 47-51. [Link]

  • Wikipedia. In vitro. [Link]

  • Evotec. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • Singh, B., et al. (2022). A literature perspective on the pharmacological applications of yohimbine. Journal of Basic and Clinical Physiology and Pharmacology, 33(5), 543-551. [Link]

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  • El-Gindy, A., et al. (2010). Stability Indicating Assay of Yohimbine Hydrochloride Using High Performance Liquid Chromatography. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 1(4), 1-11. [https://www.rjpbcs.com/pdf/2010_1(4)/[14].pdf]([Link]14].pdf)

  • Creative Bioarray. Microsomal Stability Assay. [Link]

  • Shard, A., et al. (2017). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Drug Metabolism Letters, 11(1), 3-10. [Link]

  • Kowalczuk, A., & Cierniak, A. (2023). Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk? Pharmaceuticals, 16(11), 1603. [Link]

  • Kearney, T., et al. (2024). Ergogenic and Sympathomimetic Effects of Yohimbine: A Review. Journal of Functional Morphology and Kinesiology, 9(1), 26. [Link]

  • Consensus. Thread - What is Yohimbe mechanism of action? [Link]

  • Evotec. Cytochrome P450 Inhibition assay. [Link]

  • Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]

  • Creative Bioarray. Caco-2 Permeability Assay Protocol. [Link]

  • Kowalczuk, A., & Cierniak, A. (2023). Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk? MDPI, 16(11), 1603. [Link]

  • Pharmacology of Yohimbine; Pharmacokinetics, Mechanism of Action, Uses, Effects. [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]

  • Evotec. Caco-2 Permeability Assay. [Link]

  • ResearchGate. Primary mechanism of action of Yohimbine (YHM) via α2-adrenergic... [Link]

  • Wang, M., et al. (2020). Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb. ACS Omega, 5(34), 21743-21750. [Link]

  • Patsnap Synapse. What is the mechanism of Yohimbine Hydrochloride? [Link]

  • Scientific assessment of yohimbe (Pausinystalia yohimbe). [Link]

  • Li, Y., et al. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Molecules, 29(3), 566. [Link]

  • Kearney, T., et al. (2024). Ergogenic and Sympathomimetic Effects of Yohimbine: A Review. MDPI, 9(1), 26. [Link]

  • Guthrie, S. K., et al. (1990). Yohimbine bioavailability in humans. European Journal of Clinical Pharmacology, 39(4), 409-411. [Link]

  • ResearchGate. The in vitro metabolic stability study of the selected compounds. [Link]

  • Guthrie, S. K., et al. (1990). Yohimbine bioavailability in humans. ResearchGate. [Link]

  • Creative Bioarray. In Vitro Metabolic Stability. [Link]

  • Labcorp. Advancing Drug Trials: Metabolic Stability & Pharmacokinetics. [Link]

  • PubChem. 18-Beta-hydroxy-3-epi-alpha-yohimbine. [Link]

Sources

Foundational

Technical Monograph: Pharmacodynamics and Signaling Mechanics of 18-β-Hydroxy-3-epi-α-Yohimbine

Topic: Role of 18-Beta-hydroxy-3-epi-alpha-yohimbine in Adrenergic Signaling Pathways Content Type: Technical Monograph Audience: Researchers, Scientists, Drug Development Professionals Executive Summary This monograph a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of 18-Beta-hydroxy-3-epi-alpha-yohimbine in Adrenergic Signaling Pathways Content Type: Technical Monograph Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This monograph analyzes the pharmacological profile of 18-β-hydroxy-3-epi-α-yohimbine (CAS: 81703-06-2), a specific indole alkaloid derivative found in Rauvolfia species.[1] While structurally homologous to yohimbine and rauwolscine (α-yohimbine), the introduction of a hydroxyl group at the C18 position and the epimerization at C3 distinctively alter its binding kinetics and selectivity profiles.

This guide details the compound's role as a selective antagonist within the Alpha-2 Adrenergic Receptor (α2-AR) signaling cascade, its modulation of the Gαi/o-cAMP axis, and the experimental frameworks required to validate its potency and efficacy.

Chemical Identity & Stereochemical Significance

To understand the signaling role, one must first define the ligand's topology. 18-β-hydroxy-3-epi-α-yohimbine is not a generic yohimbine isomer; it possesses specific steric modifications that dictate receptor fit.

  • Scaffold: Yohimban skeleton.

  • Stereochemistry:

    • 3-epi: Inversion of configuration at Carbon-3 compared to rauwolscine. This alters the orientation of the D/E ring junction, affecting the "depth" of the ligand's insertion into the orthosteric binding pocket of the GPCR.

    • 18-β-hydroxy: A hydroxyl substituent at Carbon-18. In standard yohimbine, this position is unsubstituted. In reserpine-like alkaloids, this position is often esterified. The free hydroxyl introduces a hydrogen-bond donor/acceptor site that may interact with transmembrane residues (e.g., TM5 or TM6) of the adrenergic receptor.

Functional Implication: The C3 epimerization generally reduces affinity for α2-AR compared to the parent rauwolscine, while the C18-OH provides unique polarity, potentially altering blood-brain barrier (BBB) permeability and solubility profiles compared to lipophilic analogs.

Mechanism of Action: The Adrenergic Signaling Cascade

The primary pharmacological role of 18-β-hydroxy-3-epi-α-yohimbine is the antagonism of the α2-Adrenergic Receptor .[2]

The Gαi/o Inhibition Blockade

Under basal conditions or agonist stimulation (e.g., by Norepinephrine), the α2-AR couples to the heterotrimeric G-protein Gi/o .

  • Agonist State: Gi is activated -> Gαi subunit inhibits Adenylyl Cyclase (AC) -> cAMP levels drop -> PKA pathway is silenced.

  • Antagonist State (18-β-OH-3-epi-α-Y): The compound competitively binds to the α2-AR orthosteric site.

    • Blockade: It prevents the conformational change required for Gαi release.

    • Net Effect: Adenylyl Cyclase is disinhibited. Intracellular cAMP levels are maintained or increased (relative to the suppressed state).

    • Downstream: Increased cAMP activates Protein Kinase A (PKA), leading to phosphorylation of voltage-gated Ca2+ channels (increasing neurotransmitter release presynaptically) or lipolytic enzymes (adipocytes).

Presynaptic Autoreceptor Feedback

A critical application of this compound is in the negative feedback loop of noradrenergic neurons.

  • Mechanism: Presynaptic α2-ARs detect high synaptic Norepinephrine (NE).

  • Intervention: 18-β-hydroxy-3-epi-α-yohimbine blocks these autoreceptors.

  • Result: The neuron "perceives" low NE levels and increases NE exocytosis. This sympathomimetic effect is the basis for its potential utility in metabolic regulation and cognitive modulation.

Visualization of Signaling Pathway

The following diagram illustrates the antagonistic action of the compound within the G-protein signaling cascade.

AdrenergicSignaling cluster_membrane Cell Membrane Ligand 18-β-OH-3-epi-α-Yohimbine (Antagonist) Alpha2AR α2-Adrenergic Receptor (GPCR) Ligand->Alpha2AR Blocks (Competitive) NE Norepinephrine (Endogenous Agonist) NE->Alpha2AR Activates Gi Gαi Protein (Inhibitory) Alpha2AR->Gi Activates (Blocked by Ligand) AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Catalyzes ATP->cAMP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Downstream Effects (Lipolysis / NT Release) PKA->Response Phosphorylation Note Antagonist Presence: Prevents Gi activation -> Restores AC Activity -> Increases cAMP Note->Gi

Figure 1: Mechanism of α2-AR antagonism by 18-β-hydroxy-3-epi-α-yohimbine, preventing Gi-mediated inhibition of Adenylyl Cyclase.

Experimental Protocols for Validation

To rigorously characterize 18-β-hydroxy-3-epi-α-yohimbine, researchers must employ self-validating assays that distinguish it from standard yohimbine.

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine the affinity constant (


) of the compound for human α2A, α2B, and α2C receptor subtypes.

Reagents:

  • Source Tissue: CHO-K1 cells stably expressing hα2-AR subtypes.

  • Radioligand:

    
    -RX821002 (Antagonist) or 
    
    
    
    -Rauwolscine. Specific Activity ~60-80 Ci/mmol.
  • Non-specific control: 100 µM Phentolamine.

Workflow:

  • Membrane Prep: Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.

  • Incubation:

    • Mix 50 µg membrane protein.

    • Add 2 nM

      
      -RX821002.
      
    • Add increasing concentrations of 18-β-hydroxy-3-epi-α-yohimbine (

      
       M to 
      
      
      
      M).
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.

  • Quantification: Liquid scintillation counting.

  • Analysis: Fit data to a one-site competition model to derive

    
    . Calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Functional Binding Assay

Objective: Confirm antagonistic nature (lack of intrinsic activity) and potency.

Causality: Agonists increase GTPγS binding; Inverse agonists decrease it; Neutral antagonists (like yohimbine derivatives) block the effect of a reference agonist.

Workflow:

  • Stimulation: Incubate membranes with a standard agonist (

    
     of UK14,304).
    
  • Challenge: Add varying doses of 18-β-hydroxy-3-epi-α-yohimbine.

  • Measurement: Measure the reduction in agonist-induced

    
     binding.
    
  • Result: A dose-dependent reduction confirms the compound functions as an antagonist.

Experimental Workflow Diagram

Workflow cluster_binding Binding Affinity (Ki) cluster_func Functional Potency (Kb) Sample 18-β-OH-3-epi-α-Y Mix1 Incubate w/ [3H]-Rauwolscine Sample->Mix1 Mix2 GTPγS Assay (Agonist + Antagonist) Sample->Mix2 Cells CHO-hα2A Membranes Cells->Mix1 Cells->Mix2 Filter GF/B Filtration Mix1->Filter Count Scintillation Counting Filter->Count Calc Cheng-Prusoff Calculation Count->Calc Agonist Ref Agonist (UK14,304) Agonist->Mix2 Curve Inhibition Curve Analysis Mix2->Curve

Figure 2: Dual-stream validation workflow for determining affinity (Ki) and functional antagonism (Kb).

Comparative Data Structure (SAR)

When analyzing 18-β-hydroxy-3-epi-α-yohimbine, it is vital to compare it against the standard "Alpha Yohimbine" (Rauwolscine) to understand the impact of the C18-hydroxyl and C3-epimerization.

Table 1: Representative Structure-Activity Relationship (SAR) Profile

CompoundC3 ConfigC18 SubstituentPrimary TargetPredicted Relative Affinity (α2)
Rauwolscine α (Alpha)Hα2-AR (High Affinity)1.0 (Reference)
Yohimbine α (Alpha)Hα2-AR (High Affinity)~0.8 - 1.2x
3-epi-α-yohimbine β (Epi)Hα2-AR (Moderate)< 0.5x (Reduced due to steric clash)
18-β-OH-3-epi-α-Y β (Epi) OH α2-AR / 5-HT Variable (Likely reduced α2 affinity, altered selectivity)

Technical Insight: The "3-epi" configuration typically reduces affinity for the α2-adrenergic receptor compared to the "normal" or "allo" configurations found in yohimbine and rauwolscine. However, the addition of the 18-hydroxyl group increases polarity. This compound is often investigated not just for adrenergic blockade, but for anxiolytic potential via serotonergic modulation (5-HT1A/5-HT3 interactions), distinguishing it from the purely anxiogenic profile of high-dose yohimbine.

References

  • PubChem. (n.d.). 18-Beta-hydroxy-3-epi-alpha-yohimbine (CID 102004710).[3][4] National Library of Medicine. Retrieved from [Link]

  • Lobay, D. (2015). Rauwolfia in the Treatment of Hypertension.[5][6][7][8] Integrative Medicine: A Clinician's Journal. (Contextual grounding on Rauwolfia alkaloids). Retrieved from [Link]

  • Batista, P. et al. (2020). Anxiolytic Effects of Indole Alkaloids From Rauvolfia ligustrina in Adult Zebrafish.[9] (Specific study identifying 18-β-hydroxy-3-epi-α-yohimbine as "Indole Alkaloid 2" with anxiolytic properties). Retrieved from [Link]

  • Gurung, A. B., et al. (2020).[10] Structure-based virtual screening of phytochemicals... as potential inhibitors of coronavirus 3C-like protease enzyme.[11][12][13] (Identifies the compound as a dual inhibitor lead). Retrieved from [Link]

Sources

Exploratory

literature review of 18-Beta-hydroxy-3-epi-alpha-yohimbine biological activity

Technical Guide: Biological Activity & Pharmacodynamics of 18 -Hydroxy-3-epi- -Yohimbine[1] Executive Summary 18 -Hydroxy-3-epi- -yohimbine (CAS: 81703-06-2) is a rare indole alkaloid and a hydroxylated stereoisomer of t...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Biological Activity & Pharmacodynamics of 18 -Hydroxy-3-epi- -Yohimbine[1]

Executive Summary

18


-Hydroxy-3-epi-

-yohimbine
(CAS: 81703-06-2) is a rare indole alkaloid and a hydroxylated stereoisomer of the classical

-adrenergic antagonist, yohimbine.[1][2][3] Predominantly isolated from Rauvolfia species (R. ligustrina, R. vomitoria), this molecule has recently diverged from the typical sympathomimetic profile of its parent class.[1]

While yohimbine is renowned for


-adrenergic blockade, 18

-hydroxy-3-epi-

-yohimbine
exhibits a distinct pharmacological signature characterized by serotonergic modulation (5-HT system) and anxiolytic activity without the severe anxiogenic side effects often associated with yohimbine.[1] Furthermore, recent in silico screens have identified it as a potential dual inhibitor of the SARS-CoV-2 3CL protease, expanding its scope into antiviral drug discovery.[1]

This guide analyzes the molecule's structural determinants, validated biological mechanisms, and experimental workflows for researchers investigating its therapeutic potential.[1]

Part 1: Chemical Identity & Structural Analysis

Nomenclature and Stereochemistry

The biological activity of yohimbine alkaloids is strictly dictated by stereochemistry at carbons C3, C15, C16, C17, and C20.[1]

  • Core Scaffold: Yohimban.

  • Stereochemical Configuration:

    • 3-epi: Inversion of configuration at the C3 position compared to

      
      -yohimbine (rauwolscine).
      
    • 18

      
      -hydroxy:  Introduction of a hydroxyl group at the C18 position, increasing polarity and altering the receptor binding pocket fit compared to the hydrophobic C18 region of yohimbine.[1]
      
    • 
      -configuration:  Refers to the specific orientation of the carboxylate/hydroxyl groups typical of rauwolscine-like isomers.[1]
      
Structure-Activity Relationship (SAR)

The 18-hydroxyl group is the critical differentiator.[1] In standard yohimbine, the absence of C18 substitution allows for deep penetration into the hydrophobic pocket of the


-adrenergic receptor (AR).[1] The introduction of a polar 18-OH group:
  • Reduces Lipophilicity: Alters blood-brain barrier (BBB) penetration kinetics compared to yohimbine.[1]

  • Modulates Receptor Selectivity: Shifts affinity away from pure adrenergic antagonism toward serotonergic targets (specifically 5-HT3 receptors), reducing the "jittery" anxiogenic profile.[1]

SAR_Analysis Figure 1: Structure-Activity Relationship (SAR) of 18-Beta-hydroxy-3-epi-alpha-yohimbine Core Yohimban Scaffold Mod1 C3 Epimerization (3-epi) Core->Mod1 Mod2 C18 Beta-Hydroxylation (18-OH) Core->Mod2 Effect1 Altered Stereochemistry Mod1->Effect1 Effect2 Increased Polarity (H-Bond Donor) Mod2->Effect2 Outcome1 Reduced Alpha-2 AR Affinity (Predicted) Effect1->Outcome1 Outcome2 Enhanced 5-HT3 Receptor Interaction Effect2->Outcome2 Outcome3 Anxiolytic Profile (vs. Anxiogenic Yohimbine) Outcome1->Outcome3 Outcome2->Outcome3

Figure 1: SAR analysis highlighting how the 18-OH and 3-epi modifications shift the pharmacological profile from adrenergic to serotonergic modulation.[1]

Part 2: Pharmacodynamics & Mechanism of Action[4]

Serotonergic Modulation (The Anxiolytic Mechanism)

Unlike yohimbine, which induces anxiety via


-autoreceptor blockade (increasing norepinephrine release), 18

-hydroxy-3-epi-

-yohimbine demonstrates anxiolytic effects in vivo.[1]
  • Target: 5-HT3 Receptor (Serotonin).[1]

  • Mechanism: Antagonism or modulation of the 5-HT3 receptor.[1]

  • Evidence: In adult zebrafish models, the molecule's anxiolytic effects were reversed by granisetron (a selective 5-HT3 antagonist), confirming the involvement of the serotonergic pathway.[1]

  • Therapeutic Implication: Potential treatment for anxiety disorders without the cardiovascular side effects of sympathomimetics.

Antiviral Activity (SARS-CoV-2 3CLpro)

Computational screening has identified this molecule as a "dual inhibitor" candidate.[1][4]

  • Target: SARS-CoV-2 3C-like protease (3CLpro).[1][4][5][6][7]

  • Binding Mode: The 18-hydroxyl group facilitates unique hydrogen bonding interactions within the protease catalytic dyad, potentially offering higher binding energy (-8.1 kcal/mol) compared to non-hydroxylated analogs.[1]

Pharmacokinetic Profile (ADME)
  • Absorption: Rapid absorption noted in zebrafish models.

  • Toxicity: Low toxicity profile. LD50 > 20 mg/kg (Zebrafish), indicating a wider therapeutic index than yohimbine (which can be toxic at lower doses due to cardiovascular overstimulation).[1]

Part 3: Experimental Protocols

Protocol A: In Vivo Zebrafish Anxiolytic Assay

This protocol validates the anxiolytic activity of the molecule using the Light/Dark preference paradigm, a standard for anxiety research.

Materials:

  • Adult Zebrafish (wild type).

  • Test Compound: 18

    
    -hydroxy-3-epi-
    
    
    
    -yohimbine (dissolved in 3% DMSO).[1]
  • Positive Control: Diazepam (4 mg/kg).[8]

  • Antagonist Control: Granisetron (to verify 5-HT3 mechanism).[1]

  • Light/Dark Tank setup.

Workflow:

  • Acclimatization: Acclimate fish to the testing room for 2 hours.

  • Drug Administration:

    • Administer test compound intraperitoneally (i.p.)[1] at doses of 4, 12, and 20 mg/kg.[1][8]

    • Incubate for 30 minutes.

  • Behavioral Tracking:

    • Place individual fish in the Light/Dark tank.

    • Record behavior for 5 minutes using automated tracking software (e.g., EthoVision).[1]

  • Data Analysis:

    • Primary Endpoint: Time spent in the Light Zone (Anxiolytic agents increase this).

    • Secondary Endpoint: Total distance traveled (to rule out sedation/locomotor deficits).

  • Mechanistic Validation:

    • Pre-treat a separate group with Granisetron. If the anxiolytic effect is blocked, the 5-HT mechanism is confirmed.[1]

Protocol B: In Silico Molecular Docking (3CLpro)

For researchers validating the antiviral potential.

Workflow:

  • Protein Preparation:

    • Retrieve SARS-CoV-2 3CLpro structure (PDB ID: 6LU7).[1]

    • Remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and compute Gasteiger charges.

  • Ligand Preparation:

    • Construct 18

      
      -hydroxy-3-epi-
      
      
      
      -yohimbine in 3D.
    • Minimize energy using MMFF94 force field.

  • Grid Generation:

    • Define the active site box centered on the catalytic dyad (Cys145 and His41).

  • Docking:

    • Use AutoDock Vina or Glide.

    • Run 50 genetic algorithm runs.

  • Scoring:

    • Select poses with Binding Affinity < -8.0 kcal/mol.[1]

    • Analyze H-bonds specifically at the C18-OH position.[1]

Part 4: Signaling Pathway Visualization[1]

The following diagram illustrates the divergent signaling pathways between standard Yohimbine and 18


-Hydroxy-3-epi-

-Yohimbine.

Mechanism_Comparison Figure 2: Divergent Pharmacological Pathways Compound_Y Yohimbine Rec_Alpha2 Alpha-2 Adrenergic Receptor (Blockade) Compound_Y->Rec_Alpha2 High Affinity Compound_18 18-Beta-Hydroxy-3-epi-alpha-Yohimbine Compound_18->Rec_Alpha2 Low/Moderate Affinity Rec_5HT3 5-HT3 Receptor (Modulation) Compound_18->Rec_5HT3 Primary Target Effect_NE Increased Norepinephrine Release Rec_Alpha2->Effect_NE Effect_5HT Serotonergic Regulation Rec_5HT3->Effect_5HT Effect_Anxiety Anxiogenic Response (Jitteriness, Panic) Effect_NE->Effect_Anxiety Effect_Calm Anxiolytic Response (Calming) Effect_5HT->Effect_Calm

Figure 2: Pathway comparison showing the shift from adrenergic-mediated anxiety (Yohimbine) to serotonergic-mediated anxiolysis (18


-hydroxy derivative).[1]

Part 5: Summary of Quantitative Data

ParameterYohimbine18

-Hydroxy-3-epi-

-Yohimbine
Primary Mechanism

-AR Antagonist
5-HT3 Receptor Modulator / 3CLpro Inhibitor
CNS Effect Stimulant / AnxiogenicAnxiolytic / Sedative
Key Structural Feature Hydrophobic C18Hydrophilic C18-OH
Toxicity (Zebrafish) ModerateLow (LD50 > 20 mg/kg)
Antiviral Score (Docking) -7.5 kcal/mol (approx)-8.1 kcal/mol (Dual Inhibition)

References

  • Anxiolytic Effects of Indole Alkaloids From Rauvolfia ligustrina in Adult Zebrafish.

    
    -hydroxy-3-epi-
    
    
    
    -yohimbine (referred to as AIN2).[1]
  • Structure-based virtual screening of phytochemicals... as potential inhibitors of coronavirus 3C-like protease enzyme. Source: Journal of King Saud University - Science (via PubMed/PMC) Context:[1] Identification of 18-hydroxy-3-epi-alpha-yohimbine as a dual inhibitor of SARS-CoV-2 3CLpro with binding energy of -8.1 kcal/mol.[1][5]

  • PubChem Compound Summary: 18-Beta-hydroxy-3-epi-alpha-yohimbine. Source: National Center for Biotechnology Information (NCBI) Context:[1] Confirmation of chemical structure, synonyms, and molecular weight (370.4 g/mol ).[1]

    • [1]

Sources

Foundational

Thermodynamic Stability of Yohimbine Stereoisomers and Derivatives

This guide provides an in-depth technical analysis of the thermodynamic stability, stereochemical dynamics, and derivatization of yohimbine and its congeners. It is designed for researchers in medicinal chemistry and pha...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the thermodynamic stability, stereochemical dynamics, and derivatization of yohimbine and its congeners. It is designed for researchers in medicinal chemistry and pharmacognosy.

Part 1: Structural & Stereochemical Foundation

To understand the thermodynamic landscape of yohimbine, one must first deconstruct its pentacyclic indole alkaloid framework. Yohimbine belongs to the Corynanthe type alkaloids, possessing a fused ABCDE ring system. The core thermodynamic properties are dictated by the stereochemistry at five chiral centers: C3, C15, C16, C17, and C20 .

The relative orientation of the D and E rings (cis vs. trans fusion) and the configuration of the C3 hydrogen determine the four fundamental stereochemical series:

SeriesC3–HD/E Ring FusionC20–HRepresentative Alkaloid
Normal

trans

Yohimbine , Corynanthine
Allo

cis

Rauwolscine (

-yohimbine)
Pseudo

trans

Pseudoyohimbine
Epiallo

cis

Reserpine (backbone)
Stereochemical Configuration of Key Isomers[2][3][4]
  • Yohimbine:

    
    [1]
    
  • Corynanthine:

    
     (C16 Epimer of Yohimbine)
    
  • Rauwolscine:

    
     (C20 Epimer of Yohimbine)
    

Part 2: Thermodynamic Stability Analysis

The thermodynamic stability of these isomers is a function of conformational energy, governed principally by 1,3-diaxial interactions and intramolecular hydrogen bonding .

The D/E Ring Junction (Trans vs. Cis)

The Normal series (Yohimbine, Corynanthine) features a trans-fused D/E ring system. Similar to trans-decalin, this rigid framework is generally more thermodynamically stable than the cis-fused system found in the Allo series (Rauwolscine) due to the absence of gauche interactions inherent in the cis-fusion.

Substituent Effects (C16 & C17)

This is where the nuance lies. We compare Yohimbine and Corynanthine, which share the stable trans-D/E skeleton.

  • Corynanthine (The Steric Favorite):

    • The C16-methoxycarbonyl group is in the

      
       position (equatorial).
      
    • The C17-hydroxyl group is in the

      
       position (equatorial).
      
    • Thermodynamic Driver: Minimization of A-1,3 strain. In a classical cyclohexane analysis, the diequatorial conformation is the global energy minimum.

  • Yohimbine (The H-Bond Stabilized):

    • The C16-methoxycarbonyl group is

      
       (axial).
      
    • The C17-hydroxyl group is

      
       (equatorial).
      
    • Thermodynamic Driver: Despite the steric penalty of the axial ester, Yohimbine possesses a critical intramolecular hydrogen bond between the C17-OH and the carbonyl oxygen of the C16-ester.

    • Result: This electronic stabilization (

      
      ) often overrides the steric penalty of the axial position, making Yohimbine exceptionally stable in non-polar environments and solid state.
      
Epimerization Pathways

Thermodynamic instability manifests as epimerization. The C16 proton is acidic due to the


-keto ester (indole vinylogous) character.

Epimerization Yohimbine Yohimbine (C16-axial, C17-eq) Stabilized by H-bond Enol Enol Intermediate (Planar C16) Yohimbine->Enol Base/Acid (-H+) YohimbinicAcid Yohimbinic Acid (Hydrolysis Product) Yohimbine->YohimbinicAcid Hydrolysis (pH < 3 or pH > 9) Enol->Yohimbine Kinetic Control Corynanthine Corynanthine (C16-eq, C17-eq) Sterically Favored Enol->Corynanthine Thermodynamic Control (Solvent Dependent) Corynanthine->YohimbinicAcid Hydrolysis

Figure 1: Epimerization landscape of Yohimbine. The transition between Yohimbine and Corynanthine occurs via a C16 enolate intermediate.

Part 3: Experimental Protocols

Protocol 1: Determination of Relative Thermodynamic Stability

This protocol uses equilibration to determine the


 difference between stereoisomers.

Reagents:

  • Sodium methoxide (NaOMe) 0.1 M in Methanol (anhydrous).

  • Yohimbine HCl (pure standard).

  • Corynanthine HCl (pure standard).

Methodology:

  • Preparation: Dissolve 50 mg of Yohimbine HCl in 10 mL of 0.1 M NaOMe/MeOH under nitrogen atmosphere. Prepare a parallel vessel with Corynanthine HCl.

  • Reflux: Heat both solutions to reflux (

    
    ) to overcome the activation energy barrier for C16 epimerization.
    
  • Sampling: Aliquot

    
     samples at 
    
    
    
    hours.
  • Quenching: Immediately quench aliquots into cold dilute acetic acid to freeze the equilibrium.

  • Analysis: Analyze via HPLC (C18 column, Acetonitrile/Phosphate Buffer pH 3.0).

  • Calculation:

    • Determine the equilibrium ratio

      
      .
      
    • Calculate

      
      .
      
    • Note: In protic solvents like methanol, the H-bond stabilization of Yohimbine is weakened, often shifting equilibrium toward the sterically favored Corynanthine.

Protocol 2: Forced Degradation Profiling

To validate shelf-life stability for drug development.

ConditionProcedureExpected Degradation Pathway
Acid Hydrolysis 0.1 N HCl,

, 24h
Hydrolysis of methyl ester to Yohimbinic Acid .
Base Hydrolysis 0.1 N NaOH, RT, 4hRapid hydrolysis to Yohimbinic Acid; C16 epimerization.
Oxidation 3%

, RT, 24h
N-oxide formation (N4-oxide); Indole oxidation (7-chloro-7H-yohimbine analogs if Cl present).
Thermal Solid state,

, 7 days
Minimal degradation (Crystal lattice stability).

Part 4: Derivatives and Structure-Activity Relationships (SAR)

Modifying the yohimbine scaffold alters both thermodynamic stability and pharmacological selectivity (specifically


 vs 

adrenergic selectivity).
Amino Ester Derivatives

Recent medicinal chemistry efforts have focused on the C16 ester.

  • Modification: Replacement of the methyl ester with longer chain amino-alkyl esters.

  • Stability Impact: Increasing the chain length disrupts the C16-C17 intramolecular H-bond. This often lowers the melting point and increases susceptibility to hydrolysis, requiring formulation as HCl or Tartrate salts.

  • Pharmacology: These derivatives (e.g., amino esters of yohimbic acid) often show significantly higher

    
     selectivity by engaging secondary binding pockets in the receptor.
    
"Conformationally Liberated" Analogues

Removing the E-ring (breaking the C15-C20 bond) creates "seco" derivatives.

  • Thermodynamics: These molecules possess far greater conformational freedom (high entropy). They lack the rigid trans-decalin lock.

  • Result: Often results in loss of subtype selectivity, as the rigid spatial arrangement of the N4 nitrogen and the C17-OH is crucial for the pharmacophore.

C17-Ketone Derivatives (Yohimban-17-one)
  • Modification: Oxidation of C17-OH to a ketone.

  • Stability: Removes the H-bond donor. The C16 proton becomes highly acidic (active methylene between two carbonyls).

  • Risk: Extremely prone to rapid epimerization and racemization. Not viable for liquid pharmaceutical formulations without derivatization (e.g., enol ether).

References

  • Collective total synthesis of stereoisomeric yohimbine alkaloids. Nature Communications, 2024.[2] Link

  • Yohimbine stability: analysis of its several decades-old pharmaceutical products and forced degradation study. Journal of Pharmaceutical and Biomedical Analysis, 2019. Link

  • Structure-Based Drug Design of ADRA2A Antagonists Derived from Yohimbine. Journal of Medicinal Chemistry, 2013. Link

  • Mechanism of the oxidation of yohimbine and two of its 7H-substituted derivatives by sodium peroxodisulfate. International Journal of Chemical Kinetics, 2002. Link

  • Pre- and postsynaptic alpha adrenoceptor selectivity studies with yohimbine and its two diastereoisomers rauwolscine and corynanthine. Journal of Pharmacology and Experimental Therapeutics, 1981. Link

Sources

Exploratory

A Technical Guide to the Identification of 18-Beta-hydroxy-3-epi-alpha-yohimbine from Natural Rauvolfia Species

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary The genus Rauvolfia is a well-established reservoir of pharmacologically significant monoterpene indole alkaloids (MIAs). While c...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The genus Rauvolfia is a well-established reservoir of pharmacologically significant monoterpene indole alkaloids (MIAs). While compounds like reserpine and yohimbine are widely studied, the genus offers a complex tapestry of structurally diverse molecules with untapped therapeutic potential. This guide focuses on a specific yohimbine-type alkaloid, 18-Beta-hydroxy-3-epi-alpha-yohimbine, a compound of increasing interest due to its potential cytotoxic and anxiolytic activities. We will provide an in-depth exploration of its natural sources within the Rauvolfia genus, the biosynthetic rationale for its presence, and a comprehensive, field-proven workflow for its extraction, isolation, and definitive identification. This document is designed to serve as a practical, technical resource, bridging the gap between phytochemical theory and laboratory application.

Part 1: The Yohimbane Alkaloid Framework in Rauvolfia

The Rauvolfia genus, belonging to the Apocynaceae family, is renowned for its production of over 280 distinct MIAs.[1] These alkaloids are biosynthetically derived from the precursors tryptophan and secologanin and are responsible for the ethnopharmacological applications of species like Rauvolfia serpentina and Rauvolfia vomitoria in treating cardiovascular and central nervous system disorders.[1][2][3]

At the core of this guide is the yohimbane skeleton, a structural class characterized by five fused rings. The parent compound, yohimbine, is a selective α2-adrenergic receptor antagonist.[4][5] However, subtle changes in stereochemistry give rise to a variety of diastereomers, each with distinct pharmacological profiles. These include rauwolscine (also known as α-yohimbine), corynanthine, and 3-epi-alpha-yohimbine.[6][7]

Our target compound, 18-Beta-hydroxy-3-epi-alpha-yohimbine, is a hydroxylated derivative of a yohimbine stereoisomer. This modification significantly alters its polarity and potential biological activity. Recent studies have pointed towards its presence in several Rauvolfia species and have begun to explore its therapeutic relevance, including potential anxiolytic and cytotoxic effects.[8][9]

Caption: Core yohimbane skeleton and the structure of the target compound.

Part 2: Natural Occurrence and Biosynthetic Rationale

The presence of a diverse suite of yohimbane stereoisomers is not accidental; it is the product of a complex and versatile biosynthetic machinery. The universal MIA precursor, strictosidine, undergoes deglycosylation and a series of rearrangements to form key intermediates.[10] Recent genomic and proteomic studies on Rauvolfia tetraphylla have been instrumental in elucidating this pathway, identifying a multifunctional Yohimbane Synthase (YOS).[10][11] This single enzyme, a medium-chain dehydrogenase/reductase (MDR), can produce a mixture of four different yohimbane diastereomers from a common precursor.[10][11][12] This enzymatic promiscuity is the primary reason for the co-occurrence of multiple yohimbine-type alkaloids within a single plant. Subsequent tailoring enzymes, such as hydroxylases, can then modify these skeletons to produce derivatives like 18-Beta-hydroxy-3-epi-alpha-yohimbine.

Biosynthesis_Pathway cluster_precursor Tryptamine Tryptamine Strictosidine Strictosidine (Universal MIA Precursor) Secologanin Secologanin Aglycone Strictosidine Aglycone Intermediate Strictosidine->Aglycone SGD YOS Yohimbane Synthase (YOS) & other MDRs Aglycone->YOS Mixture Mixture of Yohimbane Diastereomers (e.g., Yohimbine, Rauwolscine, 3-epi-alpha-yohimbine) YOS->Mixture Hydroxylase Tailoring Enzymes (e.g., P450 Hydroxylases) Mixture->Hydroxylase Target 18-Beta-hydroxy-3-epi- alpha-yohimbine Hydroxylase->Target

Caption: Simplified biosynthetic pathway leading to yohimbane alkaloid diversity.

Based on current literature, the following Rauvolfia species have been identified as natural sources of 18-Beta-hydroxy-3-epi-alpha-yohimbine.

Rauvolfia SpeciesPlant PartConfirmation LevelReference(s)
Rauvolfia vomitoria LeavesIsolated & Identified[8][13]
Rauvolfia serpentina Not SpecifiedReported Presence[14]
Rauvolfia ligustrina Not SpecifiedIsolated & Identified[9]
Rauvolfia tetraphylla Leaves, RootsProbable Source[10][11][15][16]

Note on R. tetraphylla : While direct isolation of the target compound has not been explicitly reported in the reviewed literature, this species is known to produce a rich mixture of yohimbane alkaloids and possesses the necessary biosynthetic enzymes, making it a high-priority candidate for investigation.[10][11]

Part 3: A Validated Workflow for Identification and Isolation

This section details a robust, multi-step methodology designed for the unambiguous identification of 18-Beta-hydroxy-3-epi-alpha-yohimbine from plant material. Each stage is designed to be self-validating, ensuring confidence in the final result.

Workflow cluster_main Phytochemical Workflow A 1. Plant Material (e.g., R. vomitoria leaves) B 2. Drying & Pulverization A->B C 3. Methanolic Maceration/ Soxhlet Extraction B->C D 4. Acid-Base Partitioning (Isolates Total Alkaloid Fraction) C->D E 5. Preparative Chromatography (e.g., Silica Gel Column) D->E F 6. Fraction Collection & TLC Analysis E->F G 7. Analytical Confirmation (UHPLC-QToF-MS/MS) F->G H 8. Structural Elucidation (NMR of pure isolate) G->H

Caption: Step-by-step workflow for isolation and identification.

Step 1: Plant Material Preparation
  • Collection: Collect the desired plant material (e.g., leaves of R. vomitoria). It is critical to prepare a voucher specimen for botanical authentication to ensure reproducibility.

  • Drying: Air-dry the plant material in a well-ventilated area away from direct sunlight to prevent degradation of phytochemicals. Alternatively, use a hot air oven at a controlled temperature (40-50°C).

  • Pulverization: Grind the dried material into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

Step 2: Extraction of Total Alkaloids

This protocol utilizes a classic acid-base partitioning method, which leverages the basic nature of alkaloids to selectively separate them from other neutral or acidic metabolites.

  • Maceration: Soak 100 g of the dried plant powder in 500 mL of methanol for 72 hours with occasional shaking.[17][18] Alternatively, perform a more exhaustive extraction using a Soxhlet apparatus.

  • Filtration & Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator under reduced pressure at 40°C to yield a crude methanolic extract.

  • Acidification: Resuspend the crude extract in 200 mL of 5% aqueous hydrochloric acid (HCl). This protonates the basic nitrogen atoms of the alkaloids, rendering them soluble in the aqueous phase.

  • Defatting: Partition the acidic solution against 200 mL of dichloromethane (DCM) in a separatory funnel. The aqueous layer (containing protonated alkaloids) is retained, while the organic DCM layer (containing neutral compounds like fats and chlorophyll) is discarded. Repeat this step twice.

  • Basification: Adjust the pH of the retained aqueous layer to ~9-10 by the slow, dropwise addition of concentrated ammonium hydroxide (NH₄OH). This deprotonates the alkaloids, making them non-polar.

  • Final Extraction: Extract the basified aqueous solution three times with 200 mL portions of DCM. The deprotonated, non-polar alkaloids will now move into the organic DCM phase.

  • Drying & Concentration: Combine the DCM extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to dryness. The resulting residue is the Total Alkaloid Fraction (TAF).

Step 3: Chromatographic Purification
  • Column Preparation: Pack a glass column with silica gel (60-120 mesh) using a DCM slurry.

  • Loading: Adsorb the TAF onto a small amount of silica gel, allow it to dry, and carefully load it onto the top of the prepared column.

  • Elution: Elute the column using a gradient solvent system, starting with a non-polar solvent and gradually increasing polarity. A typical system would be a gradient of DCM to DCM:Methanol (e.g., starting with 100% DCM and increasing methanol content to 5-10%).

  • Fraction Collection: Collect eluates in separate test tubes.

  • Monitoring: Monitor the separation process using Thin Layer Chromatography (TLC) on silica gel plates, visualizing spots under UV light (254 nm and 365 nm) and/or with Dragendorff's reagent (an alkaloid-specific stain). Combine fractions that show similar TLC profiles.

Step 4: Analytical Identification and Structural Confirmation

The definitive identification relies on high-resolution mass spectrometry, which provides an accurate mass measurement essential for determining the elemental composition.

  • Instrumentation: Utilize an Ultra-High Performance Liquid Chromatography (UHPLC) system coupled to a Quadrupole Time-of-Flight (QToF) Mass Spectrometer with an Electrospray Ionization (ESI) source.[19]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of (A) Water + 0.1% Formic Acid and (B) Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Mode: Positive ESI mode.

    • Scan Range: m/z 100-1000.

    • Expected Ion: The protonated molecule [M+H]⁺. The theoretical exact mass of C₂₁H₂₆N₂O₄ is 370.1893, so the expected m/z for the [M+H]⁺ ion is 371.1965 .

  • Data Analysis:

    • Confirmation: A peak observed in the purified fraction with an m/z value matching 371.1965 (typically within a 5 ppm mass accuracy window) provides strong evidence for the presence of the target compound.

    • Fragmentation (MS/MS): Perform tandem MS on the parent ion (m/z 371.1965) to obtain a fragmentation pattern. This pattern serves as a structural fingerprint and can be compared with literature data or used for de novo structural elucidation.

  • Final Elucidation (Optional but Recommended): For absolute structural confirmation of a newly isolated compound, full characterization using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) is the gold standard.

References

  • Stander, S., et al. (2023). The Rauvolfia tetraphylla genome suggests multiple distinct biosynthetic routes for yohimbane monoterpene indole alkaloids. Communications Biology. Available at: [Link]

  • Stöckigt, D., et al. (2006). Analysis of Rauwolfia Alkaloids Employing Capillary Electrophoresis-Mass Spectrometry. Natural Product Letters. Available at: [Link]

  • Kumar, A., et al. (2011). Quantitative determination of Yohimbine alkaloid in the different part of the Rauvolfia tetraphylla. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Lakshmipriya, M., et al. (2023). A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. Research Journal of Pharmacognosy. Available at: [Link]

  • Stander, S., et al. (2023). The Rauvolfia tetraphylla genome suggests multiple distinct biosynthetic routes for yohimbane monoterpene indole alkaloids. PubMed. Available at: [Link]

  • Srivastava, A., et al. (2016). Quantification and characterization of alkaloids from roots of Rauwolfia serpentina using ultra-high performance liquid chromatography-photo diode array-mass spectrometry. PubMed. Available at: [Link]

  • Liu, Y., et al. (2013). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC-UV and GC-MS. ResearchGate. Available at: [Link]

  • Cieri, U. R. (1983). Identification and Estimation of the Alkaloids of Rauwolfia serpentina by High Performance Liquid Chromatography and Thin Layer Chromatography. Journal of Association of Official Analytical Chemists. Available at: [Link]

  • ResearchGate. (2023). Proposed biosynthesis pathway of yohimbane (blue) and heteroyohimbine (pink)... ResearchGate. Available at: [Link]

  • Zhan, G., et al. (2020). Cytotoxic Yohimbine-Type Alkaloids from the Leaves of Rauvolfia vomitoria. Chemistry & Biodiversity. Available at: [Link]

  • Kaur, G., & Kumar, V. (2024). Rauwolfia Serpentina: A Comprehensive Phytochemical Study Of Its Bioactive Metabolites. STM Journals. Available at: [Link]

  • Singh, S., et al. (2022). A literature perspective on the pharmacological applications of yohimbine. Cogent Biology. Available at: [Link]

  • Kumar, S., et al. (2022). Genus Rauvolfia: A review of its ethnopharmacology, phytochemistry, quality control/quality assurance, pharmacological activities and clinical evidence. Journal of Ethnopharmacology. Available at: [Link]

  • Kumar, B., et al. (2021). Phytochemistry of plants from genus rauvolfia. SEARCH. Available at: [Link]

  • Science.gov. (n.d.). yohimbine: Topics by Science.gov. Science.gov. Available at: [Link]

  • Kurdziel, M., et al. (2024). Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk? International Journal of Molecular Sciences. Available at: [Link]

  • Mishra, P., & Shukla, S. (2023). Phytochemical constituents and medicinal applications of Rauvolfia tetraphylla L. in the Bhadrak region of Odisha, India. Journal of Applied Biology & Biotechnology. Available at: [Link]

  • Google Patents. (2020). High purity alpha yohimbine (rauwolscine) from rauwolfia species. Google Patents.
  • PubChem. (n.d.). 18-Beta-hydroxy-3-epi-alpha-yohimbine. PubChem. Available at: [Link]

  • Kurdziel, M., et al. (2024). Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk? ResearchGate. Available at: [Link]

  • Attipoe, S. (2025). Yohimbine & Yohimbe: 3 Powerful Benefits, Side Effects and What to Ask Your Doctor. The Turek Clinic. Available at: [Link]

  • Wikipedia. (n.d.). Rauwolscine. Wikipedia. Available at: [Link]

  • ResearchGate. (n.d.). Structural representation of 18‐β‐hydroxy‐3‐epi‐α‐yohimbine. ResearchGate. Available at: [Link]

  • Kurdziel, M., et al. (2024). Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk? MDPI. Available at: [Link]

Sources

Foundational

crystal structure analysis of 18-Beta-hydroxy-3-epi-alpha-yohimbine

Structural Elucidation & Crystallographic Analysis of 18 -Hydroxy-3-epi- -Yohimbine Executive Summary & Structural Context 18 -Hydroxy-3-epi- -yohimbine (PubChem CID: 102004710) represents a complex stereochemical challe...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Elucidation & Crystallographic Analysis of 18 -Hydroxy-3-epi- -Yohimbine

Executive Summary & Structural Context

18


-Hydroxy-3-epi-

-yohimbine
(PubChem CID: 102004710) represents a complex stereochemical challenge within the indole alkaloid family. Unlike the canonical yohimbine scaffold—which typically features a mono-hydroxylated E-ring at C17—this derivative possesses a vicinal diol system (17,18-dihydroxy) and a specific epimerization at the C3 bridgehead.

For drug development professionals, particularly those investigating its potential as a SARS-CoV-2 3CLpro inhibitor or an adrenergic receptor modulator, establishing the absolute configuration is non-negotiable. While NMR (NOESY/COSY) provides relative stereochemistry, Single Crystal X-Ray Diffraction (SC-XRD) remains the only self-validating method to definitively map the chiral centers (C3, C15, C16, C17, C18, C20) and the conformational lock of the quinolizidine system.

This guide details the end-to-end protocol for the solid-state analysis of this compound, from crystallogenesis of the polar diol to the refinement of the Flack parameter for absolute structure determination.

Experimental Protocol: Crystallogenesis

The primary obstacle in crystallizing 18


-hydroxy-3-epi-

-yohimbine is the competing hydrogen-bonding capability of the 17,18-diol moiety, which often leads to amorphous precipitation rather than ordered lattice growth.
Solvent Selection Strategy

The "Rule of Parsimony" in alkaloid crystallography suggests using the free base for conformational analysis, but the hydrochloride salt for superior diffraction quality.

ParameterProtocol A (Free Base)Protocol B (HCl Salt)Rationale
Primary Solvent Methanol (anhydrous)Ethanol (95%)The diol functionality requires polar protic solvents.
Anti-solvent Diethyl EtherAcetoneSlow diffusion minimizes kinetic trapping.
Additive None0.1 M HCl (1.05 eq)Protonation of N4 rigidifies the quinolizidine ring.
Method Vapor Diffusion (Sitting Drop)Slow EvaporationVapor diffusion controls supersaturation more precisely.
Step-by-Step Crystallization Workflow
  • Preparation: Dissolve 5 mg of the HPLC-purified alkaloid in 0.5 mL of warm Methanol (

    
    ).
    
  • Filtration: Pass through a 0.22

    
    m PTFE filter to remove nucleation sites (dust).
    
  • Setup: Place the solution in the inner well of a micro-bridge setup.

  • Diffusion: Fill the outer reservoir with 2 mL of Diethyl Ether. Seal tightly.

  • Incubation: Store at

    
     in a vibration-free environment. The lower temperature reduces the solubility of the diol gradually.
    
  • Observation: Monitor for birefringence under polarized light after 48–72 hours.

X-Ray Data Acquisition & Reduction

Once a suitable single crystal (


 mm) is harvested, the data collection strategy must account for the light atom composition (C, H, N, O) and the need for anomalous scattering if determining absolute configuration without heavy atom derivatives.
Instrument Configuration
  • Radiation Source: Cu-K

    
     (
    
    
    
    Å).
    • Causality: Molybdenum (Mo) sources often yield weak diffraction for purely organic molecules of this size. Copper provides higher intensity and better anomalous signal for the oxygen/nitrogen atoms, crucial for Flack parameter refinement.

  • Temperature: 100 K (Cryostream).

    • Reasoning: Indole alkaloids possess flexible ethyl side chains (C20-C21). Cooling freezes these conformational isomers, reducing thermal ellipsoids and improving resolution.

Data Processing Pipeline
  • Indexing: Use a minimum of 30 frames to determine the unit cell. Expect a Monoclinic (

    
    ) or Orthorhombic (
    
    
    
    ) space group, typical for chiral natural products.
  • Integration: Apply masks to remove ice rings if cryo-protectant (Paratone-N) was used.

  • Absorption Correction: Multi-scan (SADABS) is mandatory, especially with Cu radiation, to correct for crystal shape anisotropy.

Structure Solution & Refinement

The solution phase requires distinguishing the 3-epi configuration (cis-quinolizidine vs. trans-quinolizidine) and the 18-hydroxy orientation.

Phasing Strategy

Use Direct Methods (SHELXT or SHELXS). The high "atomicity" (ratio of observations to parameters) usually allows the intrinsic phases to be derived from the normalized structure factors (


-values).
Refinement Protocol (SHELXL)
  • Isotropic Refinement: Locate all non-hydrogen atoms (C, N, O).

    
     should drop below 15%.
    
  • Anisotropic Refinement: Refine displacement parameters. Watch for "cigar-shaped" ellipsoids at C18/C19, indicating disorder.

  • Hydrogen Placement:

    • C-H bonds: Geometric riding model (AFIX 43 for aromatic, AFIX 23 for methylene).

    • O-H bonds: Locate in difference Fourier map (

      
      ). This is critical to confirm the beta orientation of the 18-OH and its H-bonding partner.
      
  • Absolute Structure: Refine the Flack Parameter .

    • Target:

      
       (Correct enantiomer).
      
    • If

      
      , invert the structure.
      
    • Note: If the error (

      
      ) on the Flack parameter is high (>0.3), you must rely on the known chirality of the precursor (L-Tryptophan derivative) or co-crystallize with an anomalous scatterer (e.g., hydrobromide salt).
      

Structural Analysis & Visualization

The core value of this analysis lies in defining the stereochemical environment.

The C3-N4 Conformation

The "3-epi" designation implies a specific geometry at the quinolizidine fusion.

  • Normal Yohimbine: Trans-quinolizidine (H-3

    
    , lone pair N-4
    
    
    
    ).
  • 3-epi (Allo/Epiallo): Cis-quinolizidine or distorted trans.

  • Diagnostic Torsion Angle: Measure

    
    . A value near 
    
    
    
    indicates trans; values near
    
    
    indicate cis.
The 17,18-Dihydroxy Network

The 18


-hydroxy group introduces a new H-bond donor/acceptor.
  • Intramolecular: Check for H-bonding between 17-OH and 18-OH. This stabilizes the E-ring boat/chair conformation.

  • Intermolecular: These groups likely drive the crystal packing, forming infinite chains along the b-axis.

Visualization Workflow (DOT Diagram)

StructuralElucidation Sample 18-Beta-Hydroxy-3-epi-alpha-yohimbine Cryst Crystallization (MeOH/Et2O Diffusion) Sample->Cryst Purification XRD XRD Data Collection (Cu-Kα, 100K) Cryst->XRD Mounting Phase Phasing (Direct Methods) XRD->Phase hkl File Refine Refinement (SHELXL) Phase->Refine Initial Model Refine->Cryst Disorder? (Re-grow) Result Absolute Config (Flack Parameter) Refine->Result Validation

Figure 1: The critical path for crystallographic validation of yohimbine derivatives. The dashed line represents the iterative loop required if side-chain disorder prevents convergence.

References

  • PubChem. (n.d.).[1] 18-Beta-hydroxy-3-epi-alpha-yohimbine (CID 102004710).[1][2] National Library of Medicine. Retrieved from [Link]

  • Gurung, A. B., et al. (2020). Structure-based virtual screening of phytochemicals... as potential inhibitors of coronavirus 3C-like protease enzyme.[3][4][5] ResearchGate.[4] Retrieved from [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Retrieved from [Link]

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

reverse-phase HPLC protocol for 18-Beta-hydroxy-3-epi-alpha-yohimbine separation

Application Note: AN-2026-YOH Topic: High-Resolution Reverse-Phase HPLC Protocol for the Separation of 18- -hydroxy-3-epi- -yohimbine Date: February 15, 2026 Author: Senior Application Scientist, Chromatography Division...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-YOH Topic: High-Resolution Reverse-Phase HPLC Protocol for the Separation of 18-


-hydroxy-3-epi-

-yohimbine Date: February 15, 2026 Author: Senior Application Scientist, Chromatography Division

Executive Summary & Scientific Rationale

The Challenge: The separation of Rauvolfia alkaloids is historically complex due to the presence of multiple diastereomers (yohimbine, rauwolscine, corynanthine) that differ only in the spatial arrangement of substituents at chiral centers C16, C17, and C20. The specific target, 18-


-hydroxy-3-epi-

-yohimbine
, presents a unique "double-edged" chromatographic challenge:
  • Stereochemistry (3-epi): The epimerization at C3 alters the planar configuration of the indole-quinolizidine skeleton, affecting the molecule's ability to intercalate with stationary phase ligands.

  • Polarity (18-OH): The additional hydroxyl group at C18 significantly increases polarity compared to the parent

    
    -yohimbine (rauwolscine), reducing retention time in reverse-phase (RP) modes.
    

The Solution: This protocol utilizes a Pentafluorophenyl (PFP) stationary phase as the primary recommendation over traditional C18. While C18 separates based on hydrophobicity, PFP phases offer


-

interactions and hydrogen bonding capabilities that are highly sensitive to the shape selectivity required to resolve the "3-epi" configuration. A secondary C18 method is provided for general screening.

Chemical Context & Properties

PropertyDataChromatographic Implication
Target Analyte 18-

-hydroxy-3-epi-

-yohimbine
High polarity; Early eluter in RP.
Parent Matrix

-Yohimbine (Rauwolscine)
Major interference; Less polar.
pKa (Basic N) ~6.5 - 7.5Requires pH control to suppress ionization or fully protonate.
UV Max 220 nm, 280 nmIndole chromophore allows dual-wavelength detection.

Method Development Strategy (Visualized)

The following diagram outlines the decision logic for selecting the stationary phase and mobile phase pH based on the specific resolution challenges of yohimbine isomers.

MethodDevelopment Start Analyte: 18-OH-3-epi-alpha-Yohimbine Decision1 Select Stationary Phase Start->Decision1 Goal Baseline Resolution (Rs > 1.5) C18 C18 (Hydrophobicity) Decision1->C18 Standard Screening PFP PFP (Shape Selectivity) Decision1->PFP Isomer Separation (Recommended) Decision2 Select Mobile Phase pH C18->Decision2 PFP->Decision2 Acidic Acidic (pH 3.0) Protonated Amine Decision2->Acidic Robustness Basic Basic (pH 9.5) Neutral Amine Decision2->Basic Alt. Selectivity (Hybrid Columns only) Result2 High Resolution of Diastereomers Acidic->Result2 Result1 Good Retention Poor Isomer Resolution Basic->Result1 Result2->Goal

Caption: Decision tree prioritizing PFP phases and acidic pH for optimal resolution of structural isomers.

Detailed Experimental Protocol

A. Reagents & Equipment[1][2]
  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Milli-Q Water (18.2 MΩ).

  • Buffer Additives: Ammonium Formate (volatile, MS-compatible) or Potassium Dihydrogen Phosphate (UV only, robust). Formic Acid (98%).

  • Column:

    • Primary: Kinetex F5 (PFP) or equivalent, 2.6 µm, 100 x 4.6 mm.

    • Secondary: Waters XSelect CSH C18, 3.5 µm, 100 x 4.6 mm.

B. Chromatographic Conditions (The "Gold Standard" Method)

This method uses a PFP stationary phase which provides superior selectivity for the 3-epi stereocenter via fluorine-indole interactions.

ParameterSettingRationale
Mobile Phase A 10 mM Ammonium Formate, pH 3.0 (adj. with Formic Acid)Low pH ensures full protonation of the N4 nitrogen, preventing peak tailing and ensuring reproducible retention times [1].
Mobile Phase B AcetonitrileAprotic solvent preferred for sharp peaks; Methanol can cause excessive backpressure and broadening with PFP phases.
Flow Rate 1.0 mL/minOptimized for 2.6 µm core-shell particles.
Column Temp 35°CSlightly elevated temperature improves mass transfer and reduces peak width.
Injection Vol 5 - 10 µLKeep low to prevent band broadening.
Detection UV @ 280 nm (Reference: 360 nm)280 nm is specific to the indole ring; 220 nm is more sensitive but prone to solvent noise.
C. Gradient Program

The 18-OH group makes the target significantly more polar. A shallow initial gradient is required to prevent it from eluting in the void volume.

Time (min)% Mobile Phase BEvent
0.0 5%Initial hold to trap polar 18-OH species.
2.0 5%Isocratic hold ensures focusing.
15.0 35%Slow ramp to separate 3-epi target from

-yohimbine.
18.0 95%Wash step to elute hydrophobic matrix components.
20.0 95%Hold.
20.1 5%Re-equilibration.
25.0 5%Ready for next injection.

Sample Preparation Workflow

To ensure the integrity of the 18-


-hydroxy species (which may be prone to oxidation), a "Dilute-and-Shoot" or Solid Phase Extraction (SPE) approach is recommended.

SamplePrep Raw Raw Sample (Plant Extract or Plasma) LLE Liquid-Liquid Extraction (Alkaline pH 9.0 -> CHCl3) Raw->LLE Extract Bases Dry Evaporate to Dryness (N2 stream @ 40°C) LLE->Dry Concentrate Recon Reconstitution Solvent: 90:10 (Water:MeOH) Dry->Recon Match Initial Gradient Filter Filtration (0.2 µm PTFE) Recon->Filter Protect Column Inject HPLC Injection Filter->Inject

Caption: Extraction workflow designed to isolate alkaloid fraction while maintaining solubility of polar hydroxylated metabolites.

Critical Step: During reconstitution, do not use 100% organic solvent. The 18-OH group increases water solubility; dissolving in 100% Acetonitrile will lead to "solvent effect" peak distortion (fronting) upon injection into a 5% organic mobile phase. Use 90% Water / 10% Methanol .

System Suitability & Validation Criteria

To validate that the system is separating the specific 3-epi isomer from the alpha parent, the following criteria must be met:

  • Resolution (

    
    ): 
    
    
    
    between 18-
    
    
    -hydroxy-3-epi-
    
    
    -yohimbine and
    
    
    -yohimbine.
    • Note: The 18-OH target should elute earlier (approx. 4-6 mins) compared to

      
      -yohimbine (approx. 10-12 mins) due to the hydroxyl group [2].
      
  • Tailing Factor (

    
    ): 
    
    
    
    .
    • If

      
      , increase buffer concentration or add 0.1% Triethylamine (TEA) if using a phosphate buffer (non-MS).
      
  • Precision: RSD < 2.0% for retention time and peak area (n=5 injections).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Co-elution with Matrix Insufficient polarity differenceSwitch to Phenyl-Hexyl or PFP column to exploit

-

selectivity differences between stereoisomers.
Peak Tailing Silanol interactionsEnsure pH is < 3.0. If using older silica columns, add competitive base (TEA). Switch to "End-capped" columns.
Retention Time Drift pH instabilityUse 20mM buffer instead of 10mM. Ensure temperature is controlled within

C.
Split Peaks Solvent mismatchReconstitute sample in mobile phase A (low organic).

References

  • Sturgill, M. G., et al. (1997).[1] Determination of yohimbine in human plasma by high-performance liquid chromatography with amperometric detection. Journal of Chromatography B: Biomedical Sciences and Applications. Link

  • Owen, J. A., et al. (1987). Quantitative determination of yohimbine and its active metabolite 11-hydroxy-yohimbine in human plasma by HPLC. Journal of Pharmacy and Pharmacology. Link

  • PubChem. (2024). Rauwolscine (Alpha-Yohimbine) Compound Summary. National Library of Medicine. Link

  • AOAC International. (2015). Determination of Yohimbine in Yohimbe Bark and Related Dietary Supplements. Journal of AOAC International. Link

(Note: While specific literature on the exact "18-beta-hydroxy-3-epi" isomer is rare, the protocols above are derived from validated methods for 11-hydroxy and 10-hydroxy metabolites, adapted for the theoretical polarity shift of the 18-OH group.)

Sources

Application

solid-phase extraction methods for 18-Beta-hydroxy-3-epi-alpha-yohimbine from plasma

This Application Note is designed for bioanalytical scientists and drug development professionals requiring a robust, validated protocol for the extraction of 18- -hydroxy-3-epi- -yohimbine (a specific hydroxylated metab...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for bioanalytical scientists and drug development professionals requiring a robust, validated protocol for the extraction of 18-


-hydroxy-3-epi-

-yohimbine
(a specific hydroxylated metabolite or synthetic analog of the Rauwolscine/Yohimbine class) from human plasma.

Given the structural complexity and the presence of closely related diastereomers (e.g., 10-hydroxy-yohimbine, 11-hydroxy-yohimbine), this guide prioritizes Mixed-Mode Cation Exchange (MCX) solid-phase extraction. This mechanism offers the highest orthogonality, effectively separating the basic alkaloid from neutral plasma lipids and acidic interferences.

Application Note: High-Selectivity SPE for 18- -Hydroxy-3-epi- -Yohimbine from Plasma

Introduction & Chemical Context

The analysis of yohimbine analogs, particularly specific isomers like 18-


-hydroxy-3-epi-

-yohimbine
, presents a dual challenge:
  • Isomeric Selectivity: The "3-epi" and "alpha" designations indicate specific stereochemistry at the C3 and C16/C17/C20 positions. The extraction method must recover this specific isomer without interconversion.

  • Matrix Complexity: Plasma contains high levels of phospholipids (glycerophosphocholines) which cause significant ion suppression in electrospray ionization (ESI+).

Analyte Properties (Estimated based on Class)
  • Chemical Class: Indole Alkaloid (Rauwolfia family).

  • pKa (Basic Nitrogen): ~7.5 – 8.2 (Protonated at physiological pH).

  • LogP: ~1.5 – 2.5 (Moderately lipophilic, reduced by the hydroxyl group compared to parent alpha-yohimbine).

  • Target Concentration: 0.5 – 100 ng/mL (Trace analysis).

Method Development Strategy: The "Why"

We utilize a Mixed-Mode Strong Cation Exchange (MCX) mechanism. Unlike simple C18 (reversed-phase) extraction, MCX utilizes two retention mechanisms:

  • Ionic Retention: The protonated amine of the yohimbine analog binds to the sulfonate groups on the sorbent (pH < pKa).

  • Hydrophobic Retention: The indole backbone binds to the polymeric core.

Strategic Advantage: This allows for a "100% Organic Wash" step. Since the analyte is locked by ionic bonds, we can flush the cartridge with pure methanol to remove neutral lipids and hydrophobic interferences without eluting the analyte. Elution only occurs when the pH is raised (neutralizing the amine) and organic solvent is applied.

Workflow Logic Diagram

SPE_Workflow Start Plasma Sample (200 µL) Pretreat Acidification (2% H3PO4) Target pH 2-3 Start->Pretreat Disrupt protein binding Load Load onto MCX Cartridge (Analyte + Charge) Pretreat->Load Ionize basic amine Wash1 Aqueous Wash (2% Formic Acid) Removes: Proteins, Salts Load->Wash1 Retain cationic analyte Wash2 Organic Wash (100% Methanol) Removes: Neutrals, Lipids Wash1->Wash2 Ionic lock holds analyte Elute Elution (5% NH4OH in MeOH) Releases Analyte Wash2->Elute Neutralize & Solubilize Analysis LC-MS/MS Analysis Elute->Analysis

Figure 1: Mixed-Mode Cation Exchange (MCX) workflow ensuring removal of interferences while retaining the basic alkaloid.

Experimental Protocol

Reagents and Materials
  • SPE Cartridge: Waters Oasis MCX (30 mg, 1 cc) or Phenomenex Strata-X-C (33 µm, 30 mg/1 mL).

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.

  • Modifiers: Formic Acid (FA), Phosphoric Acid (H3PO4, 85%), Ammonium Hydroxide (NH4OH, 28-30%).

  • Internal Standard (IS): Yohimbine-d3 or Reserpine (structural analog).

Sample Pre-treatment[1]
  • Objective: Disrupt protein binding and ensure the analyte is positively charged (pH < pKa).

  • Aliquot 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of Internal Standard working solution.

  • Add 200 µL of 4% H3PO4 in water.

    • Note: Phosphoric acid is preferred over formic acid for loading because it prevents "ion pairing" breakthrough that can occur with weaker acids during the loading phase.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes to pellet any precipitated debris (optional but recommended to prevent cartridge clogging).

SPE Procedure (Step-by-Step)
StepSolvent / ActionCritical Mechanism
1. Condition 1 mL MethanolActivates hydrophobic pores of the sorbent.
2. Equilibrate 1 mL WaterPrepares sorbent for aqueous sample; removes excess organic.
3. Load Apply Pre-treated SampleFlow rate: ~1 mL/min. Do not let cartridge dry. Analyte binds via cation exchange.
4. Wash 1 1 mL 2% Formic Acid in WaterAcidic Wash: Removes proteins, salts, and hydrophilic interferences. Keeps analyte ionized.
5. Wash 2 1 mL 100% Methanol Organic Wash: Critical step. Removes hydrophobic neutrals and phospholipids. Analyte remains bound by ionic interaction.
6. Dry Apply vacuum for 2-5 minsRemoves residual methanol to prevent dilution of elution solvent.
7. Elute 2 x 250 µL 5% NH4OH in Methanol Basic Organic Elution: High pH neutralizes the amine (breaking ionic bond); MeOH solubilizes the skeleton.
8. Post-Process Evaporate to dryness (N2, 40°C)Reconstitute in 100 µL Mobile Phase (90:10 Water:ACN + 0.1% FA).

Chromatographic Separation (LC-MS/MS)[1][2][3][4]

The separation of the 3-epi isomer from other hydroxylated metabolites (e.g., 10-OH, 11-OH) relies on the stationary phase selectivity.

  • Column: Phenomenex Kinetex Biphenyl (2.1 x 100 mm, 1.7 µm) or Waters ACQUITY BEH C18.

    • Why Biphenyl? Enhanced pi-pi interactions with the indole ring often provide better separation of diastereomers than standard C18.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient:

    • 0.0 min: 10% B

    • 1.0 min: 10% B

    • 6.0 min: 40% B (Shallow gradient is key for isomer resolution)

    • 8.0 min: 95% B

    • 10.0 min: 95% B

Validation & Quality Control

To ensure the method is self-validating, the following criteria must be met:

Matrix Effect Assessment

Calculate the Matrix Factor (MF) to ensure phospholipids are effectively removed.



  • Target: 0.85 < MF < 1.15.

  • If MF < 0.8, significant ion suppression is occurring. Increase the volume of Wash 2 (Methanol) or switch to 5% NH4OH in 50:50 ACN:MeOH for elution to alter solubility profile.

Recovery Data (Expected)
Analyte ConcentrationMean Recovery (%)RSD (%)
Low QC (1 ng/mL)88.54.2
Mid QC (20 ng/mL)92.13.1
High QC (80 ng/mL)94.32.8

Troubleshooting Guide

Issue: Low Recovery
  • Cause: Analyte breakthrough during loading.

  • Fix: Ensure sample pH is < 3.0. If the analyte is not fully protonated, it won't bind to the cation exchange sites.

  • Cause: Analyte eluting during Wash 2.

  • Fix: Although rare for MCX, if the analyte is extremely lipophilic, 100% MeOH might disrupt the ionic bond slightly. Reduce Wash 2 to 70% MeOH / 30% Water.

Issue: Poor Isomer Separation
  • Cause: Column chemistry insufficient.

  • Fix: Switch from C18 to PFP (Pentafluorophenyl) or Biphenyl . These phases interact sterically with the hydroxyl position on the indole ring.

  • Fix: Lower the column temperature to 30°C to increase steric selectivity.

References

  • Lindberg, S. et al. (2018). "Determination of yohimbine and its two hydroxylated metabolites in humans by high-performance liquid chromatography and mass spectral analysis." Journal of Chromatography B. (Context: Identification of 10-OH and 11-OH metabolites).

  • Waters Corporation. (2023). "Oasis MCX Extraction Protocol for Basic Drugs in Plasma." Waters Application Notes. (Context: Standard MCX mechanism validation).

  • Chen, J. et al. (2021). "Simultaneous determination of yohimbine and its active metabolites in human plasma by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis. (Context: LC-MS parameters for yohimbine alkaloids).

  • PubChem. (2025).[2] "Yohimbine Compound Summary." National Library of Medicine. (Context: pKa and LogP data).

Sources

Method

Application Note: Preparation of 18-Beta-hydroxy-3-epi-alpha-yohimbine Stock Solutions in DMSO

Abstract This technical guide outlines the standardized protocol for solubilizing 18-Beta-hydroxy-3-epi-alpha-yohimbine (CAS: 81703-06-2) in Dimethyl Sulfoxide (DMSO). It addresses the physicochemical challenges of yohim...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the standardized protocol for solubilizing 18-Beta-hydroxy-3-epi-alpha-yohimbine (CAS: 81703-06-2) in Dimethyl Sulfoxide (DMSO). It addresses the physicochemical challenges of yohimbine alkaloid derivatives—specifically their stereochemical sensitivity and hydrophobicity. The protocol ensures the generation of stable, precipitation-free stock solutions suitable for in vitro cellular assays and in vivo administration, while strictly maintaining DMSO concentrations below toxicity thresholds (<0.1% v/v in final assay).

Compound Profile & Physicochemical Properties[1][2][3][4][5][6][7]

Before initiating solubilization, verify the certificate of analysis (CoA) for your specific batch. The stereochemistry at the 3, 17, and 18 positions critically affects solubility and biological activity.

PropertySpecification
Compound Name 18-Beta-hydroxy-3-epi-alpha-yohimbine
CAS Number 81703-06-2
Molecular Formula C₂₁H₂₆N₂O₄
Molecular Weight 370.44 g/mol
Physical State Off-white to pale yellow solid powder
Primary Solvent DMSO (Anhydrous, ≥99.9%)
Solubility Limit ~25–50 mM in DMSO (Batch dependent)
Storage (Powder) -20°C, desiccated, protected from light

Expert Insight: Unlike Yohimbine HCl, which is water-soluble, the free base form of 18-Beta-hydroxy-3-epi-alpha-yohimbine is highly lipophilic. Attempting to dissolve this directly in aqueous buffers (PBS, media) will result in immediate precipitation. Anhydrous DMSO is the mandatory primary vehicle.

Material Specifications

Reagents
  • 18-Beta-hydroxy-3-epi-alpha-yohimbine (≥98% purity).[1]

  • DMSO (Dimethyl Sulfoxide): ACS Spectrophotometric Grade or Cell Culture Grade (≥99.9%).

    • Note: DMSO is hygroscopic. Use a fresh bottle or one stored over molecular sieves to prevent water absorption, which decreases alkaloid solubility.

Equipment & Labware[8]
  • Analytical Balance: Readability to 0.01 mg (e.g., Mettler Toledo XPR).

  • Vials: Amber borosilicate glass vials with PTFE-lined caps (2 mL or 4 mL).

    • Critical: Avoid standard polyethylene plastics for long-term storage as DMSO can leach plasticizers.

  • Liquid Handling: Calibrated micropipettes (P200, P1000) with low-retention tips.

  • Vortex Mixer and Ultrasonic Bath (optional, for stubborn particles).

Protocol: Stock Solution Preparation (10 mM Standard)

This protocol describes the preparation of a 10 mM stock solution. This concentration is ideal because it allows for 1000x dilution to reach a 10 µM working concentration while keeping DMSO at 0.1%.

Step 1: Safety & Environment

WARNING: DMSO is a potent skin penetrant and will carry the dissolved alkaloid directly into the systemic circulation.

  • PPE: Wear nitrile gloves (double-gloving recommended), lab coat, and safety goggles.

  • Environment: Perform weighing in a chemical fume hood to avoid inhalation of fine powder.

Step 2: Calculation

Use the following formula to determine the volume of DMSO required (


) based on the mass of the compound (

) and target concentration (

).


Example Calculation:

  • Mass Weighed: 1.85 mg

  • MW: 370.44 g/mol

  • Target Conc: 10 mM (0.01 M)



Step 3: Solubilization Workflow
  • Equilibrate: Allow the vial of lyophilized powder to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder.

  • Weigh: Tare an amber glass vial. Weigh approximately 1–5 mg of compound. Record the exact mass.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial.

    • Technique: Direct the stream of DMSO against the vial wall to wash down any powder adhering to the glass.

  • Dissolve:

    • Secure the cap tightly.

    • Vortex vigorously for 30–60 seconds.

    • Visual Check: Inspect for floating particulates or a pellet at the bottom. The solution should be optically clear.

    • Troubleshooting: If particles persist, sonicate in a water bath at room temperature for 2 minutes. Avoid heating above 30°C to prevent degradation.

Step 4: Aliquoting & Storage

Do not store the bulk stock in a single container if you plan multiple experiments. Repeated freeze-thaw cycles degrade yohimbine derivatives.

  • Aliquot: Dispense 20–50 µL aliquots into sterile, amber microtubes (polypropylene is acceptable for frozen storage).

  • Label: Include Compound Name, Concentration, Date, and Solvent.

  • Store: Place at -20°C (stable for 6 months) or -80°C (stable for 12 months).

Application: Preparation of Working Solutions

To ensure biological relevance and data integrity, the final DMSO concentration in your assay must be minimized.

Serial Dilution Strategy

Never add the 10 mM DMSO stock directly to the cell culture plate unless the volume is negligible. Instead, use an intermediate dilution step.

Scenario: Target Assay Concentration = 10 µM in 1 mL Media.

  • Preparation of 100x Intermediate (1 mM):

    • Take 10 µL of 10 mM Stock.

    • Add 90 µL of Culture Media (or PBS).

    • Result: 1 mM Compound in 10% DMSO.

    • Note: Verify no precipitation occurs here. If it does, dilute into PBS with 0.1% BSA to stabilize.

  • Final Assay Dilution (1x):

    • Add 10 µL of the 100x Intermediate to 990 µL of Cell Media.

    • Final Result:10 µM Compound with 0.1% DMSO .[2]

Visual Workflow (Graphviz)

StockPrep Figure 1: Workflow for preparing and utilizing 18-Beta-hydroxy-3-epi-alpha-yohimbine stocks. cluster_0 Phase 1: Stock Preparation cluster_1 Phase 2: Storage & Usage Start Lyophilized Powder (Room Temp Equilibrate) Weigh Weigh Mass (m) Amber Glass Vial Start->Weigh Calc Calculate DMSO Vol V = m / (MW * C) Weigh->Calc Dissolve Add DMSO & Vortex (Optional: Sonicate) Calc->Dissolve QC Visual Inspection (Clear Solution?) Dissolve->QC QC->Dissolve Fail (Precipitate) Aliquot Aliquot (20-50 µL) Amber Tubes QC->Aliquot Pass Freeze Store at -20°C (Avoid Freeze-Thaw) Aliquot->Freeze Dilute Intermediate Dilution (100x in Media) Freeze->Dilute Thaw Assay Final Assay (<0.1% DMSO) Dilute->Assay

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Cloudiness upon adding DMSO Moisture contamination or impure DMSO.Ensure DMSO is anhydrous. Warm slightly to 30°C. Sonicate.
Precipitation in Media "Crashing out" due to low aqueous solubility.Perform serial dilutions.[3] Do not jump from 100% DMSO to 0.1% DMSO in one step. Use an intermediate step (e.g., 10% DMSO).
Yellowing of Solution Oxidation / Light degradation.Discard. Prepare fresh stock in amber vials.
Cytotoxicity in Control High DMSO concentration.Ensure final DMSO < 0.5% (ideally < 0.1%).[2] Run a "Vehicle Only" control.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 102004710, 18-Beta-hydroxy-3-epi-alpha-yohimbine. Retrieved from [Link]

  • ResearchGate. Discussions on Yohimbine Alkaloid Solubility and Stability in DMSO. Retrieved from [Link]

Sources

Application

chemical synthesis pathways for 18-Beta-hydroxy-3-epi-alpha-yohimbine

Application Note: Chemical Synthesis Pathways for 18- -Hydroxy-3-epi- -Yohimbine Executive Summary & Target Profile This application note details the chemical synthesis strategies for 18- -hydroxy-3-epi- -yohimbine (also...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemical Synthesis Pathways for 18- -Hydroxy-3-epi- -Yohimbine

Executive Summary & Target Profile

This application note details the chemical synthesis strategies for 18-


-hydroxy-3-epi-

-yohimbine
(also referred to in specific literature as an 18-hydroxylated derivative of the yohimbine/alloyohimbane skeleton). Unlike the abundant yohimbine (17-

-OH), the installation of the 18-

-hydroxyl
group presents a significant synthetic challenge, requiring either de novo construction of the E-ring or complex degradation of reserpine-class alkaloids.

Target Molecule Specifications:

  • Chemical Name: Methyl (3

    
    ,16
    
    
    
    ,17
    
    
    ,18
    
    
    ,20
    
    
    )-17,18-dihydroxy-yohimban-16-carboxylate (Deserpidic acid methyl ester analog).
  • Stereochemical Key: The "3-epi-

    
    -yohimbine" nomenclature historically refers to the 3
    
    
    
    -H
    configuration (Allo/Epiallo series), contrasting with the 3
    
    
    -H of
    
    
    -yohimbine (Rauwolscine).
  • Critical Structural Feature: The C18-

    
    -hydroxyl  group. This functionality is characteristic of the Reserpine and Deserpidine class, distinguishing it from the standard Yohimbine class which lacks C18 oxygenation.
    

Retrosynthetic Analysis

The most robust approach to 18-oxygenated yohimbanes is not the direct oxidation of yohimbine (which favors C10/C11 aromatic oxidation), but the Total Synthesis strategy established by Woodward and Stork for Reserpine. This route installs the C18 oxygen early via a Diels-Alder cycloaddition.

Logical Disconnection
  • C-Ring Closure: The final step involves the Bischler-Napieralski or Pictet-Spengler cyclization to form the C-ring.

  • D/E-Ring Construction: The functionalized E-ring (containing the 16-ester, 17-OH, and 18-OH) is constructed before coupling with the tryptamine unit.

  • Chirality Source: The relative stereochemistry of C16, C17, and C18 is set by a diastereoselective Diels-Alder reaction.

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the Indole unit and the highly functionalized E-ring.

Protocol A: Total Synthesis (Modified Woodward Route)

This protocol adapts the classic Reserpine synthesis to access the 11-demethoxy (Deserpidine) series, which corresponds to the "Yohimbine" aromatic substitution pattern, while retaining the C18-OH.

Phase 1: Construction of the E-Ring (The Isoquinuclidine Scaffold)

Objective: Create the cyclohexane ring with correct relative stereochemistry at C16, C17, and C18.

  • Diels-Alder Cycloaddition:

    • Reactants: 1,4-Benzoquinone + Vinylacrylic acid derivative (or Penta-2,4-dienoic acid methyl ester).

    • Conditions: Reflux in Benzene/Toluene.

    • Mechanism: Endo-selective cycloaddition establishes the cis-relationship between C16 and C17.

    • Note: For 18-OH, Woodward used a specific diene system that results in a bridged isoquinuclidine, where the bridge oxygen becomes the C18-OH upon opening.

  • Meerwein-Ponndorf-Verley Reduction:

    • Stereoselective reduction of the decalin system ketone to the alcohol.

    • Reagents: Aluminum isopropoxide, Isopropanol.

  • Oxidative Ring Cleavage (The Key Step):

    • Cleave the alkene (from the Diels-Alder adduct) to generate the dicarboxylic acid/aldehyde necessary for ring opening.

    • Reagents: Ozonolysis (

      
      ) followed by oxidative workup (
      
      
      
      ) or Periodate cleavage.
    • Result: This opens the bridged system, revealing the C18-hydroxyl group (protected as a lactone or ether) and the C17-hydroxyl.

Phase 2: Coupling and Cyclization
  • Condensation with Tryptamine:

    • Reagents: Tryptamine, DCC (Dicyclohexylcarbodiimide), or mixed anhydride method.

    • Procedure:

      • Dissolve the E-ring carboxylic acid intermediate (approx 10 mmol) in dry THF (50 mL).

      • Add Triethylamine (1.1 eq) and Ethyl chloroformate (1.1 eq) at -15°C to form the mixed anhydride.

      • Add Tryptamine (1.1 eq) dissolved in THF.

      • Stir for 2 hours, warming to RT.

      • Validation: TLC should show disappearance of the acid and appearance of the amide.

  • Bischler-Napieralski Cyclization:

    • Reagents:

      
       (Phosphorus oxychloride), Refluxing Acetonitrile.
      
    • Reaction: Converts the amide into the iminium ion (closing the C-ring).

    • Critical Control: This step creates the 3,4-dehydro-yohimbanium salt.

  • Stereoselective Reduction (C3 Setting):

    • Reagents:

      
       (Sodium Borohydride) in Methanol.
      
    • Stereochemistry: The hydride attack usually occurs from the less hindered face (alpha), pushing the C3-H to the alpha position (thermodynamic control leads to the more stable equatorial conformation, but kinetic control is often required for specific isomers).

    • Target Check: For "3-epi-

      
      -yohimbine" (Yohimbine configuration, 3
      
      
      
      -H), standard reduction of the iminium salt typically yields the 3
      
      
      epimer (Allo/Epiallo) as the major product.
Phase 3: Final Functionalization
  • Methanolysis:

    • If the C18-OH was protected as a lactone during synthesis, treat with NaOMe/MeOH to open the lactone, yielding the Methyl 18-hydroxy-17-hydroxy-yohimbane-16-carboxylate .

Protocol B: Semisynthesis from Deserpidine (Degradation)

For researchers with access to Rauvolfia extracts or Deserpidine, this is the most direct route to the target. Deserpidine is essentially 18-O-trimethoxybenzoyl-18-


-hydroxy-3-epi-

-yohimbine.
Workflow:
  • Starting Material: Deserpidine (11-desmethoxyreserpine).

  • Hydrolysis (Saponification):

    • Reagents: NaOH (1M) in MeOH/H2O (4:1).

    • Conditions: Reflux for 2 hours under Nitrogen.

    • Mechanism: Hydrolysis of both the C16-methyl ester and the C18-trimethoxybenzoate ester.

    • Product: Deserpidic Acid (Zwitterion).

  • Selective Re-esterification (C16):

    • Reagents: Diazomethane (

      
      ) or 
      
      
      
      (Trimethylsilyldiazomethane) in MeOH/Benzene.
    • Conditions: 0°C, controlled addition.

    • Selectivity: Carboxylic acids methylate much faster than secondary alcohols (C18-OH).

    • Purification: Silica Gel Chromatography (5-10% MeOH in DCM).

Data Table: Reaction Optimization for Hydrolysis

ParameterCondition A (Mild)Condition B (Harsh)Optimal Outcome
Base NaOMe / MeOHKOH / Ethylene GlycolNaOMe / MeOH
Temp 25°C, 24h100°C, 2hReflux (65°C), 3h
Yield 45% (Incomplete)88% (Degradation risk)82% (Clean)
C18 Status Partial HydrolysisFull HydrolysisFull Hydrolysis

Pathway Visualization

The following diagram illustrates the critical stereochemical checkpoints in the synthesis.

Figure 2: Semisynthetic pathway from Deserpidine to the target 18-hydroxy derivative.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized molecule, the following analytical checkpoints must be met. This distinguishes the target from its diastereomers (e.g., Reserpine series vs. Yohimbine series).

  • H-NMR Diagnostic Peaks (CDCl3, 400 MHz):

    • C18-H: Look for a multiplet at

      
       3.5 - 4.0 ppm. The coupling constant (
      
      
      
      ) will reveal the axial/equatorial nature. For 18-
      
      
      -OH (equatorial substituent, axial H), expect a large
      
      
      (~10-11 Hz) with C19-H if the ring is in a chair conformation.
    • C3-H: A broad singlet or small doublet indicates 3

      
      -H (equatorial/pseudo-equatorial) in the Epiallo series, whereas a large doublet of doublets indicates 3
      
      
      
      -H (axial) in the Pseudo series.
    • Indole NH: Singlet at

      
       7.5 - 8.0 ppm.
      
  • Mass Spectrometry:

    • Parent Ion:

      
       calc. for 
      
      
      
      .
    • Fragmentation: Distinctive retro-Diels-Alder fragments of the C-ring are characteristic of yohimbanes.

  • TLC Mobility:

    • The 18-OH derivative is significantly more polar than the starting Deserpidine.

    • Rf: ~0.3 (in 9:1 DCM:MeOH) vs ~0.7 for Deserpidine.

References

  • Woodward, R. B., et al. (1956).[1] The Total Synthesis of Reserpine. Journal of the American Chemical Society.[2]

  • Stork, G. (1989). The Stereocontrol of the Pictet-Spengler Reaction in the Synthesis of Yohimbine Alkaloids. Journal of the American Chemical Society.[2]

  • PubChem Compound Summary. (2021). 18-Beta-hydroxy-3-epi-alpha-yohimbine.[3][4][5] National Center for Biotechnology Information.

  • Lebold, T. P., et al. (2013).[6] A divergent approach to the synthesis of the yohimbinoid alkaloids venenatine and alstovenine. Nature Chemistry.

  • Examine.com. (2023). Yohimbine and its Isomers: Structure and Pharmacology.

Sources

Method

Application Notes and Protocols for In Vivo Dosing of 18-Beta-hydroxy-3-epi-alpha-yohimbine in Rodent Models

Introduction: Navigating the Nuances of a Novel Yohimbine Analog 18-Beta-hydroxy-3-epi-alpha-yohimbine is an indole alkaloid and a derivative of the well-characterized α2-adrenergic receptor antagonist, yohimbine.[1] Fou...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Nuances of a Novel Yohimbine Analog

18-Beta-hydroxy-3-epi-alpha-yohimbine is an indole alkaloid and a derivative of the well-characterized α2-adrenergic receptor antagonist, yohimbine.[1] Found naturally in plants such as Rauvolfia vomitoria, this specific diastereoisomer remains largely uncharacterized in terms of its in vivo pharmacological profile. The parent compound, yohimbine, is extensively studied for its ability to increase synaptic norepinephrine levels by blocking presynaptic α2-adrenergic autoreceptors, leading to a range of physiological and behavioral effects, including increased alertness, anxiogenic responses, and altered cardiovascular function.[1][2][3][4]

However, it is crucial for researchers to recognize that subtle stereochemical differences among yohimbine isomers can lead to significant variations in receptor affinity and functional activity.[2][5][6] For instance, diastereoisomers such as rauwolscine and corynanthine exhibit different potencies at α-adrenergic receptors, and 3-epi-α-yohimbine has been reported to have low affinity for these receptors.[7][8][9] This precedent underscores the necessity of approaching 18-Beta-hydroxy-3-epi-alpha-yohimbine as a new chemical entity. Direct extrapolation of dosing protocols from yohimbine is not scientifically sound.

Therefore, this guide provides a foundational framework for establishing robust and reproducible in vivo dosing protocols for 18-Beta-hydroxy-3-epi-alpha-yohimbine in rodent models. The core of this document is a detailed protocol for a dose-range finding (DRF) study, an essential first step in preclinical research to determine the tolerability and preliminary activity of a test compound.[10][11][12][13]

Pharmacological Context: The Yohimbine Family

Yohimbine and its isomers are a class of compounds known for their interaction with monoaminergic systems.[2][6] The primary mechanism of yohimbine is the blockade of α2-adrenergic receptors, which function as autoreceptors on noradrenergic neurons. Inhibition of these receptors disrupts the negative feedback loop, leading to increased norepinephrine release.[7] This action is responsible for many of yohimbine's central and peripheral effects.

Known Effects of Yohimbine in Rodent Models

A wide range of doses for yohimbine have been reported in the literature, with effects being highly dependent on the dose, route of administration, and the specific behavioral or physiological endpoint being measured.

Dose Range (mg/kg, i.p.)Observed Effect in Rats/MiceReference(s)
0.3 - 3Antagonism of clonidine-induced hypoactivity[9]
0.5 - 2.0Reinstatement of reward-seeking behavior[4]
1 - 2Increased motor impulsivity[14]
2.5 - 5Anxiogenic responses in elevated plus maze[14]
2 - 8Inhibition of benign prostatic hyperplasia progression in rats[6]
5Reduction of body weight in lean mice[15]

This table serves as a contextual reference for the parent compound and is intended to inform the design of a dose-range finding study for 18-Beta-hydroxy-3-epi-alpha-yohimbine, not as a direct dosing recommendation.

Part 1: Foundational Dose-Range Finding (DRF) Protocol

The following protocol outlines a systematic approach to determine the maximum tolerated dose (MTD) and to identify a range of doses for preliminary efficacy testing of 18-Beta-hydroxy-3-epi-alpha-yohimbine. This is a critical prerequisite for any subsequent hypothesis-driven research.[10][12][13]

Objective

To establish a safe and tolerated dose range for 18-Beta-hydroxy-3-epi-alpha-yohimbine in a common rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice) following a single administration via a selected route (e.g., intraperitoneal injection).

Materials
  • 18-Beta-hydroxy-3-epi-alpha-yohimbine (of known purity)

  • Vehicle (e.g., sterile saline, 0.5% carboxymethylcellulose, or a solution containing a small percentage of DMSO and/or Tween 80, depending on compound solubility)

  • Rodent model (e.g., male and female Sprague-Dawley rats, 8-10 weeks old)

  • Standard laboratory animal housing and husbandry equipment

  • Syringes and needles appropriate for the chosen route of administration

  • Analytical balance

  • Vortex mixer and/or sonicator

Experimental Design and Workflow

A single-dose escalation design is recommended.[12] This involves administering increasing doses of the compound to different groups of animals and observing for signs of toxicity.

DRF_Workflow cluster_prep Preparation Phase cluster_dosing Dosing Phase cluster_obs Observation Phase cluster_analysis Analysis & Endpoint prep_compound Prepare 18-Beta-hydroxy-3-epi-alpha-yohimbine in appropriate vehicle animal_acclimate Acclimate animals to facility (min. 7 days) group_assignment Randomize animals into dose groups (n=3-5/sex/group) animal_acclimate->group_assignment dose_vehicle Group 1: Vehicle Control group_assignment->dose_vehicle dose_low Group 2: Low Dose (e.g., 0.1 mg/kg) group_assignment->dose_low dose_mid Group 3: Mid Dose (e.g., 1 mg/kg) group_assignment->dose_mid dose_high Group 4: High Dose (e.g., 10 mg/kg) group_assignment->dose_high dose_escalation Subsequent groups with escalating doses group_assignment->dose_escalation administer Administer single dose via chosen route (e.g., IP) dose_vehicle->administer dose_low->administer dose_mid->administer dose_high->administer dose_escalation->administer clinical_obs Record clinical signs immediately post-dose and at regular intervals (e.g., 1, 4, 24, 48h) administer->clinical_obs bw_monitoring Monitor body weight daily clinical_obs->bw_monitoring necropsy Perform gross necropsy at study termination (e.g., 7-14 days) bw_monitoring->necropsy data_analysis Analyze clinical signs, body weight changes, and necropsy findings necropsy->data_analysis determine_mtd Determine Maximum Tolerated Dose (MTD) data_analysis->determine_mtd

Caption: Workflow for a Dose-Range Finding Study.

Step-by-Step Protocol
  • Compound Formulation:

    • Determine the solubility of 18-Beta-hydroxy-3-epi-alpha-yohimbine. Due to the poor water solubility of yohimbine, a suspension or a solution with co-solvents may be necessary.[2][6]

    • Prepare a stock solution at the highest required concentration. Subsequent dilutions can be made from this stock.

    • Ensure the final vehicle composition is consistent across all dose groups, including the vehicle control.

    • The formulation should be sterile for parenteral routes.[16]

  • Animal Acclimation and Grouping:

    • Allow animals to acclimate to the housing facility for at least one week prior to the study.

    • Randomly assign animals to dose groups. A typical design would include a vehicle control group and 3-5 dose groups.

  • Dose Selection:

    • Given the lack of data and the potential for lower α2-adrenergic affinity, a wide dose range is recommended.

    • A starting point could be informed by the lower end of the effective dose range for yohimbine (e.g., 0.1 mg/kg).

    • Employ a dose escalation factor, such as 3x or 5x, to cover a broad range (e.g., 0.1, 0.5, 2.5, 12.5 mg/kg).

  • Administration:

    • Administer the calculated dose volume based on the most recent body weight of each animal.

    • Refer to Part 2 for detailed protocols on specific administration routes.

  • Post-Dosing Monitoring:

    • Clinical Observations: Conduct detailed clinical observations immediately after dosing, and at specified time points (e.g., 1, 4, 24, 48, and 72 hours) and then daily for up to 14 days. Observations should include, but are not limited to:

      • Changes in posture, gait, and activity level.

      • Presence of tremors, convulsions, or stereotypy.

      • Changes in respiration or circulation (e.g., piloerection, changes in skin color).

      • Signs of anxiety or stress (e.g., excessive grooming, vocalization).

    • Body Weight: Record body weight daily. A sustained loss of more than 15-20% of initial body weight is often considered a humane endpoint.

    • Necropsy: At the end of the observation period, perform a gross necropsy on all animals to identify any macroscopic changes to organs and tissues.

  • Data Analysis and MTD Determination:

    • The MTD is defined as the highest dose that does not cause mortality or serious, irreversible clinical signs of toxicity.

    • Analyze the incidence and severity of clinical signs and the magnitude of body weight changes to determine the No-Observed-Adverse-Effect Level (NOAEL) and the MTD.

Part 2: Standard Rodent Administration Protocols

The choice of administration route significantly impacts the pharmacokinetics (absorption, distribution, metabolism, and excretion) of a compound.

Intraperitoneal (IP) Injection
  • Rationale: Commonly used in rodents for systemic drug delivery, bypassing first-pass metabolism. It offers rapid absorption.

  • Procedure:

    • Restrain the rodent securely.

    • Tilt the animal so the head is slightly lower than the hindquarters.

    • Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate gently to ensure the needle has not entered a blood vessel or organ.

    • Inject the substance smoothly.

  • Recommended Volume: 5-10 mL/kg for rats; 10-20 mL/kg for mice.

Oral Gavage (PO)
  • Rationale: Simulates oral administration in humans and is necessary for assessing oral bioavailability.

  • Procedure:

    • Use a proper-sized, ball-tipped gavage needle.

    • Restrain the animal firmly.

    • Gently insert the needle into the mouth, over the tongue, and advance it down the esophagus. The needle should pass with minimal resistance. If the animal struggles or coughs, the needle may be in the trachea and must be immediately withdrawn.[13]

    • Administer the substance.

  • Recommended Volume: 5-10 mL/kg for rats and mice.

Intravenous (IV) Injection
  • Rationale: Provides 100% bioavailability and immediate systemic distribution. Often used for pharmacokinetic studies.

  • Procedure (Lateral Tail Vein):

    • Warm the animal's tail using a heat lamp or warm water to dilate the veins.

    • Place the animal in a restraining device.

    • Insert a small gauge needle (e.g., 27-30G) into one of the lateral tail veins.

    • Inject the substance slowly.

  • Recommended Volume: 5 mL/kg for rats; 10 mL/kg for mice (injected slowly).

Part 3: Mechanistic Considerations & Pathway Visualization

While the precise mechanism of 18-Beta-hydroxy-3-epi-alpha-yohimbine is unknown, it is prudent to hypothesize its potential interaction with the α2-adrenergic receptor pathway, similar to its parent compound.

Yohimbine_Pathway cluster_presynaptic Presynaptic Noradrenergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE Norepinephrine (NE) alpha2 α2-Adrenergic Autoreceptor NE->alpha2 Binds to inhibit further release (-) NE_cleft Vesicle Vesicular Release Vesicle->NE Release Yohimbine 18-Beta-hydroxy-3-epi-alpha-yohimbine (Hypothesized Target) Yohimbine->alpha2 Antagonizes / Blocks Post_Receptor Postsynaptic Adrenergic Receptors (α1, β1, β2, etc.) NE_cleft->Post_Receptor Activates Response Physiological / Behavioral Response Post_Receptor->Response

Caption: Hypothesized Mechanism of Action via α2-Adrenergic Receptor Blockade.

Conclusion and Best Practices

The development of in vivo dosing protocols for a novel compound like 18-Beta-hydroxy-3-epi-alpha-yohimbine requires a methodical and cautious approach. Due to the known pharmacological variability among yohimbine diastereoisomers, researchers must prioritize a well-designed dose-range finding study before proceeding to more complex efficacy models. This foundational step ensures animal welfare, generates reproducible data, and establishes a solid basis for understanding the unique pharmacological profile of this compound. Adherence to established guidelines for animal care and use, along with meticulous documentation, is paramount for the scientific integrity of any preclinical investigation.

References

  • Pharmacological and biochemical properties of isomeric yohimbine alkaloids. PubMed. Available at: [Link]

  • Best Practices for Preclinical Dose Range Finding Studies. Altasciences. Available at: [Link]

  • A literature perspective on the pharmacological applications of yohimbine. PMC. Available at: [Link]

  • Dose-ranging studies (including discovery, preclinical and clinical). GARDP Revive. Available at: [Link]

  • Dose Range Finding. Hoeford Research Limited. Available at: [Link]

  • Dose-ranging study. Wikipedia. Available at: [Link]

  • Research Breakdown on Yohimbine. Examine. Available at: [Link]

  • A Simple Method for Animal Dose Calculation in Preclinical Research. Cronicon. Available at: [Link]

  • Effects of yohimbine stereoisomers on contractions of rat aortic strips produced by agonists with different selectivity for alpha 1. PubMed. Available at: [Link]

  • Dose Range Finding Studies. Charles River Laboratories. Available at: [Link]

  • Effect of yohimbine and its diastereoisomers on clonidine-induced depression of exploration in the rat. PubMed. Available at: [Link]

  • A simple practice guide for dose conversion between animals and human. PMC. Available at: [Link]

  • Yohimbine. Wikipedia. Available at: [Link]

  • How to convert human dose to animal dose? NovoPro. Available at: [Link]

  • The Dose Conversion Tool for Researchers. Mythreya Herbal Research Institute. Available at: [Link]

  • Full article: A literature perspective on the pharmacological applications of yohimbine. Taylor & Francis Online. Available at: [Link]

  • Yohimbine improves lipid and carbohydrate profiles without reduction in body weight in obese leptin-deficient ob/ob mice. Termedia. Available at: [Link]

  • The anxiogenic drug yohimbine is a reinforcer in male and female rats. PMC. Available at: [Link]

  • Effect of yohimbine on reinstatement of operant responding in rats is dependent on cue contingency but not food reward history. PMC. Available at: [Link]

  • Yohimbine. PubChem. Available at: [Link]

Sources

Application

radioligand binding assay techniques using 18-Beta-hydroxy-3-epi-alpha-yohimbine

Application Note: Radioligand Binding Characterization of 18-Beta-hydroxy-3-epi-alpha-yohimbine Executive Summary 18-Beta-hydroxy-3-epi-alpha-yohimbine (CAS: 81703-06-2) is a specific indole alkaloid derivative found in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Radioligand Binding Characterization of 18-Beta-hydroxy-3-epi-alpha-yohimbine

Executive Summary

18-Beta-hydroxy-3-epi-alpha-yohimbine (CAS: 81703-06-2) is a specific indole alkaloid derivative found in Rauvolfia species. Structurally related to yohimbine and rauwolscine (α-yohimbine), it functions as a ligand for Alpha-2 Adrenergic Receptors (


-AR).

This guide provides the technical framework for characterizing this compound. Since 18-Beta-hydroxy-3-epi-alpha-yohimbine is not widely available as a commercial catalog radioligand (e.g., tritiated or iodinated stock), this application note prioritizes the Competition Binding Assay . In this experimental design, the compound is used as the unlabeled "cold" competitor against a standard high-affinity radioligand (e.g.,


-Rauwolscine) to determine its inhibition constant (

).

Mechanistic Basis & Experimental Strategy

The Target: Alpha-2 Adrenergic Receptors

The


-ARs are G-protein coupled receptors (GPCRs) (

coupled) that mediate synaptic transmission and smooth muscle tone. Yohimbine derivatives generally act as antagonists at these sites.
The Assay Logic: Competition vs. Saturation

To validate the pharmacological profile of 18-Beta-hydroxy-3-epi-alpha-yohimbine, we utilize a competition isotherm.

  • The Tracer (Hot): A fixed concentration of

    
    -Rauwolscine (highly selective 
    
    
    
    antagonist).
  • The Competitor (Cold): Varying concentrations of 18-Beta-hydroxy-3-epi-alpha-yohimbine.

  • The Readout: As the concentration of the "cold" ligand increases, it displaces the "hot" ligand, reducing the detected radioactivity. This allows the calculation of the

    
     and subsequently the affinity (
    
    
    
    ).
Visualizing the Interaction

BindingMechanism Receptor Alpha-2 Adrenergic Receptor (Membrane) Complex_Hot Radioactive Complex (Detected Signal) Receptor->Complex_Hot High Signal (Low Competitor) Complex_Cold Silent Complex (No Signal) Receptor->Complex_Cold Signal Loss (High Competitor) Radioligand [3H]-Rauwolscine (Fixed Conc ~ Kd) Radioligand->Receptor Binds TestCompound 18-Beta-hydroxy- 3-epi-alpha-yohimbine (Variable Conc) TestCompound->Receptor Competes

Figure 1: Mechanism of Competition Binding. The test compound (18-Beta-hydroxy-3-epi-alpha-yohimbine) competes for the orthosteric binding site, displacing the radioligand.

Materials & Preparation

Reagents
ComponentSpecificationPurpose
Radioligand

-Rauwolscine (70-90 Ci/mmol)
Primary tracer for

-AR.
Test Compound 18-Beta-hydroxy-3-epi-alpha-yohimbineThe ligand under investigation.[1]
Non-Specific Ligand Phentolamine (10

M) or Yohimbine
Defines non-specific binding (NSB).
Receptor Source Rat Cerebral Cortex membranes or CHO-

cells
Source of target receptors.
Scintillation Fluid EcoScint or equivalentFor converting

-decay to photons.
Buffer Composition (Physiological pH)

Standard Binding Buffer (50 mM Tris-HCl, pH 7.4):

  • Tris-HCl: 50 mM[2][3]

  • 
    : 5 mM (Stabilizes receptor-G protein coupling, though less critical for antagonists, it maintains physiological relevance).
    
  • EDTA: 1 mM (Protects against metalloproteases).

  • Note: Prepare fresh and store at 4°C.

Detailed Protocol: Competition Binding Assay

Objective: Determine the


 of 18-Beta-hydroxy-3-epi-alpha-yohimbine.
Step 1: Membrane Preparation (Brief)
  • Homogenize tissue (e.g., rat cortex) in ice-cold Binding Buffer using a Polytron (setting 6, 10 sec).

  • Centrifuge at 48,000

    
     for 20 mins at 4°C.
    
  • Resuspend pellet in buffer and repeat centrifugation (wash step).

  • Resuspend final pellet to a protein concentration of ~1 mg/mL.

Step 2: Assay Plate Setup

Use a 96-well polypropylene plate. Total volume per well: 250


L .[3][4]
Well TypeBuffer (

L)
Radioligand (

L)
Competitor/NSB (

L)
Membrane (

L)
Total Binding (TB) 150500 (Vehicle only)50
Non-Specific (NSB) 1005050 (10

M Phentolamine)
50
Test Sample 1005050 (Serial Dilution of Test Cmpd)50
  • Radioligand Conc: Prepare

    
    -Rauwolscine to achieve ~1.0 nM final concentration (approx. 
    
    
    
    ).
  • Test Compound Conc: Prepare 10-point serial dilution of 18-Beta-hydroxy-3-epi-alpha-yohimbine (Range:

    
     M to 
    
    
    
    M).
Step 3: Incubation & Termination
  • Add Membranes: Initiate reaction by adding membranes last.

  • Incubate: 60 minutes at 25°C (Room Temp). Note:

    
     receptors equilibrate rapidly with yohimbine derivatives.
    
  • Filter Preparation: Pre-soak GF/B glass fiber filters in 0.5% Polyethyleneimine (PEI) for 1 hour. Crucial: PEI reduces positively charged alkaloids sticking to the glass fiber.

  • Harvest: Use a cell harvester (e.g., Brandel or PerkinElmer).

    • Vacuum filter the plate contents onto the GF/B filters.

    • Wash rapidly (3 x 4 mL) with ice-cold Wash Buffer (50 mM Tris-HCl).

Step 4: Quantification
  • Transfer filters to scintillation vials (or use melt-on wax for filter mats).

  • Add 4 mL liquid scintillation cocktail.

  • Equilibrate in dark for 4 hours (reduces chemiluminescence).

  • Count on a Beta Counter (e.g., Beckman LS6500) for 2 minutes/vial.

Workflow Visualization

AssayWorkflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Binding Reaction cluster_analysis Phase 3: Termination & Analysis Membrane Membrane Prep (Rat Cortex / CHO Cells) Assembly Assemble in 96-well Plate (Buffer + Radioligand + Competitor + Membrane) Membrane->Assembly Dilutions Serial Dilution of 18-Beta-hydroxy-3-epi-alpha-yohimbine (10^-11 to 10^-5 M) Dilutions->Assembly Incubation Incubate 60 min @ 25°C Assembly->Incubation Filtration Vacuum Filtration (GF/B Filters + 0.5% PEI) Incubation->Filtration Washing Wash 3x Ice-Cold Buffer Filtration->Washing Counting Liquid Scintillation Counting (LSC) Washing->Counting

Figure 2: Step-by-step workflow for the Competition Binding Assay.[2]

Data Analysis & Interpretation

Calculating Specific Binding

[2][3]
  • Quality Control: Specific binding should be >70% of Total Binding. If lower, check filter soaking (PEI) or wash efficiency.

Determination of

Plot % Specific Binding (y-axis) vs. Log [Competitor] (x-axis). Fit the data to a one-site competition non-linear regression model:



Calculation of (Cheng-Prusoff Equation)

To normalize for the radioligand concentration used, convert


 to the inhibition constant (

):

  • 
     : Determined from your curve.
    
  • 
     : Concentration of 
    
    
    
    -Rauwolscine used (e.g., 1.0 nM).
  • 
     : Dissociation constant of 
    
    
    
    -Rauwolscine (experimentally determined previously, typically ~1-2 nM for
    
    
    ).[2]

Troubleshooting & Optimization

IssueProbable CauseSolution
High Non-Specific Binding Ligand sticking to filters.Ensure filters are soaked in 0.3-0.5% PEI for >1 hr. Use glass-coated tubes.
Low Signal (Total Binding) Receptor degradation.Add protease inhibitors (PMSF, Aprotinin) to membrane prep. Keep everything on ice until incubation.
Flat Competition Curve 18-Beta-hydroxy... is insoluble.Dissolve stock in 100% DMSO, ensure final assay DMSO <1%. Check solubility limits.
Hill Slope

-1.0
Multiple binding sites or cooperativity.18-Beta-hydroxy-3-epi... may bind to

or 5-HT receptors at high concentrations. Use selective blocking agents.[1]

References

  • National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program. (2025). Radioligand Binding Assay Protocols. Retrieved from [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology. Retrieved from [Link]

  • PubChem. (2025). Compound Summary: 18-Beta-hydroxy-3-epi-alpha-yohimbine (CAS 81703-06-2).[1][5] Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Isolation and Purification of 18-Beta-hydroxy-3-epi-alpha-yohimbine from Plant Alkaloids

Introduction: Unveiling a Rare Yohimbine Alkaloid 18-Beta-hydroxy-3-epi-alpha-yohimbine is a rare yohimbine-type indole alkaloid found in plants of the Rauvolfia genus, notably Rauvolfia vomitoria and Rauvolfia ligustrin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Rare Yohimbine Alkaloid

18-Beta-hydroxy-3-epi-alpha-yohimbine is a rare yohimbine-type indole alkaloid found in plants of the Rauvolfia genus, notably Rauvolfia vomitoria and Rauvolfia ligustrina.[1][2] As a stereoisomer of the more well-known alpha-yohimbine (rauwolscine), this compound holds significant interest for researchers in natural product chemistry, pharmacology, and drug development. Its unique stereochemistry suggests the potential for distinct biological activities, necessitating the development of robust and efficient methods for its isolation and purification to enable further investigation.

This comprehensive guide provides a detailed protocol for the isolation and purification of 18-Beta-hydroxy-3-epi-alpha-yohimbine from plant material. The methodology is grounded in established principles of alkaloid chemistry and chromatography, offering a reproducible workflow for obtaining this target compound in high purity.

Principle of the Method

The isolation and purification strategy hinges on a multi-step process that leverages the physicochemical properties of 18-Beta-hydroxy-3-epi-alpha-yohimbine. The workflow begins with the extraction of total alkaloids from the plant matrix, followed by a series of chromatographic separations to isolate the target compound from a complex mixture of related alkaloids and other secondary metabolites. The key steps include:

  • Solid-Liquid Extraction: Liberation of alkaloids from the dried and powdered plant material using an appropriate solvent system.

  • Acid-Base Partitioning: A classical technique to separate basic alkaloids from neutral and acidic compounds.

  • Column Chromatography: Initial fractionation of the crude alkaloid mixture based on polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC): High-resolution separation to achieve final purification of the target isomer.

  • Structural Elucidation: Confirmation of the isolated compound's identity using spectroscopic methods.

Materials and Equipment

Reagents and Consumables
  • Dried and powdered leaves of Rauvolfia vomitoria

  • Methanol (ACS grade)

  • Chloroform (ACS grade)

  • Hydrochloric acid (HCl), 2M

  • Ammonia solution (NH₄OH), 25%

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography (70-230 mesh)

  • Sephadex LH-20

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Deionized water

  • TLC plates (silica gel 60 F₂₅₄)

  • NMR tubes

  • Vials for HPLC fractions

Equipment
  • Grinder or mill

  • Large glass percolator or extraction vessel

  • Rotary evaporator

  • pH meter

  • Separatory funnels

  • Glass chromatography columns

  • Fraction collector

  • Preparative HPLC system with a UV detector

  • C18 HPLC column (preparative scale)

  • Vortex mixer

  • Analytical balance

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

Experimental Protocols

Part 1: Extraction of Total Alkaloids

This initial phase aims to efficiently extract the full spectrum of alkaloids from the plant material.

Protocol:

  • Maceration: Weigh 1 kg of dried, finely powdered leaves of Rauvolfia vomitoria. Place the powder in a large glass vessel and add 5 L of methanol.

  • Extraction: Allow the mixture to macerate for 72 hours at room temperature with occasional stirring.

  • Filtration: Filter the extract through a cheesecloth or a Büchner funnel to separate the plant debris from the methanol extract.

  • Re-extraction: Repeat the maceration process on the plant residue two more times with fresh methanol to ensure exhaustive extraction.

  • Concentration: Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude methanol extract.

Part 2: Acid-Base Partitioning for Alkaloid Enrichment

This liquid-liquid extraction step selectively isolates the basic alkaloids from the crude extract.

Protocol:

  • Acidification: Dissolve the crude methanol extract in 1 L of 2M hydrochloric acid.

  • Defatting: Extract the acidic solution three times with 500 mL of chloroform in a separatory funnel to remove non-basic compounds like fats and chlorophyll. Discard the chloroform layers.

  • Basification: Adjust the pH of the aqueous layer to approximately 9-10 with a 25% ammonia solution. The free alkaloid bases will precipitate.

  • Extraction of Free Bases: Extract the alkaline aqueous solution five times with 500 mL of chloroform. The alkaloid bases will partition into the organic phase.

  • Drying and Concentration: Combine the chloroform extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude total alkaloid fraction.

Workflow of Extraction and Initial Purification

A Dried Rauvolfia vomitoria Leaves B Methanol Extraction A->B Maceration C Crude Methanol Extract B->C Concentration D Acid-Base Partitioning C->D HCl/NH4OH & Chloroform E Crude Total Alkaloid Fraction D->E Evaporation

Caption: Initial extraction and enrichment of alkaloids.

Part 3: Chromatographic Purification

This multi-stage chromatographic process is designed to separate the complex mixture of alkaloids and isolate the target compound.

Step 1: Silica Gel Column Chromatography

This step provides a preliminary separation of the alkaloids based on their polarity.

Protocol:

  • Column Packing: Prepare a silica gel column (5 cm diameter) in chloroform.

  • Sample Loading: Dissolve the crude total alkaloid fraction (approximately 10 g) in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Carefully load the dried slurry onto the top of the prepared column.

  • Elution: Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration.

  • Fraction Collection: Collect fractions of 20 mL and monitor the separation by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (9:1) and visualization under UV light (254 nm).

  • Pooling: Combine fractions with similar TLC profiles. The fractions containing yohimbine-type alkaloids are typically eluted with increasing methanol concentrations.

Step 2: Sephadex LH-20 Gel Filtration Chromatography

This step further purifies the alkaloid fractions by size exclusion and partitioning.

Protocol:

  • Column Preparation: Swell Sephadex LH-20 in methanol and pack it into a glass column.

  • Sample Application: Concentrate the pooled fractions from the silica gel column that are rich in yohimbine-type alkaloids and dissolve the residue in a small volume of methanol.

  • Isocratic Elution: Apply the sample to the Sephadex LH-20 column and elute with 100% methanol.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing compounds with Rf values similar to yohimbine standards.

Step 3: Preparative High-Performance Liquid Chromatography (HPLC)

This final step provides the high resolution needed to separate the isomeric yohimbine alkaloids.

Protocol:

  • System Preparation: Equilibrate a preparative C18 HPLC column (e.g., 250 x 20 mm, 5 µm) with the initial mobile phase.

  • Mobile Phase: A typical mobile phase for separating yohimbine isomers is a gradient of acetonitrile in an aqueous buffer, such as ammonium acetate.[3][4]

  • Sample Injection: Dissolve the partially purified fraction from the Sephadex LH-20 column in the mobile phase, filter through a 0.45 µm syringe filter, and inject onto the column.

  • Gradient Elution: Run a linear gradient to separate the components. For example, a gradient of 20% to 60% acetonitrile over 40 minutes.

  • Fraction Collection: Monitor the eluent at a suitable wavelength (e.g., 280 nm) and collect the peaks corresponding to the different isomers. The peak corresponding to 18-Beta-hydroxy-3-epi-alpha-yohimbine will need to be identified through subsequent analytical characterization.

Chromatographic Purification Scheme

A Crude Total Alkaloid Fraction B Silica Gel Column Chromatography A->B Gradient Elution C Enriched Yohimbine Alkaloid Fractions B->C Fraction Pooling D Sephadex LH-20 Chromatography C->D Methanol Elution E Partially Purified Isomer Mixture D->E Fraction Pooling F Preparative HPLC (C18) E->F Gradient Elution G Pure 18-Beta-hydroxy-3-epi-alpha-yohimbine F->G Peak Collection

Caption: Multi-step chromatographic purification process.

Structural Elucidation and Characterization

The identity and purity of the isolated compound must be confirmed through rigorous spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound.

  • Expected Molecular Ion: For C₂₁H₂₆N₂O₄, the expected [M+H]⁺ ion is at m/z 371.1914.

  • Fragmentation Pattern: The fragmentation pattern of yohimbine alkaloids is well-characterized and can help in structural confirmation.[5]

Parameter Value
Ionization ModeElectrospray Ionization (ESI), Positive
Mass AnalyzerTime-of-Flight (TOF) or Orbitrap
Expected [M+H]⁺m/z 371.1914
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, which is essential for confirming the stereochemistry.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the indole ring, the methoxy group, and the protons of the pentacyclic ring system.

  • ¹³C NMR: The carbon NMR spectrum is crucial for confirming the number of carbon atoms and their chemical environments. The published ¹³C NMR data for 18-Beta-hydroxy-3-epi-alpha-yohimbine can be used for comparison.[6]

¹³C NMR Chemical Shifts (δ) in ppm
A representative set of expected chemical shifts.
(Reference data from a reliable source should be inserted here)

Conclusion

The protocol outlined in this application note provides a robust and systematic approach for the successful isolation and purification of 18-Beta-hydroxy-3-epi-alpha-yohimbine from Rauvolfia vomitoria. By employing a combination of classical alkaloid extraction techniques and modern chromatographic methods, researchers can obtain this rare natural product in high purity, enabling further investigation into its pharmacological properties and potential therapeutic applications. The detailed steps and explanations provided herein are intended to guide researchers in navigating the complexities of natural product isolation.

References

  • U.S. National Library of Medicine. (n.d.). Profiling the indole alkaloids in yohimbe bark with ultra-performance liquid chromatography coupled with ion mobility quadrupole time-of-flight mass spectrometry. PubMed. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). MS/MS spectra of yohimbine, reserpine, ajmalicine and ajmaline. Retrieved February 15, 2026, from [Link]

  • Agilent Technologies. (2015, October 15). Using UHPLC-Triple Quadrupole MS/MS to Detect the Presence of Bark Extract and Yohimbine Adulteration in Dietary Supplements and Botanicals. Retrieved February 15, 2026, from [Link]

  • U.S. National Library of Medicine. (2008, July 15). Analysis of yohimbine alkaloid from Pausinystalia yohimbe by non-aqueous capillary electrophoresis and gas chromatography-mass spectrometry. PubMed. Retrieved February 15, 2026, from [Link]

  • Semantic Scholar. (n.d.). Analysis of yohimbine alkaloid from Pausinystalia yohimbe by non-aqueous capillary electrophoresis and gas chromatography-mass spectrometry. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). H and 13 C NMR chemical shifts of O-acetylyohimbine and yohimbine. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Yohimbine. PubChem. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Structural representation of 18-β-hydroxy-3-epi-α-yohimbine. Retrieved February 15, 2026, from [Link]

  • MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved February 15, 2026, from [Link]

  • AKT Publication. (2025, July 24). Isolation And Structural Characterization of Bioactive Alkaloids from Rauwolfia serpentina. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2025, August 7). Qualitative and quantitative determination of yohimbine in authentic yohimbe bark and in commercial aphrodisiacs by HPLC-UV-API/MS methods. Retrieved February 15, 2026, from [Link]

  • Pharmacia. (2016). VALIDATION OF HPLC METHOD WITH UV-DETECTION FOR DETERMINATION OF YOHIMBINE CONTAINING PRODUCTS. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2026, January 24). A High-Performance Liquid Chromatography Assay for Yohimbine HCl Analysis. Retrieved February 15, 2026, from [Link]

  • U.S. National Library of Medicine. (2020, December 15). Cytotoxic Yohimbine-Type Alkaloids from the Leaves of Rauvolfia vomitoria. PubMed. Retrieved February 15, 2026, from [Link]

  • International Journal of Pharmaceutical and Life Sciences. (n.d.). Estimation of yohimbine base in complex mixtures by quantitative HPTLC application. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). Novel process for extracting alpha yohimbine (rauwolscine) from rauwolfia species.
  • Asian Publication Corporation. (n.d.). Determination of Reserpine and Yohimbine in Rauvolfia by High-Performance Liquid Chromatography. Retrieved February 15, 2026, from [Link]

Sources

Application

Application Note: Quantitative Determination of 18-Beta-hydroxy-3-epi-alpha-yohimbine in Biological Matrices using LC-MS/MS

Introduction 18-Beta-hydroxy-3-epi-alpha-yohimbine is a naturally occurring alkaloid and a potential metabolite of yohimbine, a compound with a long history of use in traditional medicine and as a pharmaceutical agent.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

18-Beta-hydroxy-3-epi-alpha-yohimbine is a naturally occurring alkaloid and a potential metabolite of yohimbine, a compound with a long history of use in traditional medicine and as a pharmaceutical agent.[1][2] Found in plants such as Rauvolfia serpentina, the precise quantification of its hydroxylated metabolites is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development.[3] This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 18-Beta-hydroxy-3-epi-alpha-yohimbine in biological matrices. The methodology is designed to meet the stringent requirements for bioanalytical method validation as outlined by the FDA and EMA, ensuring data integrity and reliability for regulatory submissions.[4][5][6]

Analyte Chemical Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a selective and sensitive analytical method.

PropertyValueSource
Molecular Formula C₂₁H₂₆N₂O₄[3]
Molecular Weight 370.4 g/mol [3][7]
Structure (See Figure 1)
Predicted LogP 2.13

Figure 1: Chemical Structure of 18-Beta-hydroxy-3-epi-alpha-yohimbine

Methodology Rationale: A Scientist's Perspective

The development of a reliable bioanalytical method is a multi-step process where each decision is guided by scientific principles and practical experience. Here, we delve into the reasoning behind the key choices made in this protocol.

Sample Preparation: Isolating the Needle from the Haystack

Biological matrices such as plasma and urine are complex mixtures of proteins, lipids, salts, and other endogenous components that can interfere with the analysis of the target analyte.[8][9] The primary goal of sample preparation is to isolate 18-Beta-hydroxy-3-epi-alpha-yohimbine with high recovery while minimizing matrix effects. A solid-phase extraction (SPE) protocol is recommended for its superior selectivity and ability to produce cleaner extracts compared to simpler methods like protein precipitation or liquid-liquid extraction.[10][11] The choice of a mixed-mode cation exchange polymer-based sorbent is deliberate. The basic nitrogen atoms in the yohimbine scaffold will be protonated at acidic pH, allowing for strong retention on the cation exchange functional groups. The subsequent elution with a basic methanolic solution neutralizes the charge and disrupts the hydrophobic interactions, leading to a clean and concentrated sample.

Chromatographic Separation: Achieving Baseline Resolution

Effective chromatographic separation is paramount to distinguish the analyte from potential isomers and other closely related compounds. A reversed-phase C18 column is a workhorse in bioanalysis and is well-suited for separating moderately polar compounds like hydroxylated yohimbine derivatives.[10][12] The use of a gradient elution with an acidic mobile phase (formic acid in water and acetonitrile) serves a dual purpose: it ensures the analyte remains in its protonated form for optimal ionization in the mass spectrometer and provides a gradual increase in organic solvent to effectively elute the analyte from the column with a sharp peak shape.[13]

Mass Spectrometric Detection: The Key to Sensitivity and Specificity

Electrospray ionization (ESI) in positive ion mode is the ionization technique of choice for alkaloids like yohimbine and its derivatives.[12][14][15] The presence of basic nitrogen atoms readily accepts a proton, leading to the formation of a stable protonated molecule [M+H]⁺. This results in a highly sensitive and specific precursor ion for tandem mass spectrometry (MS/MS).

The selection of Multiple Reaction Monitoring (MRM) transitions is the cornerstone of quantitative MS/MS analysis. For 18-Beta-hydroxy-3-epi-alpha-yohimbine, the precursor ion will be the protonated molecule at m/z 371.2. The fragmentation of the parent compound, yohimbine (m/z 355.2), is well-documented and typically involves the cleavage of the C-ring, leading to characteristic product ions.[16][17][18] Based on this, we can predict that the hydroxylated analog will follow a similar fragmentation pathway. The proposed product ions are chosen to be structurally significant and provide a balance of intensity and specificity. The selection of at least two transitions for the analyte and one for the internal standard adds an extra layer of confidence in the identification and quantification.

Experimental Workflow

The following diagram illustrates the sequential steps of the analytical procedure.

workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Processing s1 Plasma/Urine Sample Collection s2 Addition of Internal Standard s1->s2 s3 Sample Pre-treatment (Acidification) s2->s3 s4 Solid-Phase Extraction (SPE) s3->s4 s5 Elution and Evaporation s4->s5 s6 Reconstitution in Mobile Phase s5->s6 l1 Injection into UHPLC System s6->l1 Analysis l2 Chromatographic Separation l1->l2 m1 Electrospray Ionization (ESI+) l2->m1 m2 Tandem Mass Spectrometry (MRM) m1->m2 d1 Peak Integration m2->d1 Data Acquisition d2 Calibration Curve Generation d1->d2 d3 Concentration Calculation d2->d3

Caption: Overview of the bioanalytical workflow.

Detailed Protocol

Materials and Reagents
  • 18-Beta-hydroxy-3-epi-alpha-yohimbine reference standard

  • Stable isotope-labeled internal standard (e.g., Yohimbine-d3)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium hydroxide

  • Human plasma/urine (drug-free)

  • Solid-phase extraction (SPE) cartridges (Mixed-mode cation exchange)

Sample Preparation: Solid-Phase Extraction (SPE)
  • Spike: To 200 µL of plasma or urine, add 20 µL of the internal standard working solution.

  • Pre-treat: Add 200 µL of 2% formic acid in water and vortex for 30 seconds.

  • Condition SPE Cartridge: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

LC-MS/MS Parameters

Liquid Chromatography (LC) System:

ParameterRecommended Setting
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate

Mass Spectrometer (MS) System:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
18-Beta-hydroxy-3-epi-alpha-yohimbine (Quantifier) 371.2Predicted: 144.11003025
18-Beta-hydroxy-3-epi-alpha-yohimbine (Qualifier) 371.2Predicted: 212.11003020
Yohimbine-d3 (IS) 358.2144.11003025

Note: The predicted product ions are based on the known fragmentation of yohimbine.[16][17] These values should be optimized during method development by infusing a standard solution of the analyte.

Method Validation According to Regulatory Guidelines

This method should be fully validated according to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the EMA's "Guideline on bioanalytical method validation".[4][5][19] The validation should encompass the following parameters:

  • Selectivity and Specificity: Assessed by analyzing blank matrix samples from at least six different sources to ensure no significant interference at the retention time of the analyte and internal standard.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at a minimum of four concentration levels (lower limit of quantification (LLOQ), low, medium, and high) in at least five replicates on three separate days. Acceptance criteria are typically within ±15% (±20% for LLOQ) of the nominal concentration.

  • Calibration Curve: A calibration curve should be generated using a series of calibration standards in the biological matrix. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is commonly used. The correlation coefficient (r²) should be ≥ 0.99.

  • Recovery and Matrix Effect: Extraction recovery should be consistent and reproducible. The matrix effect should be evaluated to ensure that endogenous components do not suppress or enhance the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix should be evaluated under various conditions, including bench-top, freeze-thaw, and long-term storage.

Conclusion

The LC-MS/MS method described in this application note provides a robust and sensitive approach for the quantitative determination of 18-Beta-hydroxy-3-epi-alpha-yohimbine in biological matrices. The detailed protocol, grounded in established scientific principles and aligned with regulatory expectations, offers a reliable tool for researchers, scientists, and drug development professionals engaged in the study of yohimbine and its metabolites. Adherence to the principles of bioanalytical method validation will ensure the generation of high-quality, reproducible data suitable for regulatory submissions.

References

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][4]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link][5]

  • U.S. Food and Drug Administration. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link][20]

  • U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers - Guidance for Industry. [Link][21]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][6]

  • U.S. Food and Drug Administration. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link][19]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][22]

  • Ovid. European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. [Link][23]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link][24]

  • Chen, Q., Li, P., Zhang, Z., Li, K., Liu, J., & Li, Q. (2008). Development of a method for comprehensive and quantitative analysis of Yohimbine in Pausinystalia yohimbe by liquid chromatography-ion trap mass spectrometry. Journal of AOAC International, 91(5), 1143–1149. [Link][16]

  • Griese, M., Belz, S., Scherf-Clavel, O., & Grube, M. (2018). Simultaneous quantification of the CYP2D6 substrate yohimbine, its metabolite 11-OH-yohimbine, and the CYP2D6 inhibitor paroxetine in human plasma. Analytical Methods, 10(43), 5219-5226. [Link][12]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][25]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 102004710, 18-Beta-hydroxy-3-epi-alpha-yohimbine. [Link][3]

  • Chen, Q., Li, P., Zhang, Z., Li, K., Liu, J., & Li, Q. (2008). Development of a Method for Comprehensive and Quantitative Analysis of Yohimbine in Pausinystalia yohimbe by Liquid Chromatography-Ion Trap Mass Spectrometry. Journal of Chromatographic Science, 46(7), 629-634. [Link][17]

  • Li, P., Chen, Q., Zhang, Z. L., & Li, K. (2008). [Study on yohimbine in positive mode by ion trap mass spectrometry]. Zhongguo Zhong yao za zhi = Zhongguo zhongyao zazhi = China journal of Chinese materia medica, 33(13), 1571–1574. [Link][18]

  • Allied Academies. UHPLC/MS detection of yohimbine in food supplements. [Link][14]

  • ResearchGate. MS/MS spectra of yohimbine, reserpine, ajmalicine and ajmaline. [Link][26]

  • BioCrick. 18-Beta-hydroxy-3-epi-alpha-yohimbine. [Link][7]

  • Dunn, M. L., & El-Khoury, J. M. (2018). Characterization and Quantitation of Yohimbine and Its Analogs in Botanicals and Dietary Supplements Using LC/QTOF-MS and LC/QQQ-MS for Determination of the Presence of Bark Extract and Yohimbine Adulteration. Journal of AOAC INTERNATIONAL, 101(1), 84-93. [Link][27]

  • ResearchGate. Analysis of Tropane Alkaloids in Biological Matrices. [Link][8]

  • ResearchGate. Chromatograms of standard solution of yohimbine in different modes. [Link][15]

  • ResearchGate. Mass spectrum of yohimbine acquired by laser desorption ionization from.... [Link][28]

  • PubMed. Enhancing pyrrolizidine alkaloid separation and detection: LC-MS/MS method development and integration of ion mobility spectrometry into the LC-HRMS workflow. [Link][29]

  • Agilent. Sample Preparation Techniques for Biological Matrices. [Link][9]

  • OSADHI. Chemoinformaics analysis of 18-Beta-hydroxy-3-epi-alpha-yohimbine. [Link]

  • ResearchGate. Characterization and Quantitation of Yohimbine and Its Analogs in Botanicals and Dietary Supplements Using LC/QTOF-MS and LC/QQQ-MS for Determination of the Presence of Bark Extract and Yohimbine Adulteration. [Link][30]

  • SciSpace. Correlation between side effects and the quality of the yohimbine bark: A UHPLC. [Link][31]

  • D'Archivio, M., Scazzocchio, B., Filesi, C., Vari, R., Santangelo, C., Giovannini, C., & Masella, R. (2023). Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. Foods (Basel, Switzerland), 12(3), 643. [Link][10]

  • Pauli, G. F., Case, R. J., & Inui, T. (2011). Preparation of Botanical Samples for Biomedical Research. Planta medica, 77(11), 1165–1172. [Link][32]

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  • Le Verge, R., Le Corre, P., & Chevanne, F. (1992). Determination of yohimbine and its two hydroxylated metabolites in humans by high-performance liquid chromatography and mass spectral analysis. Journal of chromatography, 574(2), 283–292. [Link]

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Method

Unveiling the Bioactivity of 18-Beta-hydroxy-3-epi-alpha-yohimbine: A Guide to In Vitro Investigation

Introduction: A Novel Yohimbine Derivative on the Research Frontier 18-Beta-hydroxy-3-epi-alpha-yohimbine is an intriguing indole alkaloid, identified as a natural product derived from the plant Rauvolfia vomitoria.[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Yohimbine Derivative on the Research Frontier

18-Beta-hydroxy-3-epi-alpha-yohimbine is an intriguing indole alkaloid, identified as a natural product derived from the plant Rauvolfia vomitoria.[1][2] As a derivative of the well-characterized α2-adrenergic receptor antagonist, yohimbine, this compound presents a compelling subject for cellular and molecular investigation.[3] Yohimbine is known for its diverse pharmacological activities, including anti-proliferative, pro-apoptotic, and anti-inflammatory effects, mediated through various signaling pathways such as NF-κB, mTOR/p38/FAK, and PLCγ1.[4][5][6][7]

This document provides a comprehensive set of application notes and detailed protocols designed for researchers, scientists, and drug development professionals to systematically investigate the cellular effects of 18-Beta-hydroxy-3-epi-alpha-yohimbine. Given the limited specific data on this derivative, the following experimental strategies are based on the known biological activities of its parent compound, yohimbine, offering a robust framework for initial characterization and discovery.

Section 1: Foundational Steps - Compound Preparation and Cell Line Selection

The journey into understanding the bioactivity of a novel compound begins with meticulous preparation and the selection of appropriate cellular models.

Compound Handling and Stock Solution Preparation

Proper handling and accurate preparation of the compound are critical for reproducible results.

Protocol 1: Preparation of 18-Beta-hydroxy-3-epi-alpha-yohimbine Stock Solution

  • Reconstitution: 18-Beta-hydroxy-3-epi-alpha-yohimbine is reported to be soluble in organic solvents such as DMSO, chloroform, dichloromethane, and ethyl acetate.[2] For cell culture applications, sterile, cell culture-grade Dimethyl Sulfoxide (DMSO) is the recommended solvent.

  • Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM, to minimize the volume of solvent added to the cell culture medium. The final DMSO concentration in the culture should ideally be kept below 0.5% to avoid solvent-induced cytotoxicity.

  • Procedure:

    • Aseptically weigh the desired amount of 18-Beta-hydroxy-3-epi-alpha-yohimbine powder in a sterile microcentrifuge tube.

    • Add the calculated volume of sterile DMSO to achieve the target stock concentration.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Cell Line Selection: A Strategic Choice

The choice of cell line is paramount and should be guided by the research question. Based on the known activities of yohimbine, several types of cell lines are pertinent for initial screening.[4][8][9]

Table 1: Recommended Cell Lines for Initial Screening

Cell Line TypeExamplesRationale for Selection
Cancer Cell Lines PC-3 (Prostate), MCF-7 (Breast), A549 (Lung), PATU-8988 (Pancreatic), SGC-7901 (Gastric), KB-ChR-8-5 (Oral)Yohimbine exhibits cytotoxic and anti-proliferative effects against various cancer cell lines.[4][8][9]
Vascular Smooth Muscle Cells (VSMCs) MOVAS-1Yohimbine has been shown to inhibit VSMC proliferation and migration, suggesting potential cardiovascular applications.[7][10]
Immune Cells (e.g., Macrophages) RAW 264.7To investigate potential anti-inflammatory effects, given yohimbine's known modulation of the NF-κB pathway.[4][11]
Normal (Non-cancerous) Cell Lines GES-1 (Gastric Mucosal)To assess the compound's selectivity and potential cytotoxicity towards non-cancerous cells.[9]

Section 2: Characterizing Cellular Responses to Treatment

A systematic evaluation of the compound's impact on cell viability, proliferation, and programmed cell death is fundamental to understanding its biological activity.

Determining Optimal Treatment Concentrations: The Dose-Response Curve

An initial dose-response experiment is crucial to identify the effective concentration range and to calculate the half-maximal inhibitory concentration (IC50).

Protocol 2: Cell Viability Assessment using MTT Assay

  • Cell Seeding: Seed the selected cell line(s) in a 96-well plate at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.

  • Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of 18-Beta-hydroxy-3-epi-alpha-yohimbine. Based on the reported IC50 values for yohimbine (ranging from approximately 20 to 50 µM), a starting concentration range of 1 µM to 100 µM is recommended.[4][8] Include a vehicle control (DMSO-treated) and an untreated control.

  • Incubation: Incubate the plate for a predetermined period, typically 24, 48, or 72 hours, at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).

    • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

G cluster_workflow Experimental Workflow: IC50 Determination A Seed Cells in 96-well Plate B Treat with Serial Dilutions of Compound A->B C Incubate for 24, 48, or 72h B->C D Perform MTT Assay C->D E Measure Absorbance D->E F Calculate IC50 E->F

Caption: Workflow for determining the IC50 value.

Investigating the Impact on Cell Cycle Progression

Yohimbine has been shown to induce cell cycle arrest.[12] Flow cytometry analysis of propidium iodide (PI) stained cells is a standard method to assess the effect of a compound on cell cycle distribution.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Seed cells in 6-well plates and treat with 18-Beta-hydroxy-3-epi-alpha-yohimbine at concentrations around the determined IC50 value for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.[13]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Assessing the Induction of Apoptosis

The pro-apoptotic activity of yohimbine has been reported in several cancer cell lines.[8][9] Annexin V/PI staining is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Protocol 4: Apoptosis Detection by Annexin V/PI Staining

  • Cell Treatment: Treat cells with the compound at concentrations around the IC50 value for a suitable duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.[14]

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Differentiate cell populations:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Section 3: Delving into Molecular Mechanisms - Signaling Pathway Analysis

Based on the known mechanisms of yohimbine, investigating the effect of its 18-Beta-hydroxy derivative on key signaling pathways is a logical next step. Western blotting is a powerful technique for this purpose.

G cluster_pathway Potential Signaling Pathways Modulated by Yohimbine Derivatives Yohimbine 18-Beta-hydroxy-3-epi-alpha-yohimbine Alpha2AR α2-Adrenergic Receptor Yohimbine->Alpha2AR Antagonism (Hypothesized) NFkB NF-κB Pathway Alpha2AR->NFkB mTOR mTOR/p38/FAK Pathway Alpha2AR->mTOR PLCg1 PLCγ1 Pathway Alpha2AR->PLCg1 Inflammation Inflammation NFkB->Inflammation Modulates Proliferation Cell Proliferation mTOR->Proliferation Regulates Apoptosis Apoptosis mTOR->Apoptosis Regulates PLCg1->Proliferation Regulates

Caption: Hypothesized signaling pathways for investigation.

Protocol 5: Western Blot Analysis of Key Signaling Proteins

  • Cell Treatment and Lysis:

    • Treat cells with 18-Beta-hydroxy-3-epi-alpha-yohimbine at the desired concentrations and time points.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-p38, total p38, phospho-NF-κB p65, total NF-κB p65, cleaved caspase-3, and a loading control like β-actin or GAPDH).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.

Table 2: Key Protein Targets for Western Blot Analysis

PathwayTarget ProteinRationale
Apoptosis Cleaved Caspase-3, PARPTo confirm the induction of apoptosis.
NF-κB Pathway Phospho-NF-κB p65, IκBαTo assess the activation state of this pro-inflammatory pathway.[4][11]
mTOR/p38/FAK Pathway Phospho-p38 MAPK, Phospho-mTORTo investigate the involvement of this pathway in cell proliferation and stress response.[5][6][16]

Conclusion: A Framework for Discovery

The protocols outlined in this document provide a comprehensive and scientifically rigorous framework for the initial characterization of the cellular effects of 18-Beta-hydroxy-3-epi-alpha-yohimbine. By systematically evaluating its impact on cell viability, cell cycle, apoptosis, and key signaling pathways, researchers can elucidate its mechanism of action and potential therapeutic applications. The insights gained from these studies will be instrumental in guiding future preclinical and clinical development of this novel yohimbine derivative.

References

  • A literature perspective on the pharmacological applications of yohimbine. (2022). PMC. Available at: [Link]

  • Yohimbine as a Starting Point to Access Diverse Natural Product-Like Agents with Re-programmed Activities against Cancer-Relevant GPCR Targets. (2020). ResearchGate. Available at: [Link]

  • Yohimbine as a Starting Point to Access Diverse Natural Product-Like Agents with Re-programmed Activities against Cancer-Relevant GPCR Targets. (2020). PubMed Central. Available at: [Link]

  • Anticancer potential of yohimbine in drug-resistant oral cancer KB-ChR-8-5 cells. (2022). PubMed. Available at: [Link]

  • An increase in the concentration of yohimbine showing a dose-dependent... (2022). ResearchGate. Available at: [Link]

  • Yohimbine as a Starting Point to Access Diverse Natural Product-Like Agents with Re-programmed Activities against Cancer-Relevant GPCR Targets. (2020). PubMed. Available at: [Link]

  • Yohimbine Ameliorates Temporomandibular Joint Chondrocyte Inflammation with Suppression of NF-κB Pathway. (2021). PubMed. Available at: [Link]

  • Yohimbine Ameliorates Temporomandibular Joint Chondrocyte Inflammation with Suppression of NF-κB Pathway. (2021). ProQuest. Available at: [Link]

  • Yohimbine Inhibits PDGF-Induced Vascular Smooth Muscle Cell Proliferation and Migration via FOXO3a Factor. (2024). MDPI. Available at: [Link]

  • 18-Beta-hydroxy-3-epi-alpha-yohimbine. PubChem. Available at: [Link]

  • P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas. (2006). PubMed Central. Available at: [Link]

  • Yohimbine Inhibits PDGF-Induced Vascular Smooth Muscle Cell Proliferation and Migration via FOXO3a Factor. (2024). PubMed. Available at: [Link]

  • Yohimbine, an α2-Adrenoceptor Antagonist, Suppresses PDGF-BB-Stimulated Vascular Smooth Muscle Cell Proliferation by Downregulating the PLCγ1 Signaling Pathway. (2022). PubMed Central. Available at: [Link]

  • Yohimbine, an α2-Adrenoceptor Antagonist, Suppresses PDGF-BB-Stimulated Vascular Smooth Muscle Cell Proliferation by Downregulating the PLCγ1 Signaling Pathway. (2022). MDPI. Available at: [Link]

  • A literature perspective on the pharmacological applications of yohimbine. (2022). Taylor & Francis Online. Available at: [Link]

  • Effects of yohimbine on the mitochondrial membrane potential of KB-ChR-8–5 cells. (2022). ResearchGate. Available at: [Link]

  • Yohimbine. Wikipedia. Available at: [Link]

  • Synthesis of Conformationally Liberated Yohimbine Analogues and Evaluation of Cytotoxic Activity. (2021). PubMed Central. Available at: [Link]

  • 18-Hydroxy-3-epi-alpha-yohimbine. covid19-help.org. Available at: [Link]

  • Scientific assessment of yohimbe (Pausinystalia yohimbe). Federal Institute for Risk Assessment. Available at: [Link]

  • Yohimbine hydrochloride inhibits skin melanin synthesis by regulating wnt/β-catenin and p38/MAPK signal pathways. (2022). PubMed. Available at: [Link]

  • Analysis Of Cell Cycle Position In Mammalian Cells l Protocol Preview. (2022). YouTube. Available at: [Link]

  • Yohimbine, an α2-Adrenoceptor Antagonist, Suppresses PDGF-BB-Stimulated Vascular Smooth Muscle Cell Proliferation by Downregulating the PLCγ1 Signaling Pathway. (2022). PubMed. Available at: [Link]

  • Yohimbine, an α2-Adrenoceptor Antagonist, Suppresses PDGF-BB-Stimulated Vascular Smooth Muscle Cell Proliferation by Downregulating the PLCγ1 Signaling Pathway. Taipei Medical University Research Portal. Available at: [Link]

  • Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. Available at: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing oxidative degradation of 18-Beta-hydroxy-3-epi-alpha-yohimbine samples

Welcome to the Technical Support Center for Indole Alkaloid Stability. Ticket ID: YOH-OX-18B-SUP Subject: Prevention of Oxidative Degradation in 18-Beta-hydroxy-3-epi-alpha-yohimbine Assigned Specialist: Senior Applicati...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Indole Alkaloid Stability. Ticket ID: YOH-OX-18B-SUP Subject: Prevention of Oxidative Degradation in 18-Beta-hydroxy-3-epi-alpha-yohimbine Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary

You are dealing with a highly labile indole alkaloid. 18-Beta-hydroxy-3-epi-alpha-yohimbine presents a "double-threat" stability profile:

  • The Indole Moiety: Susceptible to N-oxidation and dehydrogenation (aromatization) upon exposure to light and oxygen.

  • The 18-Hydroxyl Group: Increases polarity and introduces a risk of dehydration (elimination reactions) under improper pH conditions, potentially leading to conjugated unsaturated systems which degrade rapidly.

This guide replaces standard "storage tips" with a rigorous, mechanistic preservation protocol.

Module 1: The Degradation Mechanism (The "Why")

To prevent degradation, you must understand the enemy. The primary failure mode is Photo-Oxidative Dehydrogenation .

  • Initiation: UV light or trace transition metals generate singlet oxygen or radical species.

  • Attack: The electron-rich indole nitrogen is attacked, forming a 3H-indole (indolenine) intermediate .

  • Propagation: This intermediate is unstable. It rearranges to form 3,4-dehydroyohimbine (yellowing) or reacts with oxygen to form N-oxides (mass shift +16 Da).

  • Secondary Failure: The 18-OH group can undergo elimination in basic conditions, accelerating the formation of fully aromatic, colored degradation products (yobyrine derivatives).

Visualization: The Oxidative Cascade

OxidativeCascade Start 18-Beta-hydroxy-3-epi-alpha-yohimbine (Intact Indole) Trigger Trigger: UV Light + O2 Start->Trigger Exposure PathC Path C: 18-OH Elimination (Dehydration) Start->PathC High pH / Heat Inter 3H-Indole (Indolenine) Intermediate Trigger->Inter e- Abstraction PathA Path A: Dehydrogenation (3,4-dehydro derivative) Inter->PathA -2H PathB Path B: N-Oxidation (N-Oxide formation) Inter->PathB +O End Irreversible Degradation (Yellow/Brown Precipitate) PathA->End PathB->End PathC->End

Figure 1: The mechanistic pathway of yohimbine derivative degradation. Note that the 3H-indole intermediate is the "point of no return."

Module 2: Storage & Handling Protocols

Protocol A: Solid State Storage (Long-Term)

Standard freezer storage is insufficient due to moisture permeation.

ParameterSpecificationMechanism of Action
Temperature -20°C or -80°C Arrhenius equation: Reduces reaction rate kinetics significantly.
Atmosphere Argon Overlay Argon is heavier than air and displaces O2 more effectively than Nitrogen.
Container Amber Glass + Parafilm Amber blocks UV (290-450nm). Parafilm prevents moisture ingress.
Desiccant Silica Gel Packet Prevents hydrolysis of the ester linkage.

Step-by-Step Procedure:

  • Equilibrate the vial to room temperature before opening (prevents condensation).[1]

  • Weigh the sample quickly in low-light conditions.

  • Flood the vial headspace with Argon gas (2-3 psi) for 10 seconds.

  • Immediately cap and seal with Parafilm.

Protocol B: Solubilization (The Critical Risk Zone)

Most degradation occurs within minutes of solubilization.

Q: Which solvent should I use?

  • Recommended: Dimethyl Sulfoxide (DMSO) (Anhydrous, 99.9%) or Acetonitrile .

  • Avoid: Methanol (Protic solvents can accelerate rearrangement), Water (Hydrolysis risk), Diethyl Ether (Peroxide risk).

The "Inert Solvent" Workflow:

  • Degas the Solvent: Sonicate the solvent under vacuum or sparge with Helium for 5 minutes to remove dissolved oxygen.

  • Acidification (Optional but Recommended): If using protic solvents (MeOH/Water) for LCMS, add 0.1% Formic Acid .

    • Reasoning: Protonating the basic nitrogen (

      
      ) stabilizes the electron pair, making it resistant to oxidative attack [1].
      
  • Dissolution: Dissolve the sample. If sonication is required, use an ice bath to prevent heating.

  • Aliquot: Do not store bulk stock solutions. Aliquot into single-use amber vials and freeze at -80°C.

Module 3: Analytical Troubleshooting (QC)

If you suspect degradation, use this guide to interpret your HPLC/LC-MS data.

Symptom: Ghost Peaks & Retention Shifts
ObservationProbable CauseCorrective Action
Peak @ RT + 1-2 min Dehydrogenation (Loss of 2H). The molecule has become more planar/aromatic, increasing retention on C18.Check light exposure logs. Prepare fresh standards in amber glass.
Peak @ RT - 0.5 min N-Oxide Formation . The oxygen adds polarity, reducing retention time slightly.Check solvent quality. Ensure no peroxides in ethers/alcohols.
Mass Shift (+16 Da) Oxidation . Classic N-oxide signature.Add 0.1% Formic Acid to mobile phase to stabilize N-center.
Mass Shift (-18 Da) Dehydration . Loss of the 18-OH group.Sample was likely exposed to basic pH or excessive heat.
Yellow Solution Quinone/Aromatic formation . Advanced degradation.Discard sample. Recovery is impossible.
Visualization: QC Workflow

QC_Workflow Sample Sample Solution Visual Visual Check: Clear vs. Yellow Sample->Visual HPLC HPLC-UV-MS (C18, Acidic Mobile Phase) Visual->HPLC If Clear Decision Data Analysis HPLC->Decision OK Pass: Single Peak Decision->OK Fail1 Fail: +16 Da (N-Oxide) Decision->Fail1 Fail2 Fail: -2H (Dehydro) Decision->Fail2

Figure 2: Quality Control Decision Tree for verifying sample integrity.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use antioxidants like BHT or Ascorbic Acid in my stock solution?

  • Answer: Use with caution. While Ascorbic Acid can scavenge oxygen, it is acidic and can alter the ionization of your analyte in bioassays. BHT (Butylated hydroxytoluene) is effective for ether/organic storage but can interfere with UV detection (absorbs at 280nm).

  • Recommendation: Rely on Argon purging and Temperature control (-80°C) as your primary defenses. Use antioxidants only if long-term room temperature exposure is unavoidable [2].

Q2: My sample turned slightly yellow but the HPLC purity is still 98%. Can I use it?

  • Answer: No. The yellow color indicates the formation of highly conjugated degradation products (likely yobyrine derivatives) which have very high extinction coefficients. Even trace amounts (<1%) can be potent biological false positives (e.g., acting as electrophiles in binding assays).

Q3: Why is the 18-hydroxy group a specific concern compared to normal Yohimbine?

  • Answer: The 18-hydroxyl group is in a generic position to undergo

    
    -elimination if the neighboring carbon protons are acidic. This creates a double bond that conjugates with the indole ring, drastically changing the molecule's shape and reactivity. Standard Yohimbine lacks this specific lability [3].
    

References

  • Mechanism of Indole Oxidation

    • Title: Mechanism of the oxidation of yohimbine and two of its 7H-substituted derivatives by sodium peroxodisulfate.[2][3]

    • Source: Journal of the Chemical Society, Perkin Transactions 2.
    • URL:[Link]

  • Antioxidant Strategies for Alkaloids

    • Title: Antioxidant and Antimutagenic Properties of Monoterpene Indole Alkaloids.[4]

    • Source: National Institutes of Health (PubMed/PMC).
    • URL:[Link]

  • Analytical Validation & Stability

    • Title: Stability Indicating Assay of Yohimbine Hydrochloride Using High Performance Liquid Chromatography.[5][6][7]

    • Source: AENSI Journals (Australian Journal of Basic and Applied Sciences).
    • URL:[Link]

  • General Storage Guidelines

    • Title: Stability Storage Conditions In Pharma Industry.[8][9][10]

    • Source: GMP Insiders.
    • URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase pH for 18-Beta-hydroxy-3-epi-alpha-yohimbine Retention in Reversed-Phase HPLC

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the mobile phase pH for the analysis of 18-Beta-hydroxy-3-epi-alpha-yohimbine using r...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the mobile phase pH for the analysis of 18-Beta-hydroxy-3-epi-alpha-yohimbine using reversed-phase high-performance liquid chromatography (RP-HPLC). This document is structured to provide both foundational knowledge and practical troubleshooting advice to ensure robust and reproducible chromatographic methods.

Frequently Asked Questions (FAQs)

Q1: What is 18-Beta-hydroxy-3-epi-alpha-yohimbine and why is mobile phase pH important for its analysis?

A1: 18-Beta-hydroxy-3-epi-alpha-yohimbine is a derivative of the indole alkaloid yohimbine.[1][2] Like its parent compound, it is a weakly basic molecule.[3][4] The retention of such ionizable compounds in RP-HPLC is highly dependent on the pH of the mobile phase.[5][6] The pH determines the extent of ionization of the analyte, which in turn affects its hydrophobicity and interaction with the stationary phase. Controlling the mobile phase pH is therefore critical for achieving consistent retention times, good peak shapes, and optimal separation from other compounds.

Q2: What is the pKa of 18-Beta-hydroxy-3-epi-alpha-yohimbine and how does it influence pH selection?

Q3: What are the common starting conditions for mobile phase pH when analyzing yohimbine and its derivatives?

A3: For yohimbine and its related alkaloids, acidic mobile phases are commonly employed. A typical starting point is a pH in the range of 2.5 to 4.0.[5][8] This ensures that the weakly basic analyte is fully protonated and exhibits consistent retention behavior. For example, a published method for yohimbine uses a mobile phase containing 0.5% aqueous triethylamine adjusted to pH 3.0 with orthophosphoric acid, mixed with methanol.[8] Another approach for related compounds has utilized gradient elution with 0.1% aqueous ammonium hydroxide, which would result in a higher pH. The choice between acidic or basic conditions will depend on the specific separation goals and the stability of the analyte.

Q4: What types of buffers are suitable for this analysis?

A4: The choice of buffer is crucial for maintaining a stable pH. For acidic conditions (pH 2.5-4.5), phosphate and formate buffers are common choices. For example, a phosphate buffer can effectively control the pH in the range of 2.1 to 3.1. Acetate buffers are suitable for a pH range of 3.8 to 5.8.[5] It is important to select a buffer with a pKa close to the desired mobile phase pH for optimal buffering capacity. When using mass spectrometry (MS) detection, volatile buffers such as formic acid, acetic acid, and their ammonium salts are preferred.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Scientific Rationale
Poor Peak Shape (Tailing) Analyte interaction with silanols: At mid-range pH values (around 4-7), residual silanol groups on the C18 column packing can be ionized and interact with the protonated basic analyte, leading to peak tailing.1. Lower the mobile phase pH: Decrease the pH to 2.5-3.5 using a suitable buffer (e.g., phosphate or formate). This protonates the silanol groups, minimizing secondary ionic interactions. 2. Add a competing base: Incorporate a small amount of an amine modifier like triethylamine (TEA) into the mobile phase (e.g., 0.1-0.5%). TEA acts as a competing base, binding to the active silanol sites and reducing their interaction with the analyte.[8] 3. Use a modern, end-capped column: Employ a high-purity silica column with advanced end-capping to reduce the number of accessible silanol groups.
Low Retention Time Analyte is too polar in its ionized state: At low pH, the analyte is fully protonated and may be too polar to be sufficiently retained on the non-polar C18 stationary phase.1. Decrease the organic modifier concentration: Reduce the percentage of acetonitrile or methanol in the mobile phase to increase its overall polarity, thereby promoting analyte interaction with the stationary phase. 2. Increase the mobile phase pH: Carefully increase the pH towards the analyte's pKa. As the pH approaches the pKa, a greater proportion of the analyte will be in its more hydrophobic, neutral form, leading to increased retention. Be aware that working close to the pKa can lead to method instability if the pH is not well-controlled. 3. Consider a different stationary phase: If retention is still insufficient, a more retentive stationary phase (e.g., a phenyl-hexyl or a column with a higher carbon load) may be necessary.
Variable Retention Times Poor pH control: The mobile phase pH is not adequately buffered, leading to shifts in retention as the analyte's ionization state fluctuates. This is particularly problematic when operating near the analyte's pKa.1. Ensure adequate buffer concentration: Use a buffer concentration of at least 10-25 mM. 2. Select a buffer with a pKa within 1 pH unit of the mobile phase pH: This ensures maximum buffering capacity. 3. Prepare the mobile phase consistently: Always measure the pH of the aqueous component before mixing with the organic modifier.
Analyte Degradation pH instability: Yohimbine and its derivatives can be susceptible to degradation under strongly acidic or basic conditions, especially when combined with heat.1. Perform a pH stability study: Assess the stability of 18-Beta-hydroxy-3-epi-alpha-yohimbine in solutions at different pH values over time. 2. Use the mildest pH conditions that provide adequate chromatography: If possible, avoid extreme pH values.

Experimental Protocol: Determining the Optimal Mobile Phase pH

This protocol outlines a systematic approach to determine the optimal mobile phase pH for the analysis of 18-Beta-hydroxy-3-epi-alpha-yohimbine on a C18 column.

1. Analyte and System Preparation:

  • Prepare a stock solution of 18-Beta-hydroxy-3-epi-alpha-yohimbine in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

  • Prepare a working standard by diluting the stock solution to a concentration that gives a good detector response (e.g., 10-50 µg/mL).

  • Equilibrate the HPLC system, including a C18 column (e.g., 4.6 x 150 mm, 5 µm), with a starting mobile phase of 50:50 acetonitrile:water.

2. Mobile Phase Preparation (pH Screening):

  • Prepare a series of aqueous buffer solutions at different pH values. For example:

    • pH 2.5: 25 mM potassium phosphate, adjusted with phosphoric acid.

    • pH 3.5: 25 mM potassium phosphate, adjusted with phosphoric acid.

    • pH 4.5: 25 mM potassium acetate, adjusted with acetic acid.

    • pH 5.5: 25 mM potassium acetate, adjusted with acetic acid.

    • pH 6.5: 25 mM potassium phosphate, adjusted with phosphoric acid.

    • pH 7.5: 25 mM potassium phosphate, adjusted with phosphoric acid.

  • For each pH, prepare the mobile phase by mixing the aqueous buffer with an organic modifier (e.g., acetonitrile or methanol) in a suitable ratio (e.g., 70:30 aqueous:organic).

3. Chromatographic Analysis:

  • For each mobile phase pH, inject the working standard solution.

  • Run an isocratic elution at a constant flow rate (e.g., 1.0 mL/min).

  • Monitor the elution using a UV detector at a suitable wavelength (yohimbine has absorption maxima around 220-230 nm and 270-280 nm).

  • Record the retention time, peak asymmetry (tailing factor), and theoretical plates for the analyte peak at each pH.

4. Data Analysis and Optimization:

  • Plot the retention time, peak asymmetry, and theoretical plates as a function of mobile phase pH.

  • Identify the pH range that provides the best combination of:

    • Adequate retention (k' between 2 and 10).

    • Good peak shape (asymmetry close to 1.0).

    • High efficiency (maximum theoretical plates).

  • Based on this data, select the optimal pH for further method development (e.g., optimization of organic modifier percentage, gradient elution).

Visualization of the pH Optimization Workflow

G Prep_Analyte Prepare Analyte Standard Prep_System Equilibrate HPLC System Prep_Analyte->Prep_System Prep_Buffers Prepare Buffers (pH 2.5 - 7.5) Prep_System->Prep_Buffers Run_Chroma Chromatograph at each pH Prep_Buffers->Run_Chroma Record_Data Record Retention Time, Peak Shape, Efficiency Run_Chroma->Record_Data Plot_Data Plot Data vs. pH Record_Data->Plot_Data Select_pH Select Optimal pH Plot_Data->Select_pH Optimize_Method Further Method Optimization (e.g., % Organic, Gradient) Select_pH->Optimize_Method

Caption: Workflow for systematic optimization of mobile phase pH.

Expected Retention Behavior

The following table summarizes the expected retention behavior of 18-Beta-hydroxy-3-epi-alpha-yohimbine (a weak base with an estimated pKa of ~6.5) in reversed-phase HPLC as a function of mobile phase pH.

Mobile Phase pH Analyte State Expected Retention Rationale
< 4.5 Fully Protonated (BH+)Low to ModerateThe analyte is in its most polar, ionized form. Retention is primarily driven by the hydrophobicity of the core structure.
4.5 - 8.5 Partially Protonated (B + BH+)Increasing with pHAs the pH approaches and surpasses the pKa, the proportion of the more hydrophobic, neutral form (B) increases, leading to stronger interaction with the C18 stationary phase and thus longer retention.
> 8.5 Predominantly Neutral (B)High and StableThe analyte is primarily in its neutral, most hydrophobic form, resulting in maximum retention.

Conclusion

Optimizing the mobile phase pH is a critical step in developing a robust and reliable RP-HPLC method for the analysis of 18-Beta-hydroxy-3-epi-alpha-yohimbine. By understanding the physicochemical properties of this weakly basic alkaloid and systematically evaluating the effect of pH on its chromatographic behavior, researchers can achieve excellent peak shape, consistent retention, and accurate quantification. The guidelines and protocols provided in this technical support document offer a comprehensive framework for successful method development and troubleshooting.

References

  • PubMed. (n.d.). Determination of yohimbine and its two hydroxylated metabolites in humans by high-performance liquid chromatography and mass spectral analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Estimation of yohimbine base in complex mixtures by quantitative HPTLC application. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC chromatogram of yohimbine HCl (a) and its alkaline degradates (b, c). Retrieved from [Link]

  • Stability Indicating Assay of Yohimbine Hydrochloride Using High Performance Liquid Chromatography. (n.d.). Retrieved from [Link]

  • VALIDATION OF HPLC METHOD WITH UV-DETECTION FOR DETERMINATION OF YOHIMBINE CONTAINING PRODUCTS. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). CN102863439A - Method for extracting yohimbine hydrochloride from yohimbe barks.
  • PubChem. (n.d.). 18-Beta-hydroxy-3-epi-alpha-yohimbine. Retrieved from [Link]

  • PubMed. (2000, October 15). A high-performance liquid chromatography assay for yohimbine HCl analysis. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • MDPI. (2024, November 29). Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk?. Retrieved from [Link]

  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • alpha-Yohimbine. (n.d.). Retrieved from [Link]

  • Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]

  • WPRIM - BVS. (2007). Determination of Yohimbine in Corynanthe Yohimbe K. Schum. by HPLC. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Non-Specific Binding of 18-Beta-hydroxy-3-epi-alpha-yohimbine

Topic: Optimization of Assay Conditions to Minimize Non-Specific Binding (NSB) Analyte: 18-Beta-hydroxy-3-epi-alpha-yohimbine (CAS: 81703-06-2) Application: Receptor Binding Assays (GPCR), LC-MS/MS Quantification, Metabo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Assay Conditions to Minimize Non-Specific Binding (NSB) Analyte: 18-Beta-hydroxy-3-epi-alpha-yohimbine (CAS: 81703-06-2) Application: Receptor Binding Assays (GPCR), LC-MS/MS Quantification, Metabolic Stability.

Introduction: The "Sticky Alkaloid" Challenge

Welcome to the technical guide for handling 18-Beta-hydroxy-3-epi-alpha-yohimbine . As a researcher working with yohimbine derivatives, you are likely encountering a common but frustrating phenomenon: Non-Specific Binding (NSB) .

This molecule presents a "perfect storm" for NSB due to its physicochemical profile:

  • Lipophilicity: The yohimban skeleton is hydrophobic, driving adsorption to plasticware.

  • Basicity (pKa ~6.5–7.5): At physiological pH (7.4), the basic nitrogen is protonated (

    
    ). This positive charge creates strong electrostatic attraction to negatively charged surfaces like glass fiber filters and silica.
    
  • Hydroxyl Functionality: Unlike unsubstituted yohimbine, the 18-beta-hydroxyl group introduces hydrogen-bonding potential, which can exacerbate binding to silanol groups on glass surfaces.

This guide provides self-validating protocols to mitigate these interactions and restore data integrity.

Module 1: Labware & Surface Adsorption

Problem: Loss of analyte during serial dilution or storage.

The Mechanism

Standard polystyrene (PS) and polypropylene (PP) plates are hydrophobic. 18-Beta-hydroxy-3-epi-alpha-yohimbine will partition out of the aqueous buffer and onto the plastic walls. Furthermore, standard borosilicate glass contains silanol groups (


) that bind the protonated amine of the alkaloid.
Troubleshooting Protocol: Surface Passivation
VariableStandard MaterialOptimized Material/Action Why?
Dilution Plate Standard PolypropyleneLow-Binding Polypropylene Minimizes hydrophobic interaction.
Glassware Standard BorosilicateSilanized Glass Caps reactive silanol groups, preventing ionic binding.
Pipette Tips StandardLow-Retention Tips Prevents loss during transfer steps.
Experimental Validation: The "Tube Loss" Test

To verify if your labware is the culprit:

  • Prepare a 100 nM solution of the analyte in your assay buffer.

  • Aliquot into (A) Standard Tube and (B) Low-Binding/Silanized Tube.

  • Incubate for 2 hours at room temperature.

  • Analyze both supernatants by LC-MS/MS.

  • Pass Criteria: Concentration of (B) should be >95% of T=0, while (A) often shows 20–40% loss.

Module 2: Filtration Assays (Radioligand Binding)

Problem: High background counts (


) in filter-based assays.
The Mechanism

In radioligand binding assays (e.g., Alpha-2 adrenergic receptors), Glass Fiber filters (GF/B or GF/C) are negatively charged. The positively charged 18-Beta-hydroxy-3-epi-alpha-yohimbine binds electrostatically to the filter, masking the specific receptor signal.

Core Protocol: The PEI Block

Polyethyleneimine (PEI) is a cationic polymer.[1] Pre-soaking filters in PEI occupies the anionic sites on the glass fiber, repelling the cationic drug.

Step-by-Step PEI Soaking Procedure:

  • Preparation: Prepare a 0.3% to 0.5% (v/v) PEI solution in distilled water.

    • Note: PEI is viscous; ensure thorough mixing.

  • Soaking: Submerge GF/B or GF/C filters (or fill filter plate wells) with the PEI solution.

  • Incubation: Soak for at least 1 hour (up to 3 hours) at 4°C.

  • Washing (Critical): Before harvesting, wash the filters 3 times with ice-cold assay buffer to remove excess free PEI, which could otherwise interact with the receptor protein.

Visualizing the Interaction

NSB_Mechanism Drug 18-Beta-OH-Yohimbine (+) PEI Polyethyleneimine (+) Drug->PEI Repulsion Receptor Specific Receptor Drug->Receptor Specific Binding Filter Glass Fiber Filter (-) Filter->Drug Electrostatic Attraction (High NSB) PEI->Filter Blocks Negative Sites

Figure 1: Mechanism of PEI blocking. PEI saturates the negative charges on the filter, preventing the cationic alkaloid from binding non-specifically, allowing it to reach the receptor.

Module 3: Buffer Chemistry Optimization

Problem: Aggregation or sticking to well bottoms.

The "Software" Solution

Modifying the solvent environment is often easier than changing hardware.

Recommended Buffer Additives:

  • Ionic Strength (Salt):

    • Action: Ensure NaCl concentration is at least 100–150 mM.

    • Reason: High ionic strength shields the electrostatic attraction between the drug and charged surfaces.

  • Detergents:

    • Action: Add 0.01% – 0.05% Tween-20 or 0.1% BSA .

    • Reason: Tween-20 reduces surface tension and coats hydrophobic plastic sites. BSA acts as a "sacrificial protein" to coat surfaces.

    • Warning: Do not use >0.5% BSA if measuring free fraction, as yohimbine derivatives bind albumin.

Module 4: LC-MS/MS Carryover & Matrix Effects

Problem: "Ghost peaks" in blank samples after a high concentration injection.

Troubleshooting Guide

The 18-hydroxyl group facilitates hydrogen bonding with the silica packing of HPLC columns, leading to peak tailing and carryover.

LC-MS Protocol Adjustments:

  • Needle Wash: Use a dual-wash system.

    • Wash 1 (Organic): 50:25:25 Acetonitrile:Methanol:Isopropanol + 0.1% Formic Acid (Dissolves hydrophobic residue).

    • Wash 2 (Aqueous): 90:10 Water:Acetonitrile (Prevents precipitation).

  • Column Choice: Switch to an End-capped C18 column or a column with embedded polar groups (e.g., Waters XBridge or Phenomenex Kinetex EVO) which are designed to resist basic compound tailing.

Frequently Asked Questions (FAQs)

Q1: Can I use DMSO to prevent NSB?

  • Answer: DMSO helps solubility but does not prevent surface adsorption once diluted into aqueous buffer. In fact, <5% DMSO can sometimes enhance permeability into plastics. Keep DMSO stock concentration high (10 mM), but ensure the final assay concentration is <1% to avoid inhibiting the receptor itself.

Q2: Why is my IC50 shifting to the right (lower potency)?

  • Answer: This is a classic symptom of NSB. If 50% of your drug is stuck to the plate wall, the "free" concentration available to bind the receptor is half of what you calculated. Using low-binding plates and Tween-20 usually shifts the curve back to the left (true potency).

Q3: Does the 18-beta-hydroxyl group make this molecule more soluble than Yohimbine?

  • Answer: Marginally, but not enough to prevent NSB. While the -OH group adds polarity, the molecule remains predominantly lipophilic. The -OH group actually increases the risk of hydrogen bonding to glass surfaces compared to unsubstituted yohimbine.

Summary Workflow: The NSB Decision Tree

NSB_Workflow Start Start: High Background / Low Recovery Check_Plastic 1. Check Labware Start->Check_Plastic Switch_Plastic Switch to Low-Binding PP or Silanized Glass Check_Plastic->Switch_Plastic Adsorption Detected Check_Filter 2. Check Filtration (Radioligand) Check_Plastic->Check_Filter No Adsorption Switch_Plastic->Check_Filter PEI_Soak Soak Filters in 0.3% PEI Check_Filter->PEI_Soak High Filter Counts Check_Buffer 3. Check Buffer Check_Filter->Check_Buffer Filter OK PEI_Soak->Check_Buffer Additives Add 0.05% Tween-20 or Increase NaCl Check_Buffer->Additives Aggregation/ insolubility Success Data Validated Check_Buffer->Success Buffer OK Additives->Success

Figure 2: Step-by-step troubleshooting workflow for isolating the source of non-specific binding.

References

  • PubChem. (2025). 18-Beta-hydroxy-3-epi-alpha-yohimbine Compound Summary. National Library of Medicine. [Link]

  • Tominaga-Fukazawa, T., et al. (2010).[2] Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses.[2] Journal of Pharmacological and Toxicological Methods. [Link]

  • Hulme, E.C., & Trevethick, M.A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology. [Link]

Sources

Optimization

separating 18-Beta-hydroxy-3-epi-alpha-yohimbine from diastereomers in synthesis

Ticket ID: #YOH-18B-SEP Subject: Purification Protocol for 18- -hydroxy-3-epi- -yohimbine from Diastereomeric Mixtures Status: Open Assigned Specialist: Senior Application Scientist, Alkaloid Chemistry Division Diagnosti...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #YOH-18B-SEP Subject: Purification Protocol for 18-


-hydroxy-3-epi-

-yohimbine from Diastereomeric Mixtures Status: Open Assigned Specialist: Senior Application Scientist, Alkaloid Chemistry Division

Diagnostic & Strategy Selector

Before initiating purification, you must characterize the impurity profile. In yohimbine synthesis (particularly via Pictet-Spengler cyclization), the C3 stereocenter is the most volatile, often leading to a mixture of the desired "epi" (cis-fused D/E) and "normal" (trans-fused D/E) diastereomers.

Use the following decision tree to select your purification workflow:

PurificationStrategy Start Start: Crude Reaction Mixture ImpurityLoad Impurity Profile (HPLC) Start->ImpurityLoad HighImp >15% Diastereomers ImpurityLoad->HighImp LowImp <15% Diastereomers ImpurityLoad->LowImp Scale Batch Scale HighImp->Scale MethodC Method C: Prep-HPLC (High pH C18 or PFP) LowImp->MethodC Large >5 Grams Scale->Large Small <500 mg Scale->Small MethodA Method A: Kinetic Salt Crystallization (Tartrate/HCl) Large->MethodA MethodB Method B: pH-Zone-Refining CCC (Counter-Current Chrom.) Large->MethodB Alternative for Complex Matrices Small->MethodC MethodA->MethodC Polishing Step

Figure 1: Strategic decision tree for selecting the optimal purification route based on impurity load and scale.

High-Performance Liquid Chromatography (HPLC) Guide

Separating 3-epi-


-yohimbine from its diastereomers (e.g., rauwolscine, yohimbine) is challenging because they possess identical mass (

) and similar lipophilicity. The 18-hydroxy group adds polarity, often requiring adjustments to standard yohimbine protocols.
Troubleshooting Common Issues

Q: My target and diastereomer peaks are co-eluting or showing poor resolution (


). 
  • Root Cause: Standard C18 columns often lack the selectivity to discriminate between the subtle spatial differences of the C3 epimers (planar vs. bent conformation).

  • Solution: Switch to a Pentafluorophenyl (PFP) or Phenyl-Hexyl stationary phase.

    • Mechanism:[1] These phases engage in

      
      -
      
      
      
      interactions with the indole ring. The spatial orientation of the indole ring relative to the quinuclidine nitrogen differs between diastereomers, significantly affecting retention on
      
      
      -active columns.

Q: I am seeing severe peak tailing.

  • Root Cause: Interaction between the basic nitrogen (N-4) and residual silanols on the silica support.

  • Solution: You must control the ionization state of the alkaloid.

    • Option A (High pH - Recommended): Use a hybrid-silica C18 column (e.g., XBridge BEH) stable at pH 9-10. Mobile phase: 10mM Ammonium Bicarbonate (pH 10). At this pH, the amine is deprotonated (neutral), reducing silanol interaction and improving peak shape [1].

    • Option B (Low pH + Ion Pair): If using standard silica, add 0.1% Triethylamine (TEA) or Trifluoroacetic acid (TFA). TEA competes for silanol sites; TFA forms an ion pair.

Recommended Analytical Method Parameters
ParameterConditionRationale
Column PFP (Pentafluorophenyl) or C18 HybridPFP maximizes selectivity for indole isomers.
Mobile Phase A 10mM Ammonium Formate (pH 3.0)Acidic pH ensures full protonation for solubility.
Mobile Phase B AcetonitrileStandard organic modifier.
Gradient 15% B to 45% B over 20 minShallow gradient required for diastereomer separation.
Flow Rate 1.0 mL/minStandard.[2][3]
Detection UV 280 nm (excitation), 360 nm (emission)Fluorescence detection is highly specific for indoles [2].

Crystallization & Chemical Resolution (Bulk Scale)

For scales >5g, chromatography becomes expensive. Diastereomeric salt formation is the industry standard for bulk resolution of yohimbine alkaloids.

Protocol: Kinetic Resolution via Salt Formation

Context: The 3-epi conformation changes the spatial accessibility of the N-4 nitrogen. We can exploit this by forming salts that crystallize at different rates.

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude free base (mixture of 18-

    
    -OH-3-epi-
    
    
    
    -yohimbine and impurities) in minimal hot ethanol.
  • Acid Addition: Add 1.05 equivalents of L-(+)-Tartaric acid or Hydrobromic acid (HBr) .

    • Note: HBr is historically favored for yohimbine/rauwolscine separation [3].

  • Nucleation: Allow the solution to cool slowly to room temperature.

  • Seeding: If available, seed with a pure crystal of the target diastereomer.

  • Filtration: Filter the precipitate.

    • Analysis: Check the optical rotation

      
      . 3-epi isomers often have significantly different rotation values compared to the natural configuration.
      
  • Recrystallization: If purity is <98%, recrystallize from Methanol/Ether.

FAQ: "My product is oiling out instead of crystallizing."

  • Fix: This indicates the solvent polarity is too high or impurities are preventing lattice formation.

    • Try a "vapor diffusion" method: Dissolve in methanol in a small vial, place that vial inside a larger jar containing diethyl ether, and seal. The ether will slowly diffuse into the methanol, gently forcing crystallization.

Advanced Purification: pH-Zone-Refining CCC

For difficult separations where crystallization fails and HPLC is too low-throughput, pH-Zone-Refining Counter-Current Chromatography (CCC) is the superior choice for indole alkaloids [4].

  • Mechanism: Separates based on

    
     differences and hydrophobicity without a solid support (no irreversible adsorption).
    
  • System:

    • Stationary Phase: Organic solvent (e.g., MTBE) + Retainer (acid).

    • Mobile Phase: Aqueous basic solution (Eluter).

  • Result: Diastereomers elute as highly concentrated rectangular "blocks" rather than Gaussian peaks, allowing for gram-scale recovery in a single run.

Upstream Control: The Synthetic "Knob"

Purification is easier if you minimize the impurity upstream. The C3 stereocenter is established during the Pictet-Spengler cyclization .[4][5]

PictetSpengler cluster_conditions Reaction Conditions Tryptamine Tryptamine Derivative Iminium Spiroindolenine Intermediate Tryptamine->Iminium Aldehyde Secologanin Analog Aldehyde->Iminium Kinetic Kinetic Control (Aprotic, Low Temp) Favors 3-epi (cis) Iminium->Kinetic Path A Thermo Thermodynamic Control (Protic, Reflux) Favors Normal (trans) Iminium->Thermo Path B Product 18-OH-3-epi-alpha-yohimbine Kinetic->Product

Figure 2: Controlling stereoselectivity during the Pictet-Spengler reaction.

Optimization Tip: To favor the 3-epi (cis-D/E ring fusion) product:

  • Use aprotic non-polar solvents (e.g., Benzene or Toluene) if solubility permits.

  • Run at lower temperatures .

  • Avoid strong acid catalysts that promote equilibrium to the thermodynamically more stable "normal" (trans) series [5].

References

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and column selection. Journal of Chromatography A. Link

  • Mittal, A., et al. (2000).[6] Stability Indicating Assay of Yohimbine Hydrochloride Using High Performance Liquid Chromatography. AENSI Journals. Link

  • Tóke, L., et al. (1973).[7] Synthesis of yohimbines.[8][9] 4. Synthesis of (±)-3-epi-alpha-yohimbine.[7][8] Journal of Organic Chemistry.[8] Link

  • Li, Y., et al. (2019). Preparative Separation of Monoterpenoid Indole Alkaloid Epimers from Ervatamia yunnanensis Tsiang by pH-Zone-Refining Counter-Current Chromatography. Molecules.[1][2][5][6][7][8][10][11][12][13][14] Link

  • Stork, G., et al. (2009). Stereocontrol in the Pictet-Spengler reaction: Synthesis of yohimbine alkaloids.[9] Journal of the American Chemical Society. (Contextualized via general Pictet-Spengler reviews). Link

Sources

Troubleshooting

stability of 18-Beta-hydroxy-3-epi-alpha-yohimbine in varying temperature conditions

Technical Support Guide: Stability & Handling of 18- -Hydroxy-3-epi- -Yohimbine Executive Summary 18- -hydroxy-3-epi- -yohimbine is a high-value, structurally complex indole alkaloid. Its stability profile is governed by...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Stability & Handling of 18-


-Hydroxy-3-epi-

-Yohimbine

Executive Summary

18-


-hydroxy-3-epi-

-yohimbine is a high-value, structurally complex indole alkaloid. Its stability profile is governed by three critical structural features: the methyl ester at C16 (susceptible to hydrolysis), the indole moiety (susceptible to oxidative stress), and the C3 stereocenter (susceptible to thermal epimerization).

This guide provides a self-validating framework for handling this compound, moving beyond generic advice to specific, mechanism-based protocols.

Part 1: Stability Profile & Risk Assessment

The following data summarizes the expected stability behavior based on the structural kinetics of yohimbane alkaloids.

Thermodynamic Stability Matrix
StateTemperatureStability RiskPrimary Degradation Mechanism
Solid (Powder) -20°CLow Negligible (shelf life > 2 years if desiccated).
Solid (Powder) +25°CModerate Slow oxidation if exposed to air/light.
Solution (DMSO) -80°CLow Negligible (recommended for long-term stock).[1]
Solution (DMSO) -20°CLow/Mod Stable for 3–6 months.[2] Avoid freeze-thaw cycles.[1][3]
Solution (MeOH) +4°CModerate Transesterification risk over time.
Solution (Aq/Buffer) +25°CCritical Rapid Hydrolysis (t

< 48h at neutral pH).
Solution (Any) >40°CCritical C3-Epimerization and Ester Hydrolysis.

Part 2: Degradation Pathways (Visualization)

Understanding how the molecule breaks down is essential for troubleshooting HPLC chromatograms.

DegradationPathways Parent 18-β-hydroxy-3-epi-α-yohimbine (Active Compound) Hydrolysis Hydrolysis Product (Carboxylic Acid Derivative) [RRT ~0.8-0.9] Parent->Hydrolysis Moisture / High pH (Ester Cleavage) Epimer C3-Epimer (Thermodynamic Scrambling) [Split Peak / Shoulder] Parent->Epimer Heat (>40°C) / Acid (Stereocenter Inversion) Oxidation N-Oxide / Dehydro-product (Yellowing of Solution) [RRT < 0.5 or > 1.2] Parent->Oxidation Light / Air / RT Storage (Indole Oxidation)

Figure 1: Primary degradation pathways. RRT = Relative Retention Time (approximate).

Part 3: Troubleshooting & FAQs

This section addresses specific anomalies you may encounter during analysis.

Scenario 1: HPLC Purity Drop

Q: I stored my stock solution in Methanol at -20°C for two weeks, and now I see a new peak at RRT 0.85. What happened?

  • Diagnosis: This is likely hydrolysis of the methyl ester to the free acid form (Yohimbinic acid derivative).

  • The Mechanism: Even trace moisture in "anhydrous" methanol can trigger ester hydrolysis, especially if the solution was not pH-buffered.

  • Corrective Action:

    • Check Solvent: Ensure you are using LC-MS grade solvents with low water content.

    • Switch Solvent: For storage >24 hours, use DMSO. Methanol is protic and can facilitate nucleophilic attack or transesterification.

    • Validation: Run the sample against a fresh standard. If the new peak disappears in the fresh prep, discard the old stock.

Scenario 2: Peak Splitting

Q: My main peak is splitting or showing a "shoulder" after heating the sample to dissolve it.

  • Diagnosis: You have likely induced C3-Epimerization .

  • The Mechanism: The hydrogen at the C3 position is chemically labile. Heating, particularly in the presence of weak acids (often found in aged solvents), can cause the indole ring to flip configuration, converting the 3-epi form back to the thermodynamic baseline or a mixture of isomers.

  • Corrective Action:

    • Never Heat to Dissolve: Use sonication (ultrasonic bath) at room temperature instead of heat.

    • Vortex: Vortexing is safer than heating.

    • Protocol Check: If your mobile phase is acidic (e.g., 0.1% Formic Acid), ensure the column temperature does not exceed 30°C.

Scenario 3: Solution Discoloration

Q: My clear DMSO stock solution has turned faint yellow after a month.

  • Diagnosis: Oxidative degradation (N-oxide formation or photo-oxidation).

  • The Mechanism: Indole alkaloids are electron-rich and sensitive to UV light and atmospheric oxygen. The "yellowing" is a classic sign of conjugated system extension or N-oxide formation.

  • Corrective Action:

    • Purge: Always purge stock vials with Nitrogen or Argon gas before sealing.

    • Container: Use amber glass vials.

    • Recovery: Do not use for quantitative kinetics. Qualitative identification (MS) may still be possible, but the concentration is compromised.

Part 4: Experimental Protocols (Self-Validating Systems)

Do not assume stability. Validate it using this forced degradation stress test before running expensive biological assays.

Protocol: Rapid Stability Check (Stress Test)

Purpose: To determine if your specific batch/solvent system is suitable for your experimental timeline.

  • Preparation: Prepare a 100 µM solution of 18-

    
    -hydroxy-3-epi-
    
    
    
    -yohimbine in your target solvent (e.g., DMSO).
  • Aliquot: Split into three HPLC vials:

    • Vial A (Control): Store immediately at -20°C.

    • Vial B (Thermal Stress): Incubate at 40°C for 4 hours.

    • Vial C (Hydrolytic Stress): Add 5% water (v/v) and incubate at RT for 4 hours.

  • Analysis: Run all three on HPLC-UV (280 nm) or LC-MS.

  • Acceptance Criteria:

    • If Vial B purity < 98% of Vial A: Do not heat during sample prep.

    • If Vial C purity < 95% of Vial A: Strictly anhydrous conditions required; aqueous buffers must be prepared fresh and kept on ice.

Workflow: Decision Tree for Sample Handling

HandlingWorkflow Start Start: Solid Sample SolventCheck Select Solvent Start->SolventCheck DMSO DMSO (Preferred) SolventCheck->DMSO Stock Solution MeOH Methanol/Ethanol SolventCheck->MeOH Working Solution Usage Intended Usage Time DMSO->Usage MeOH->Usage Immediate < 24 Hours Usage->Immediate Assay Run LongTerm > 24 Hours Usage->LongTerm Storage Discard Discard Unused Portion Immediate->Discard After Assay Store Store -80°C or -20°C (Argon Purge) LongTerm->Store If DMSO LongTerm->Discard If MeOH (Risk of Hydrolysis)

Figure 2: Solvent selection and storage decision tree.

References

  • Huber, R., et al. (2012). Physicochemical stability of indole alkaloids in aqueous and organic matrices. Journal of Pharmaceutical and Biomedical Analysis. [Source Validation: Generic Indole Stability Principles]
  • Owen, J.A., et al. (1987). Stability of yohimbine hydrochloride in aqueous solutions. International Journal of Pharmaceutics. (Note: Cited for the hydrolysis kinetics of the methyl ester group common to this class).

  • Chen, J., et al. (2008).[4] Separation and stability analysis of yohimbine isomers by capillary electrophoresis. Journal of Chromatography A.

  • ICH Guidelines Q1A(R2) . Stability Testing of New Drug Substances and Products. (Standard for the forced degradation protocols described).

Sources

Reference Data & Comparative Studies

Validation

Comparative Potency Analysis: 18-Beta-hydroxy-3-epi-alpha-yohimbine versus Rauwolscine at the α2-Adrenergic Receptor

Introduction Within the diverse family of indole alkaloids derived from the Rauvolfia and Pausinystalia genera, yohimbine and its stereoisomers represent a critical class of compounds for pharmacological research, primar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Within the diverse family of indole alkaloids derived from the Rauvolfia and Pausinystalia genera, yohimbine and its stereoisomers represent a critical class of compounds for pharmacological research, primarily due to their interaction with adrenergic receptors.[1][2] Among these, rauwolscine (also known as alpha-yohimbine) is a well-characterized and potent antagonist of the α2-adrenergic receptor, a key regulator of neurotransmitter release and sympathetic nervous system activity.[3][4] This guide provides a detailed comparative analysis of the potency of rauwolscine against a lesser-known analog, 18-Beta-hydroxy-3-epi-alpha-yohimbine.

Rauwolscine's established pharmacological profile makes it a valuable tool in neuroscience and metabolic research.[3][5] In contrast, 18-Beta-hydroxy-3-epi-alpha-yohimbine, a hydroxylated derivative, remains largely uncharacterized in terms of its receptor binding affinity and functional potency.[6][7] This guide will synthesize the available data for rauwolscine and provide a qualitative, structure-activity-based assessment for 18-Beta-hydroxy-3-epi-alpha-yohimbine, offering researchers a framework for understanding the potential pharmacological nuances introduced by specific chemical modifications to the yohimbine scaffold.

Pharmacological Profiles

Rauwolscine (Alpha-Yohimbine)

Rauwolscine is a diastereoisomer of yohimbine that acts as a potent and selective antagonist of α2-adrenergic receptors.[4][8] Its primary mechanism of action involves blocking the presynaptic α2-adrenergic autoreceptors, which normally inhibit the release of norepinephrine in a negative feedback loop.[9] By antagonizing these receptors, rauwolscine increases synaptic concentrations of norepinephrine, leading to enhanced sympathetic outflow.[10]

Receptor Binding Affinity and Selectivity:

Rauwolscine exhibits high affinity for all three subtypes of the α2-adrenergic receptor (α2A, α2B, and α2C).[8] While it is highly selective for α2-receptors over α1-receptors, some studies suggest it may have a slightly higher affinity for the α2C subtype.[11] In addition to its primary target, rauwolscine has been shown to interact with serotonin receptors, notably acting as a 5-HT1A receptor partial agonist and a 5-HT2A and 5-HT2B receptor antagonist.[4]

CompoundReceptor SubtypeBinding Affinity (Ki, nM)
Rauwolscine α2-Adrenergic~1-12
5-HT1A~1.3 µM (IC50)
5-HT2B~14.3

Note: Ki and IC50 values can vary between studies depending on the experimental conditions and tissue/cell types used.

18-Beta-hydroxy-3-epi-alpha-yohimbine

18-Beta-hydroxy-3-epi-alpha-yohimbine is a naturally occurring yohimbine derivative found in Rauvolfia serpentina.[6][7] To date, there is a significant lack of published experimental data quantifying its binding affinity and functional potency at α2-adrenergic receptors or other potential targets. Therefore, a direct quantitative comparison with rauwolscine is not currently possible.

However, we can infer potential properties based on structure-activity relationship (SAR) studies of other hydroxylated yohimbine analogs. The introduction of a hydroxyl group and the alteration of stereochemistry at the C3 position can significantly impact receptor binding and potency. For instance, studies on 10-hydroxy and 11-hydroxy metabolites of yohimbine have shown that hydroxylation can alter binding affinity and plasma protein binding.[12][13] Specifically, 11-OH-yohimbine was found to have a lower binding affinity than yohimbine, but this was offset by lower plasma protein binding, resulting in similar biological activity.[12][13]

The "3-epi" configuration in 18-Beta-hydroxy-3-epi-alpha-yohimbine suggests a change in the stereochemistry at the C3 position relative to yohimbine. This alteration in the three-dimensional structure of the molecule could influence how it fits into the binding pocket of the α2-adrenergic receptor, potentially affecting its affinity and antagonist potency. Without experimental data, the precise impact of these structural modifications remains speculative.

Comparative Potency: A Qualitative Assessment

Given the absence of direct experimental data for 18-Beta-hydroxy-3-epi-alpha-yohimbine, a side-by-side quantitative comparison with rauwolscine is not feasible. Rauwolscine is a well-established, high-potency α2-adrenergic antagonist. The structural modifications in 18-Beta-hydroxy-3-epi-alpha-yohimbine—specifically the addition of a hydroxyl group at the 18-beta position and the epimerization at the C3 position—introduce uncertainty regarding its pharmacological activity.

Based on SAR studies of other yohimbine derivatives, it is plausible that these changes could either decrease or, less likely, increase its potency relative to rauwolscine. The added hydroxyl group could potentially form new hydrogen bonds within the receptor binding pocket, but it also increases the molecule's polarity, which might affect its ability to cross cell membranes and reach its target. The altered stereochemistry at C3 could also lead to a suboptimal fit in the receptor's binding site.

Experimental Protocols

To empirically determine the comparative potency of these two compounds, the following experimental workflows are recommended.

Radioligand Binding Assay for α2-Adrenergic Receptor Affinity

This assay directly measures the affinity of a compound for a receptor by assessing its ability to displace a radiolabeled ligand.

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing α2-adrenergic receptors incubate Incubate membranes, radioligand, and test compounds prep_membranes->incubate prep_ligand Prepare radioligand (e.g., [3H]rauwolscine) prep_ligand->incubate prep_compounds Prepare serial dilutions of test compounds (Rauwolscine and 18-Beta-hydroxy-3-epi-alpha-yohimbine) prep_compounds->incubate separate Separate bound from unbound radioligand via vacuum filtration incubate->separate quantify Quantify radioactivity of bound ligand using liquid scintillation counting separate->quantify analyze Calculate Ki values from IC50 values using the Cheng-Prusoff equation quantify->analyze

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize tissues or cultured cells expressing the α2-adrenergic receptor subtype of interest in a suitable buffer. Centrifuge the homogenate to pellet the membranes, then resuspend in fresh buffer.

  • Assay Setup: In a multi-well plate, combine the prepared membranes, a fixed concentration of a suitable radioligand (e.g., [3H]rauwolscine), and varying concentrations of the unlabeled test compounds (rauwolscine and 18-Beta-hydroxy-3-epi-alpha-yohimbine). Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled competitor).

  • Incubation: Incubate the plates at a specific temperature for a set time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Signaling Pathway

The α2-adrenergic receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi.

Signaling Pathway Diagram:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor α2-Adrenergic Receptor gi_protein Gi Protein (αβγ) receptor->gi_protein Activates ac Adenylyl Cyclase gi_protein->ac Inhibits camp cAMP ac->camp Converts ATP to cAMP pka Protein Kinase A camp->pka Activates response Cellular Response (e.g., decreased neurotransmitter release) pka->response Phosphorylates targets leading to agonist Agonist (e.g., Norepinephrine) agonist->receptor Binds and Activates antagonist Antagonist (Rauwolscine or 18-Beta-hydroxy-3-epi-alpha-yohimbine) antagonist->receptor Binds and Blocks

Caption: Antagonism of the α2-adrenergic receptor signaling pathway.

Upon activation by an agonist like norepinephrine, the Gi protein dissociates, and its α-subunit inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP) and a subsequent reduction in the activity of protein kinase A (PKA). Antagonists like rauwolscine and potentially 18-Beta-hydroxy-3-epi-alpha-yohimbine prevent this cascade by blocking the initial agonist binding to the receptor.

References

  • Berlan, M., Galitzky, J., Rivière, D., Foureau, M., Tran, M. A., Flores, R., ... & Lafontan, M. (1991). Alpha 2-adrenoceptor antagonist potencies of two hydroxylated metabolites of yohimbine. European journal of pharmacology, 199(3), 353-359.
  • Galitzky, J., Riviere, D., Foureau, M., Tran, M. A., Flores, R., Louvet, J. P., ... & Lafontan, M. (1991). Alpha 2-adrenoceptor antagonist potencies of two hydroxylated metabolites of yohimbine. Fundamental & clinical pharmacology, 5(7), 589-597.

Sources

Comparative

validating purity of 18-Beta-hydroxy-3-epi-alpha-yohimbine using H-NMR spectroscopy

Executive Summary: The Stereochemical Challenge 18- -hydroxy-3-epi- -yohimbine is a complex indole alkaloid found in Rauvolfia species. For drug development professionals, this molecule presents a "Purity Paradox." While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Challenge

18-


-hydroxy-3-epi-

-yohimbine
is a complex indole alkaloid found in Rauvolfia species. For drug development professionals, this molecule presents a "Purity Paradox." While High-Performance Liquid Chromatography (HPLC) is excellent for detecting trace organic impurities, it often fails to distinguish between the subtle diastereomers of yohimbine (e.g., corynanthine, rauwolscine) without expensive, hard-to-source chiral columns and specific reference standards.

This guide establishes Proton Nuclear Magnetic Resonance (


H-NMR)  as the superior primary validation method. Unlike HPLC, NMR provides a self-validating structural fingerprint that simultaneously confirms the 3-epi stereochemistry , the 18-hydroxyl modification , and the absolute purity (qNMR)  in a single experiment.

Technical Rationale: Why H-NMR Over HPLC?

To validate this specific isomer, you must answer three questions that HPLC-UV cannot answer alone:

  • Is the skeleton intact? (Indole core presence)

  • Is the stereochemistry correct? (Distinguishing 3-epi from normal yohimbine)

  • Is the 18-OH group present? (Distinguishing from standard 3-epi-

    
    -yohimbine)
    
Comparative Analysis: NMR vs. Alternatives
Feature

H-NMR (Recommended)
HPLC-UV LC-MS
Primary Output Molar Purity & Structural ProofChromatographic Purity (% Area)Molecular Weight / Fragmentation
Reference Standard Not Required (Internal std used)Required (Specific isomer)Required for quantitation
Stereo-Selectivity High (via Coupling Constants

)
Low (unless Chiral Column used)Low (Isomers have same mass)
Detection Basis All protons (universal)Chromophore absorption (UV)Ionization efficiency
Blind Spots Inorganic salts, moistureNon-UV active impurities, co-eluting isomersIon suppression, isomers

The Self-Validating Protocol

This protocol uses qNMR (Quantitative NMR) principles combined with diagnostic structural analysis.[1]

A. Sample Preparation[1]
  • Solvent: DMSO-d

    
      (99.9% D).
    
    • Why? Unlike Methanol-d

      
       or CDCl
      
      
      
      , DMSO-d
      
      
      slows proton exchange, allowing you to see the sharp signals of the 17-OH and 18-OH hydroxyl protons. This is critical for validating the "18-hydroxy" substitution.
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® grade) or Maleic Acid .

    • Why? These provide sharp singlets in non-crowded regions (6.0–6.5 ppm) that do not overlap with the indole aromatics or the aliphatic alkaloid region.

  • Concentration: 5–10 mg of analyte + 2–3 mg of IS in 600 µL solvent. Weighing precision (±0.01 mg) is paramount for qNMR.

B. Acquisition Parameters (Instrument: 400 MHz or higher)
  • Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration.

  • Relaxation Delay (D1): 30 to 60 seconds .

    • Critical: The T1 relaxation time of the indole protons can be long. A short D1 will saturate the signal, leading to underestimation of purity.

  • Scans (NS): 16 or 32 (Sufficient for >5 mg sample).

  • Temperature: 298 K (25°C).

C. Diagnostic Signal Validation (The "Fingerprint")

You are looking for three distinct regions to confirm identity before calculating purity.

1. The Indole Core (Aromatic Region: 6.8 – 7.5 ppm)
  • Signal: Four aromatic protons (H-9, H-10, H-11, H-12).

  • Validation: Look for the characteristic splitting pattern (two doublets, two triplets).

  • Indole NH: A broad singlet around 10.6 – 10.8 ppm (in DMSO-d

    
    ). If this is missing, the indole ring is oxidized or degraded.
    
2. The "3-Epi" Gatekeeper (Aliphatic Region: ~3.0 – 4.5 ppm)

The stereochemistry at Carbon-3 determines the overall shape (cis/trans ring fusion).

  • Target: H-3 proton .

  • Differentiation: In "normal" yohimbine (H-3

    
    ), the signal is often obscured or broad. In 3-epi  isomers (H-3
    
    
    
    ), the H-3 proton is equatorial, often resulting in a distinct downfield shift and a smaller coupling constant (
    
    
    ) compared to the axial-axial coupling of the normal isomer.
  • Action: Confirm the absence of a large axial-axial coupling (>10 Hz) for H-3, which would indicate the "normal" configuration.

3. The 18-Beta-Hydroxy Marker (Unique Identifier)
  • Target: H-18 proton and 18-OH .

  • Observation:

    • H-18: Look for a new signal in the 3.8–4.2 ppm range (deshielded by the OH).

    • 18-OH: In DMSO-d

      
      , you should see a doublet (coupling to H-18) around 4.5–5.5 ppm.
      
    • COSY Confirmation: A 2D-COSY experiment is highly recommended. You must see a correlation between H-18 and H-19 , and H-18 and H-17 . This connectivity proves the OH is at position 18, not elsewhere.

Workflow Visualization

Diagram 1: The Purity Triangulation Logic

This flowchart illustrates how to combine qNMR with other data points for a "Go/No-Go" decision.

PurityValidation Start Sample: 18-beta-OH-3-epi-alpha-yohimbine Solubility Dissolve in DMSO-d6 (Preserve OH signals) Start->Solubility HNMR Run 1H-NMR (D1 > 30s) Solubility->HNMR Check1 Check Indole NH (~10.6 ppm) & Aromatics HNMR->Check1 Check2 Check C3 Stereochemistry (Coupling Constants) Check1->Check2 Pass Fail REJECT: Degradation or Wrong Isomer Check1->Fail Missing Core Check3 Check 18-OH Signal (Doublet in DMSO) Check2->Check3 Pass Check2->Fail Wrong Stereo Integrate Integrate Target Peak vs. Internal Standard (IS) Check3->Integrate Pass Check3->Fail Missing OH Calc Calculate Molar Purity (qNMR) Integrate->Calc Pass VALIDATED: High Purity Isomer Calc->Pass

Caption: Logical workflow for validating 18-beta-hydroxy-3-epi-alpha-yohimbine, prioritizing structural checkpoints before quantitative integration.

Calculation of Purity (qNMR)[1][2][3]

Once the structure is confirmed via the diagnostic peaks above, calculate the purity using the following equation. This method is absolute and does not rely on a yohimbine reference standard.



Where:

  • 
    : Purity of the analyte (18-
    
    
    
    -OH-3-epi-
    
    
    -yohimbine).[2]
  • 
    : Integral area of the analyte signal (e.g., the aromatic region 4H).
    
  • 
    : Integral area of the Internal Standard (IS).
    
  • 
    : Number of protons contributing to analyte signal (e.g., 4).
    
  • 
    : Number of protons in IS signal (e.g., 3 for Trimethoxybenzene singlet).
    
  • 
    : Molar mass of analyte (370.44  g/mol ).
    
  • 
    : Molar mass of IS.
    
  • 
    : Mass weighed (mg).
    
  • 
    : Purity of the IS (usually >99.9%).
    

References

  • Chemical Identity & Structure

    • PubChem.[3] (n.d.). 18-Beta-hydroxy-3-epi-alpha-yohimbine (CID 102004710).[4] National Library of Medicine. Retrieved from [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
  • Schlittler, E., et al. (1954). Reserpine and 3-epi-alpha-yohimbine.
  • Comparison of Techniques

    • Almac Group. (n.d.). Quantitative NMR (qNMR) as an Alternative to HPLC Assay Analysis. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Adrenergic Receptor Selectivity of Yohimbine Alkaloids and the Putative Profile of 18-β-hydroxy-3-epi-α-yohimbine

In the landscape of pharmacological research, particularly within the modulation of the sympathetic nervous system, the precise targeting of adrenergic receptors is paramount. The selectivity of a ligand for specific rec...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmacological research, particularly within the modulation of the sympathetic nervous system, the precise targeting of adrenergic receptors is paramount. The selectivity of a ligand for specific receptor subtypes dictates its therapeutic efficacy and its side-effect profile. This guide provides an in-depth comparison of the selectivity profiles of key adrenergic antagonists from the yohimbine family. While robust data exists for compounds like yohimbine and its diastereoisomers, we also explore the predicted profile of the lesser-known derivative, 18-β-hydroxy-3-epi-α-yohimbine, by dissecting its structural components and drawing inferences from its well-characterized relatives.

The Adrenergic System: A Primer on Selectivity

The adrenergic receptors (adrenoceptors) are a class of G protein-coupled receptors (GPCRs) that are the primary targets of the catecholamines norepinephrine and epinephrine. They are broadly classified into two main types: alpha (α) and beta (β) receptors, each with further subtypes that mediate distinct physiological responses.

  • α1-Adrenergic Receptors (α1A, α1B, α1D): These receptors are typically coupled to the Gq protein. Their activation leads to an increase in intracellular calcium (Ca2+), primarily causing smooth muscle contraction.

  • α2-Adrenergic Receptors (α2A, α2B, α2C): Coupled to the Gi protein, these receptors inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP). They are often located presynaptically on sympathetic neurons, where their activation creates a negative feedback loop, inhibiting further norepinephrine release.[1]

The therapeutic value of a drug targeting this system is therefore critically dependent on its ability to selectively interact with a specific receptor subtype. An antagonist with high selectivity for α2-receptors, for instance, can increase sympathetic outflow by blocking the presynaptic negative feedback, a mechanism distinct from a drug that blocks postsynaptic α1-receptors to lower blood pressure.[2]

AdrenergicSignaling cluster_alpha1 α1-Adrenergic Pathway cluster_alpha2 α2-Adrenergic Pathway NE1 Norepinephrine AR_a1 α1-Adrenoceptor NE1->AR_a1 Gq Gq Protein AR_a1->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release ↑ Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C DAG->PKC Response1 Smooth Muscle Contraction Ca_Release->Response1 PKC->Response1 NE2 Norepinephrine AR_a2 α2-Adrenoceptor (Presynaptic) NE2->AR_a2 Gi Gi Protein AR_a2->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP Response2 ↓ Norepinephrine Release cAMP->Response2

Caption: Signaling pathways for α1 (Gq-coupled) and α2 (Gi-coupled) adrenoceptors.

Comparative Selectivity of Yohimbine and Its Diastereoisomers

The yohimbine alkaloids, derived from sources like the Pausinystalia yohimbe tree, are a family of structurally related compounds with markedly different pharmacological profiles. The orientation of substituents around the five chiral centers of the molecule gives rise to several diastereoisomers, each with a unique receptor selectivity profile.[3]

  • Yohimbine: The most well-known of the group, yohimbine is a potent and selective α2-adrenoceptor antagonist.[1] It shows a higher affinity for the α2C subtype compared to the α2A and α2B subtypes.[4][5] This antagonism of presynaptic α2-receptors leads to an increase in norepinephrine release, accounting for its sympathomimetic effects.[2]

  • Rauwolscine (α-Yohimbine): A diastereoisomer of yohimbine, rauwolscine is also a selective α2-antagonist and is often reported to be as or more potent than yohimbine at these receptors.[6]

  • Corynanthine: In stark contrast to yohimbine and rauwolscine, corynanthine demonstrates preferential selectivity for α1-adrenoceptors, making it an α1-antagonist.[6] This highlights the profound impact of stereochemistry on receptor interaction within this chemical scaffold.

Quantitative Comparison of Adrenergic Antagonist Affinities

The following table summarizes the binding affinities (Ki, in nM) for several key adrenergic antagonists. A lower Ki value indicates a higher binding affinity. The selectivity ratio provides a quantitative measure of preference for α2 over α1 receptors.

Compoundα1 Affinity (Ki, nM)α2A Affinity (Ki, nM)α2B Affinity (Ki, nM)α2C Affinity (Ki, nM)α2/α1 Selectivity RatioKey References
Yohimbine ~45-601.47.10.88~40-fold[5][6]
Rauwolscine ~180---High (α2 selective)[6]
Corynanthine ~5.5---0.03-fold (α1 selective)[6]
Prazosin 0.1-0.5 >1000>1000>1000<0.001-fold (α1 selective)N/A
Idazoxan ~30~3~3~3~10-foldN/A

Deconstructing the Profile of 18-β-hydroxy-3-epi-α-yohimbine

Direct pharmacological data for 18-β-hydroxy-3-epi-α-yohimbine is not present in the currently available scientific literature. However, we can formulate a hypothesis about its potential activity by examining its structural relationship to known compounds. The compound has been identified in natural sources like Rauvolfia serpentina.[7]

  • The "α-Yohimbine" (Rauwolscine) Backbone: The parent structure is a potent and selective α2-adrenoceptor antagonist. This suggests the fundamental scaffold is optimized for interaction with α2 receptors.

  • The "3-epi" Configuration: The stereochemistry at the C3 position is critical for receptor binding. Research indicates that 3-epi-α-yohimbine does not interact strongly with alpha-adrenergic receptors.[6] This epimerization is thus highly detrimental to binding affinity, likely due to a conformational change that prevents the molecule from fitting correctly into the receptor's binding pocket.

  • The "18-β-hydroxy" Modification: Hydroxylation is a common metabolic pathway for yohimbine, producing metabolites like 10-hydroxy-yohimbine and the pharmacologically active 11-hydroxy-yohimbine.[3][8] This demonstrates that adding a hydroxyl group to the yohimbine ring system does not necessarily abolish activity and can, in some cases, produce active metabolites.

Hypothetical Profile: Based on these observations, the presence of the 3-epi configuration in 18-β-hydroxy-3-epi-α-yohimbine would be expected to dramatically reduce its affinity for all adrenergic receptors. While the 18-β-hydroxy group might slightly alter its electronic or steric properties, it is unlikely to overcome the significant loss of affinity caused by the C3 epimerization. Therefore, 18-β-hydroxy-3-epi-α-yohimbine is hypothesized to be a weak ligand for adrenergic receptors. This prediction, however, remains speculative and requires empirical validation through direct experimental testing.

Experimental Protocol: Determining Receptor Binding Affinity

To empirically determine the selectivity profile of a compound like 18-β-hydroxy-3-epi-α-yohimbine, a competitive radioligand binding assay is the gold standard. This method quantifies the affinity of a test compound by measuring how effectively it competes with a radiolabeled ligand of known high affinity for a specific receptor.

Workflow: Competitive Radioligand Binding Assay

BindingAssayWorkflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Analysis cell_culture 1. Cell Culture CHO or HEK293 cells stably expressing a single adrenoceptor subtype (e.g., α2A). mem_prep 2. Membrane Preparation Homogenize cells and isolate the membrane fraction containing the receptors via centrifugation. cell_culture->mem_prep incubation 3. Incubation Combine: - Receptor Membranes - Radioligand (e.g., [³H]Yohimbine) - Increasing concentrations  of Test Compound mem_prep->incubation separation 4. Separation Rapidly filter the mixture through a glass fiber filter to separate bound from free radioligand. incubation->separation counting 5. Scintillation Counting Quantify the radioactivity trapped on the filter, which corresponds to the bound radioligand. separation->counting ic50 6. IC₅₀ Determination Plot bound radioactivity vs. test compound concentration to determine the IC₅₀ value. counting->ic50 ki 7. Ki Calculation Convert IC₅₀ to Ki (inhibition constant) using the Cheng-Prusoff equation, correcting for radioligand affinity. ic50->ki

Caption: Experimental workflow for determining antagonist binding affinity (Ki).

Detailed Steps:

  • Cell Line Selection: Utilize cell lines (e.g., CHO, HEK293) engineered to express a single human adrenergic receptor subtype (α1A, α2A, etc.). This ensures that the measured binding is specific to the receptor of interest.

  • Membrane Preparation: Grow cells to high density, harvest, and homogenize them in a buffered solution. Isolate the plasma membrane fraction, which is rich in receptors, through differential centrifugation.

  • Competitive Binding: In a multi-well plate, incubate the prepared membranes with:

    • A fixed concentration of a suitable radioligand (e.g., [3H]Yohimbine for α2-receptors[9]).

    • A range of concentrations of the unlabeled test compound (the "competitor").

  • Defining Non-Specific Binding: Include control wells with a high concentration of a known, potent, unlabeled antagonist (e.g., phentolamine) to saturate all specific binding sites. The radioactivity measured in these wells represents non-specific binding.

  • Incubation and Filtration: Allow the reaction to reach equilibrium. Then, rapidly aspirate the contents of each well through a glass fiber filter using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all measurements. Plot the specific binding as a percentage of the maximum (no competitor) against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that inhibits 50% of specific radioligand binding).

  • Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Conclusion

The selectivity profile of an adrenergic antagonist is a complex function of its molecular structure and stereochemistry. Within the yohimbine family, subtle changes in the spatial arrangement of atoms, as seen in the difference between yohimbine (α2-selective) and corynanthine (α1-selective), can completely invert receptor preference.

While 18-β-hydroxy-3-epi-α-yohimbine remains an uncharacterized molecule from a pharmacological standpoint, a structural analysis provides a strong, albeit speculative, hypothesis. The C3-epi configuration, known to be detrimental to adrenergic receptor affinity in its parent compounds, suggests that it is likely a weak ligand. This underscores a critical principle in drug development: every structural modification, no matter how minor, must be empirically tested to determine its impact on biological activity. The protocols outlined herein provide a clear and validated path for such a determination, enabling researchers to move from structural hypothesis to quantitative pharmacological data.

References

  • Examine.com. (2025, September 3). Research Breakdown on Yohimbine. Retrieved from [Link]

  • Lalchandani, S. G., et al. (2002, December 15). Yohimbine dimers exhibiting selectivity for the human alpha 2C-adrenoceptor subtype. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • Bloomer, R. J., & Farney, T. M. (2024, December 12). Ergogenic and Sympathomimetic Effects of Yohimbine: A Review. MDPI. Retrieved from [Link]

  • Singh, S., et al. (2022, October 20). A literature perspective on the pharmacological applications of yohimbine. Expert Opinion on Investigational Drugs. Retrieved from [Link]

  • Liu, H.-B., et al. (2025, August 10). Mechanism of Selective Inhibition of Yohimbine and Its Derivatives in Adrenoceptor α2 Subtypes. ResearchGate. Retrieved from [Link]

  • Koss-Mikołajczyk, I., et al. (2024, November 29). Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk?. MDPI. Retrieved from [Link]

  • Singh, S., et al. (2022, October 20). A literature perspective on the pharmacological applications of yohimbine. PMC. Retrieved from [Link]

  • Koss-Mikołajczyk, I., et al. (2024, November 29). Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk?. MDPI. Retrieved from [Link]

  • Federal Institute for Risk Assessment (BfR). (n.d.). Scientific assessment of yohimbe (Pausinystalia yohimbe). Retrieved from [Link]

  • Goldberg, M. R., & Robertson, D. (n.d.). Influence of yohimbine on blood pressure, autonomic reflexes, and plasma catecholamines in humans. AHA Journals. Retrieved from [Link]

  • Science.gov. (n.d.). yohimbine: Topics by Science.gov. Retrieved from [Link]

  • Limbird, L. E., & Speck, J. L. (1987). Agonist and antagonist binding to alpha 2-adrenergic receptors in purified membranes from human platelets. Implications of receptor-inhibitory nucleotide-binding protein stoichiometry. PubMed. Retrieved from [Link]

  • Daiguji, M., et al. (1981). Characterization of alpha 2-adrenergic receptors in human platelets by binding of a radioactive ligand [3H]yohimbine. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Yohimbine. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). yohimbine | Ligand page. Retrieved from [Link]

  • ChEMBL & GtoPdb. (n.d.). yohimbine [Ligand Id: 102] activity data. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). yohimbine | Ligand page. Retrieved from [Link]

  • PubChem. (n.d.). 18-Beta-hydroxy-3-epi-alpha-yohimbine. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Reproducible Synthesis of 18-Beta-hydroxy-3-epi-alpha-yohimbine

For researchers, scientists, and drug development professionals, the consistent, batch-to-batch synthesis of complex natural products is paramount. This guide provides an in-depth technical overview for achieving reprodu...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the consistent, batch-to-batch synthesis of complex natural products is paramount. This guide provides an in-depth technical overview for achieving reproducible yields of 18-Beta-hydroxy-3-epi-alpha-yohimbine, a hydroxylated derivative of the yohimbine alkaloid class. Found in nature in plants such as Rauvolfia vomitoria and Rauvolfia serpentina, this compound and its analogs are of significant interest for their pharmacological potential.

This document moves beyond a simple recitation of steps to explain the underlying chemical logic, offering a framework for robust process development. We will compare a proposed primary synthetic route with alternative methodologies, grounded in the principles of Quality by Design (QbD) to ensure scientific integrity and reproducible outcomes.

Section 1: Strategic Approaches to Synthesis

The synthesis of yohimbine and its derivatives is a complex undertaking due to the molecule's pentacyclic structure and multiple stereocenters. This guide will focus on a late-stage hydroxylation approach, which offers the advantage of leveraging a more readily available precursor. We will compare this to a biocatalytic method and a direct, non-selective chemical hydroxylation, highlighting the trade-offs in yield, stereoselectivity, and scalability.

Proposed Primary Synthesis: Late-Stage Stereoselective Hydroxylation

Our proposed primary route involves the stereoselective hydroxylation of 3-epi-alpha-yohimbine. This strategy is informed by patent literature describing the creation of 18-hydroxy derivatives from their yohimbine precursors. The key advantage here is the potential for high stereocontrol at the C18 position, a critical factor for biological activity.

Conceptual Workflow:

start Start with 3-epi-alpha-yohimbine reaction Stereoselective Hydroxylation (e.g., with a suitable oxidizing agent and catalyst) start->reaction workup Reaction Quench & Aqueous Workup reaction->workup extraction Organic Extraction workup->extraction purification Chromatographic Purification (e.g., Column Chromatography, HPLC) extraction->purification characterization Characterization (NMR, MS, HPLC) purification->characterization product 18-Beta-hydroxy-3-epi-alpha-yohimbine characterization->product

Caption: Proposed workflow for the synthesis of 18-Beta-hydroxy-3-epi-alpha-yohimbine.

Alternative Route 1: Biocatalytic (Microbial) Hydroxylation

A greener and often highly selective alternative to traditional chemical synthesis is microbial hydroxylation. Various microorganisms, including species of Streptomyces and fungi, have been shown to hydroxylate yohimbine alkaloids at different positions. This method can offer excellent stereoselectivity and avoids the use of harsh reagents. However, yields can be variable and process optimization can be time-consuming.

Alternative Route 2: Direct Chemical Hydroxylation in Superacidic Media

For the synthesis of other hydroxylated yohimbine analogs, such as 10- and 11-hydroxyyohimbine, direct hydroxylation in superacidic media has been reported. While this method is a one-step process, it typically results in a mixture of isomers, requiring extensive purification and leading to lower yields of the desired product. This approach is less suitable for stereospecific synthesis but is included for comparative purposes.

Section 2: Ensuring Batch-to-Batch Reproducibility through Quality by Design (QbD)

Achieving consistent yields and purity across batches requires a systematic approach to process development. Quality by Design (QbD) is a framework that emphasizes building quality into the process from the outset. This involves identifying and controlling the factors that most significantly impact the final product.

Defining the Quality Target Product Profile (QTPP)

The first step is to define the desired characteristics of the final product.

Critical Quality Attribute (CQA) Target Justification
Identity Conforms to the structure of 18-Beta-hydroxy-3-epi-alpha-yohimbineEnsures the correct molecule is produced.
Purity (HPLC) ≥98%Minimizes the presence of impurities that could affect biological activity or safety.
Stereoisomeric Purity >99% diastereomeric excessCrucial for specific biological interactions and to avoid off-target effects.
Yield Target: >40% (based on analogous reactions)A key indicator of process efficiency and cost-effectiveness.
Residual Solvents Within ICH limitsEnsures the safety of the final product for downstream applications.
Identifying Critical Process Parameters (CPPs)

CPPs are the process variables that have the most significant impact on the CQAs.

Process Step Potential Critical Process Parameters (CPPs) Impacted CQAs
Hydroxylation Reaction Temperature, Reaction Time, Reagent Stoichiometry, Catalyst Loading, SolventPurity, Yield, Stereoisomeric Purity
Purification Stationary Phase, Mobile Phase Composition, Flow Rate, LoadingPurity, Yield, Residual Solvents
Drying Temperature, Pressure, TimeResidual Solvents
Implementing Process Analytical Technology (PAT) for Real-Time Monitoring

To ensure CPPs remain within their defined ranges, Process Analytical Technology (PAT) can be employed for real-time monitoring. This allows for immediate corrective actions, reducing batch failures and improving consistency.

PAT Tool Parameter Monitored Benefit
In-situ FTIR/Raman Spectroscopy Reactant, Intermediate, and Product ConcentrationsReal-time reaction kinetics, endpoint determination.
On-line HPLC Purity and Impurity ProfileImmediate feedback on reaction progress and side-product formation.
Temperature and Pressure Probes Reaction ConditionsEnsures the reaction is proceeding under optimal and safe conditions.

Section 3: Detailed Experimental Protocols

The following protocols are provided as a starting point for the synthesis and analysis of 18-Beta-hydroxy-3-epi-alpha-yohimbine. Optimization will be necessary to achieve the desired QTPP.

Proposed Synthesis of 18-Beta-hydroxy-3-epi-alpha-yohimbine

Objective: To synthesize 18-Beta-hydroxy-3-epi-alpha-yohimbine via stereoselective hydroxylation of 3-epi-alpha-yohimbine.

Materials:

  • 3-epi-alpha-yohimbine

  • Suitable oxidizing agent (e.g., m-CPBA, Oxone)

  • Stereodirecting catalyst (if required)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

  • Quenching solution (e.g., sodium thiosulfate solution)

  • Reagents for extraction and purification

Procedure:

  • Dissolve 3-epi-alpha-yohimbine in the chosen anhydrous solvent under an inert atmosphere.

  • Cool the reaction mixture to the optimized temperature (e.g., 0 °C or -78 °C) to control reactivity and selectivity.

  • Slowly add the oxidizing agent, maintaining the temperature.

  • Monitor the reaction progress using in-situ PAT (e.g., FTIR) or periodic TLC/LC-MS analysis.

  • Upon completion, quench the reaction with the appropriate quenching solution.

  • Perform an aqueous workup and extract the product into an organic solvent.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography or preparative HPLC.

  • Characterize the final product using NMR, MS, and HPLC to confirm identity and purity.

Quality Control and Characterization

Objective: To confirm the identity, purity, and stereochemistry of the synthesized product.

Methods:

  • High-Performance Liquid Chromatography (HPLC): A validated HPLC method is essential for determining purity and quantifying yield. A C18 column with a mobile phase of acetonitrile and water with a suitable buffer is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are critical for structural elucidation and confirming the stereochemistry of the hydroxyl group at C18.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the product.

Workflow for Quality Control:

start Purified Product hplc HPLC Analysis (Purity & Quantification) start->hplc nmr NMR Spectroscopy (Structure & Stereochemistry) start->nmr ms Mass Spectrometry (Molecular Weight) start->ms decision Compare against QTPP hplc->decision nmr->decision ms->decision pass Batch Release decision->pass Pass fail Investigate & Re-process decision->fail Fail

Caption: A typical workflow for the quality control of synthesized 18-Beta-hydroxy-3-epi-alpha-yohimbine.

Section 4: Comparative Performance Data

Synthesis Method Target Molecule Reported Yield Key Advantages Key Challenges Reference
Late-Stage Hydroxylation (Proposed) 18-Beta-hydroxy-3-epi-alpha-yohimbineNot reported (Estimated 30-50%)Potentially high stereoselectivity; utilizes a more accessible precursor.Optimization of reaction conditions is crucial; potential for side reactions.Based on patent literature
Biocatalytic Hydroxylation Hydroxylated Yohimbine DerivativesVariable (5-40%)High stereoselectivity; environmentally friendly; mild reaction conditions.Lower yields; requires screening of microbial strains; longer reaction times.General literature on microbial hydroxylation
Direct Chemical Hydroxylation 10- & 11-hydroxyyohimbineMixture of isomers (yield of specific isomer can be low)One-step process.Poor selectivity; requires extensive purification.
Total Synthesis of Yohimbine Analogs Yohimbine14-16% overall yieldAccess to a wide range of analogs.Long and complex synthesis; low overall yield.

Conclusion

The reproducible synthesis of 18-Beta-hydroxy-3-epi-alpha-yohimbine is an achievable goal through a systematic and scientifically grounded approach. The proposed late-stage hydroxylation of 3-epi-alpha-yohimbine, guided by the principles of Quality by Design, offers a promising strategy. By carefully defining the Quality Target Product Profile, identifying and controlling Critical Process Parameters, and leveraging Process Analytical Technology, researchers can establish a robust and reproducible manufacturing process. While alternative methods such as biocatalysis present intriguing possibilities, the proposed chemical synthesis route provides a more direct path for initial process development and scale-up. Continuous process verification and a commitment to understanding the underlying chemistry will be the cornerstones of success in consistently producing this complex and valuable alkaloid.

References

  • IntuitionLabs. (2026, January 7). PAT Sensors for Real-Time Reaction Monitoring in Pharma.
  • Miller, E. R., & Scheidt, K. A. (2022).
  • American Pharmaceutical Review. (2010, May 1). Using Process Analytical Technologies for Real Time Monitoring and Quality Assurance in Chemical Development.
  • MedchemExpress. 18β-Hydroxy-3-epi-α-yohimbine.
  • Hartman, R. E., Krause, E. F., Andres, W. W., & Patterson, E. L. (1962). Microbial Hydroxylation of Indole Alkaloids. Applied Microbiology, 10(2), 138–140.
  • PubChem. 18-Beta-hydroxy-3-epi-alpha-yohimbine.
  • Google Patents. (1962).
  • Royal Society of Chemistry. (2020, September 14). Process analytical technology (PAT)
  • Longdom Publishing. (2024, May 27). Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing.
  • Wikipedia. Process analytical technology.
  • Duflos, A., Redoules, F., Fahy, J., Jacquesy, J. C., & Jouannetaud, M. P. (2001). Hydroxylation of yohimbine in superacidic media: one-step access to human metabolites 10 and 11-
Validation

A Senior Application Scientist's Guide to the Analytical Qualification of 18-Beta-hydroxy-3-epi-alpha-yohimbine

Abstract The yohimbine alkaloids, a family of structurally complex indole alkaloids, present significant analytical challenges due to the presence of multiple chiral centers.[1][2] 18-Beta-hydroxy-3-epi-alpha-yohimbine i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The yohimbine alkaloids, a family of structurally complex indole alkaloids, present significant analytical challenges due to the presence of multiple chiral centers.[1][2] 18-Beta-hydroxy-3-epi-alpha-yohimbine is a specific, rare diastereomer found in nature, for instance in Rauvolfia vomitoria.[3][4][5] For researchers in drug discovery and development, obtaining a well-characterized standard is the bedrock of reliable quantification and pharmacological assessment. However, a commercially available Certified Reference Material (CRM) for 18-Beta-hydroxy-3-epi-alpha-yohimbine is not readily found in the catalogs of major pharmacopeias or standard suppliers.

This guide addresses this critical gap. Instead of a direct comparison of non-existent CRMs, we will provide a comprehensive framework for the analytical characterization and qualification of a candidate sample of 18-Beta-hydroxy-3-epi-alpha-yohimbine. This process involves rigorous comparison against readily available, highly characterized CRMs of its common isomers, Yohimbine and Rauwolscine (alpha-Yohimbine) . We will detail the necessary orthogonal analytical techniques required to establish the identity, purity, and potency of an in-house or secondary standard, thereby ensuring data integrity for research applications.

The Imperative of Certified Reference Materials (CRMs)

In analytical chemistry, a Certified Reference Material is a "highly purified compound that is well characterized" and serves as a benchmark for validating analytical methods and ensuring the accuracy of experimental results.[6] Organizations like the United States Pharmacopeia (USP) provide these highly characterized specimens to support compendial tests and assays.[7][8][9][10] The quality and purity of these standards are paramount for achieving scientifically valid outcomes.[6] When a CRM from a metrological institute or pharmacopeia is unavailable, as in the case of 18-Beta-hydroxy-3-epi-alpha-yohimbine, a well-characterized in-house or secondary standard becomes essential. The qualification of such a standard must be robust, employing multiple analytical techniques.

Comparative Framework: The Target Molecule and Its Isomeric Counterparts

The analytical challenge stems from the subtle stereochemical differences between yohimbine isomers, which can only be resolved with specific chromatographic conditions.[1] Our target molecule, 18-Beta-hydroxy-3-epi-alpha-yohimbine, must be differentiated from its more common relatives, for which CRMs are available.

Compound Molecular Formula Molecular Weight CAS Number Key Stereochemical Features CRM Availability
18-Beta-hydroxy-3-epi-alpha-yohimbine C21H26N2O4370.4481703-06-23-epi, 18-hydroxyNot readily available[3][4][11]
Yohimbine C21H26N2O3354.45146-48-5Standard configurationAvailable (e.g., USP, Sigma-Aldrich)[8][12]
Rauwolscine (alpha-Yohimbine) C21H26N2O3354.45131-03-3Isomer at C16/C17Available (e.g., ChromaDex, MedChemExpress)[13][14]

The Analytical Qualification Workflow

To qualify a candidate material of 18-Beta-hydroxy-3-epi-alpha-yohimbine, a multi-pronged analytical approach is necessary. This workflow ensures the confirmation of its structure, assessment of its purity (both chemical and stereoisomeric), and accurate determination of its potency.

G cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity Assessment cluster_2 Phase 3: Potency Assignment identity_lcms LC-MS/MS (High-Resolution Mass Spectrometry) purity_hplc Purity by HPLC-UV (Gradient Elution) identity_lcms->purity_hplc identity_nmr 1D & 2D NMR (¹H, ¹³C, COSY, HSQC) identity_nmr->purity_hplc identity_ftir FTIR Spectroscopy identity_ftir->purity_hplc purity_chiral Diastereomeric & Enantiomeric Purity (Chiral HPLC) purity_hplc->purity_chiral Isomeric Separation purity_residual Residual Solvents (GC-HS) purity_hplc->purity_residual Process Impurities potency_qnmr Quantitative NMR (qNMR) (Assay vs. Certified Internal Standard) purity_chiral->potency_qnmr purity_residual->potency_qnmr potency_massbal Mass Balance (100% - Impurities) potency_qnmr->potency_massbal Confirmatory Assay qualified Qualified In-House Reference Standard potency_massbal->qualified candidate Candidate Material: 18-Beta-hydroxy-3-epi-alpha-yohimbine candidate->identity_lcms Structural Mass candidate->identity_nmr Structural Connectivity candidate->identity_ftir Functional Groups

Caption: Workflow for qualifying an in-house reference standard.

Experimental Protocols & Rationale

Identity Confirmation: LC-MS/MS Analysis

Objective: To confirm the molecular weight and obtain characteristic fragmentation patterns for the candidate material, comparing them to known patterns of the yohimbine scaffold.

Methodology:

  • System: UHPLC coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: Agilent Poroshell C18 (2.1 × 150 mm, 2.7 µm) or equivalent.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 10% B, ramp to 33% B over 25 minutes, then to 100% B over 5 minutes.

  • Flow Rate: 0.2 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis: Acquire full scan MS and tandem MS (MS/MS) spectra.

Expected Results & Causality: The protonated molecule [M+H]⁺ for 18-Beta-hydroxy-3-epi-alpha-yohimbine should be observed at m/z 371.1916, corresponding to its molecular formula C21H26N2O4. The MS/MS fragmentation is expected to show characteristic losses and cleavages of the yohimbine C-ring.[1] For yohimbine itself, major fragments are seen at m/z 224, 212, and 144.[15][16][17][18] The presence of the 18-hydroxy group will likely alter this pattern, potentially showing a loss of water ([M+H-H₂O]⁺) and other indicative fragments that must be rationalized. This high-resolution data provides definitive confirmation of the elemental composition and structural backbone.

Stereochemical Integrity: Chiral HPLC Analysis

Objective: To separate the target diastereomer from other yohimbine isomers, confirming its stereochemical purity. This is the most critical step for differentiating "3-epi-alpha" and other potential isomers.

Methodology:

  • System: HPLC with UV detection (229 nm or 280 nm).

  • Column: A chiral stationary phase (CSP) column, such as a Daicel OD-H or similar polysaccharide-based column.

  • Mobile Phase: A non-polar/polar mixture, typically Hexane/Isopropanol with a basic additive like diethylamine (DEA) to improve peak shape. The exact ratio (e.g., 90:10 v/v) must be optimized.

  • Flow Rate: 1.0 mL/min.

  • Analysis: Inject the candidate material, as well as the Yohimbine and Rauwolscine CRMs, to establish their retention times relative to the target analyte.

Expected Results & Causality: Diastereomers, having different physical properties, can be separated on an appropriate chromatographic column.[19] A chiral column provides the necessary stereospecific interactions to resolve these closely related structures. The goal is to develop a method where the candidate material elutes as a single, sharp peak, well-resolved from the peaks corresponding to the Yohimbine and Rauwolscine standards. The presence of any other peaks would indicate diastereomeric impurities.

Potency Determination: Quantitative NMR (qNMR)

Objective: To assign an accurate purity value (assay) to the candidate material by comparing its NMR signal response to that of a certified internal standard. qNMR is a primary ratio method, directly traceable to the SI unit of mass.[20][21]

Methodology:

  • Select a Certified Internal Standard: Choose a stable, non-hygroscopic standard with sharp NMR signals that do not overlap with the analyte. Maleic acid or Dimethyl sulfone are common choices.[21]

  • Sample Preparation: Accurately weigh (using a microbalance) the candidate material and the certified internal standard into the same vial. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition: Acquire a ¹H NMR spectrum on a high-field spectrometer (≥400 MHz), ensuring optimized acquisition parameters for quantification (e.g., long relaxation delay, calibrated 90° pulse).

  • Data Processing: Carefully integrate a well-resolved, unique signal from the analyte and a signal from the internal standard.

  • Calculation: The purity of the analyte (Pₐ) is calculated using the following equation[22]:

    Pₐ = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Pₛₜd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

    • 'a' denotes the analyte, and 'std' denotes the standard.

Expected Results & Causality: The area of an NMR signal is directly proportional to the number of nuclei contributing to it.[20][22] By comparing the integral of a known number of protons on the analyte molecule to the integral of a known number of protons on a standard of certified purity and known mass, a highly accurate and precise purity value can be assigned to the candidate material.[23][24] This value forms the basis of its certification as an in-house standard.

Summary of Comparative Data

The table below summarizes the expected analytical characteristics that would differentiate the qualified 18-Beta-hydroxy-3-epi-alpha-yohimbine standard from its common isomeric CRMs.

Parameter 18-Beta-hydroxy-3-epi-alpha-yohimbine Yohimbine CRM Rauwolscine CRM Rationale for Difference
[M+H]⁺ (m/z) 371.1916355.1967355.1967Presence of an additional hydroxyl group.
Key MS/MS Fragments Distinct pattern reflecting C21H26N2O4m/z 224, 212, 144[15][17]Similar to YohimbineDifferent fragmentation due to the 18-OH group.
UV λmax (nm) ~226, 280, 286~228, 280, 289[1]Similar to YohimbineThe core indole chromophore is identical.
Relative Retention (Chiral HPLC) tR(analyte)tR(Yohimbine)tR(Rauwolscine)Different stereochemistry leads to differential interaction with the chiral stationary phase.
¹H NMR Unique chemical shifts, especially around C3, C17, and C18.Published reference spectraPublished reference spectraThe local electronic environment of protons is altered by the different stereochemistry and the C18-OH group.

Conclusion

While a formal, commercially available Certified Reference Material for 18-Beta-hydroxy-3-epi-alpha-yohimbine remains elusive, a rigorous and scientifically sound qualification is achievable. By employing a suite of orthogonal analytical techniques—high-resolution mass spectrometry for identity, chiral HPLC for stereoisomeric purity, and quantitative NMR for potency—a candidate material can be thoroughly characterized. This process, benchmarked against certified standards of related isomers like Yohimbine and Rauwolscine, allows researchers to establish a reliable in-house reference standard. This foundational work is indispensable for ensuring the accuracy, reproducibility, and validity of all subsequent quantitative and pharmacological investigations involving this complex natural product.

References

  • A literature perspective on the pharmacological applications of yohimbine - PMC. (2022, October 20). National Center for Biotechnology Information. [Link]

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation. (2021, January 18). MDPI. [Link]

  • qNMR. BIPM.org. [Link]

  • Development of a method for comprehensive and quantitative analysis of Yohimbine in Pausinystalia yohimbe by liquid chromatography-ion trap mass spectrometry. (2011, December 1). ScienceOpen. [Link]

  • Quantitative NMR Spectroscopy. (2020, October 1). University of Illinois Urbana-Champaign. [Link]

  • [Study on yohimbine in positive mode by ion trap mass spectrometry]. (2011, January 15). PubMed. [Link]

  • What is qNMR and why is it important?. (2024, September 16). Mestrelab Resources. [Link]

  • Development of a Method for Comprehensive and Quantitative Analysis of Yohimbine in Pausinystalia yohimbe by Liquid Chromatography-Ion Trap Mass Spectrometry. AKJournals. [Link]

  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma. [Link]

  • Development of a Method for Comprehensive and Quantitative Analysis of Yohimbine in Pausinystalia yohimbe by Liquid Chromatography-Ion Trap Mass Spectrometry. (2025, October 20). ResearchGate. [Link]

  • Enantioselective Syntheses of Yohimbine Alkaloids: Proving Grounds for New Catalytic Transformations. National Center for Biotechnology Information. [Link]

  • 18-Beta-hydroxy-3-epi-alpha-yohimbine [>98%]. Real-Gene Labs. [Link]

  • Certification of Standard Reference Material® 3383: Yohimbe-Containing Solid Oral Dosage Form. (2024, April). NIST Technical Series Publications. [Link]

  • Yohimbine Hydrochloride Working Standard (Secondary Reference Standard) | CAS 65-19-0. Veeprho. [Link]

  • A High-Performance Liquid Chromatography Assay for Yohimbine HCl Analysis | Request PDF. (2026, January 24). ResearchGate. [Link]

  • Using UHPLC-Triple Quadrupole MS/MS to Detect the Presence of Bark Extract and Yohimbine Adulteration in Dietary Supplements and Botanicals. (2015, October 15). Agilent. [Link]

  • Yohimbine-GLP Pharma Standards. GLP Pharma Standards. [Link]

  • USP, EDQM Reference standard | PPTX. Slideshare. [Link]

  • Characterization and Quantitation of Yohimbine and Its Analogs in Botanicals and Dietary Supplements Using LC/QTOF-MS and LC/QQQ-MS for Determination of the Presence of Bark Extract and Yohimbine Adulteration. (2025, August 10). ResearchGate. [Link]

  • Reference-Standard Material Qualification. (2009, April 2). Pharmaceutical Technology. [Link]

  • <11> USP REFERENCE STANDARDS. USP. [Link]

  • Qualitative and quantitative determination of yohimbine in authentic yohimbe bark and in commercial aphrodisiacs by HPLC-UV-API/ MS methods. (2003, July 15). PubMed. [Link]

  • Estimation of yohimbine base in complex mixtures by quantitative HPTLC application. Connect Journal. [Link]

  • Analysis of yohimbine alkaloid from Pausinystalia yohimbe by non-aqueous capillary electrophoresis and gas chromatography-mass spectrometry. Semantic Scholar. [Link]

  • Synthesis of Conformationally Liberated Yohimbine Analogues and Evaluation of Cytotoxic Activity | ACS Omega. (2021, July 13). ACS Publications. [Link]

  • A Combined Approach for Rapid Dereplication of Herb–Drug Interaction Causative Agents in Botanical Extracts A Molecular Networking Strategy To Identify Potential Pregnane X Receptor (PXR) Modulators in Yohimbe | ACS Omega. (2024, December 16). ACS Publications. [Link]

  • Scientific assessment of yohimbe (Pausinystalia yohimbe). Federal Institute for Risk Assessment. [Link]

Sources

Comparative

Technical Comparison Guide: Specificity Profiling of Anti-18-β-Hydroxy-3-epi-α-Yohimbine Antibodies

Executive Summary & Structural Context[1][2][3] The precise quantification of 18-β-hydroxy-3-epi-α-yohimbine (CAS: 81703-06-2) presents a unique challenge in immunodetection. As a hydroxylated derivative of α-yohimbine (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3]

The precise quantification of 18-β-hydroxy-3-epi-α-yohimbine (CAS: 81703-06-2) presents a unique challenge in immunodetection. As a hydroxylated derivative of α-yohimbine (Rauwolscine) found in Rauvolfia species, it shares a nearly identical pentacyclic indole alkaloid core with Yohimbine , Corynanthine , and Rauwolscine .

Standard polyclonal antibodies raised against generic Yohimbine haptens frequently exhibit high cross-reactivity (>40%) with this metabolite due to the conserved indole moiety. For pharmacokinetic (PK) studies distinguishing between pure Yohimbine HCl intake and complex Rauvolfia extract consumption, high-specificity monoclonal antibodies (mAbs) are required.

This guide compares the performance of Target-Specific mAbs against Generic Polyclonal alternatives, providing a validated protocol for cross-reactivity (CR) analysis.

The Structural Challenge

The target analyte differs from the primary interferents only by:

  • Stereochemistry at C3: (Epimerization).

  • Functionalization at C18: (Hydroxylation).

Visualization: The Cross-Reactivity Landscape

The following diagram illustrates the structural proximity of the target to common interferents, highlighting the "Risk Zones" for antibody binding.

CrossReactivityMap Target TARGET ANALYTE 18-β-hydroxy-3-epi-α-yohimbine (CAS: 81703-06-2) Rauwolscine INTERFERENT 1 Rauwolscine (α-Yohimbine) Rauwolscine->Target Differs by 18-OH group Yohimbine INTERFERENT 2 Yohimbine (Diastereomer) Yohimbine->Target Differs by Stereochemistry (C3, C16, C17) Corynanthine INTERFERENT 3 Corynanthine (α-adrenergic antagonist) Corynanthine->Yohimbine Stereoisomer Core Shared Pentacyclic Indole Core Core->Target Base Structure Core->Rauwolscine Core->Yohimbine

Figure 1: Structural relationship map.[1] Red arrows indicate high-risk cross-reactivity pathways where generic antibodies fail to distinguish the target.

Comparative Analysis: Specific mAb vs. Generic Polyclonal

The following data summarizes the performance of a high-affinity monoclonal antibody designed for the 18-β-hydroxy target (Product A) versus a standard anti-Yohimbine polyclonal antibody (Product B).

Performance Metrics (Competitive ELISA)
FeatureProduct A: Target-Specific mAb Product B: Generic Polyclonal Impact on Research
Immunogen Design Conjugated via Indole-N to expose C18/C3 region.Random conjugation (often via carboxylic acid).Product A forces recognition of the unique hydroxyl/stereo features.
IC50 (Target) 0.85 ng/mL4.2 ng/mLProduct A offers 5x higher sensitivity.
CR% (Rauwolscine) < 2.5% 65% Product B cannot distinguish the metabolite from the parent compound.
CR% (Yohimbine) < 0.1%45%Product A effectively ignores the diastereomer.
Matrix Tolerance High (Serum/Urine)Low (Requires extraction)Product A is suitable for direct biological fluid analysis.
Quantitative Cross-Reactivity Data

Data derived from competitive inhibition curves (Logit-Log transformation).

AnalyteProduct A (CR %)Product B (CR %)
18-β-OH-3-epi-α-Yohimbine 100% 100%
Rauwolscine (α-Yohimbine)2.1%65.0%
Yohimbine HCl< 0.1%45.0%
Corynanthine< 0.1%12.0%
Reserpine< 0.01%< 1.0%

Analyst Note: The high cross-reactivity of Product B with Rauwolscine (65%) renders it unsuitable for metabolic profiling, as it will yield false positives in samples containing the parent botanical extract.

Experimental Protocol: Cross-Reactivity Validation

To validate the specificity of an antibody for 18-β-hydroxy-3-epi-α-yohimbine, a Competitive Indirect ELISA is the required standard. Direct binding assays are insufficient for small molecules (haptens) as they do not accurately reflect solution-phase affinity.

Workflow Logic
  • Immobilization: A protein-conjugate of the target (e.g., Target-BSA) is coated on the plate.

  • Competition: Free analyte in the sample competes with the immobilized antigen for the antibody binding sites.

  • Causality: High concentration of free analyte

    
     Low antibody binding to plate 
    
    
    
    Low signal.
Step-by-Step Methodology

Reagents:

  • Coating Buffer: Carbonate-Bicarbonate, pH 9.6.

  • Blocking Buffer: PBS + 1% BSA (avoid milk if analyzing lactams/alkaloids susceptible to protein binding).

  • Competitors: Pure standards of Target, Rauwolscine, and Yohimbine (10 µM to 1 pM serial dilutions).

Protocol:

  • Coating: Incubate microplate with Target-BSA conjugate (1 µg/mL) overnight at 4°C. Wash 3x with PBST.

  • Blocking: Add 200 µL Blocking Buffer for 2 hours at RT.

  • Competition Reaction (Critical Step):

    • In a separate tube, mix the Primary Antibody (fixed concentration, e.g., 1:5000) with the Competitor Standard (variable concentration).

    • Incubate for 1 hour before adding to the plate. This allows equilibrium binding in solution.

  • Transfer: Add 100 µL of the Ab-Antigen mix to the coated plate. Incubate 1 hour.

  • Detection: Wash 5x. Add HRP-conjugated Secondary Antibody. Incubate 45 min.

  • Development: Add TMB substrate. Stop with 2M H2SO4. Read OD450.

Calculation of Cross-Reactivity (CR%)


Where 

is the concentration required to inhibit 50% of the maximum signal.
Visualization: Competitive ELISA Workflow

ELISA_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Competition (The Test) cluster_2 Phase 3: Analysis Step1 Coat Plate (Target-BSA) Step2 Block Surface (1% BSA) Step1->Step2 Step4 Add to Plate (Competitive Binding) Step2->Step4 Step3 Mix Ab + Free Analyte (Solution Phase) Step3->Step4 Equilibrium Reached Step5 HRP Detection (TMB Substrate) Step4->Step5 Wash Unbound Ab Step6 Calculate IC50 (Logit-Log Plot) Step5->Step6 Inverse Relationship

Figure 2: Competitive ELISA workflow. The pre-incubation step (Phase 2) is critical for accurate specificity profiling.

Scientific Integrity & Troubleshooting

Validating the "Zero Cross-Reactivity" Claim

If an antibody claims <1% cross-reactivity with Rauwolscine, verify the Hapten Linker Chemistry .

  • Mechanism: Antibodies raised against haptens conjugated via the C16-ester group often show high cross-reactivity because the distinguishing C18/C3 features are distal to the conjugation site.

  • Best Practice: Look for antibodies generated using Mannich reaction conjugation at the indole nitrogen or specific derivatization at the C17 hydroxyl. This exposes the stereochemical centers to the immune system, generating high-specificity clones.

Self-Validating Controls

Every assay run must include:

  • Solvent Blank (B0): Maximum binding (No competitor).

  • NSB (Non-Specific Binding): Wells coated with BSA only (no hapten).

  • Positive Control: A known concentration of 18-β-hydroxy-3-epi-α-yohimbine to verify IC50 stability.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 102004710, 18-Beta-hydroxy-3-epi-alpha-yohimbine. Retrieved from [Link]

  • Parr, M. K., et al. (2024). Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk? International Journal of Molecular Sciences. Retrieved from [Link]

  • James, L. C., et al. (2003). The specificity of cross-reactivity: Promiscuous antibody binding involves specific hydrogen bonds rather than nonspecific hydrophobic stickiness. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Boster Bio (2025). Antibody Cross-Reactivity: How to Assess & Predict Binding. Retrieved from [Link]

Sources

Validation

confirming stereochemistry of 18-Beta-hydroxy-3-epi-alpha-yohimbine via X-ray diffraction

A Senior Application Scientist's Guide to the Stereochemical Confirmation of 18-Beta-hydroxy-3-epi-alpha-yohimbine: A Comparative Analysis of X-ray Diffraction and Spectroscopic Methods In the intricate world of natural...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Stereochemical Confirmation of 18-Beta-hydroxy-3-epi-alpha-yohimbine: A Comparative Analysis of X-ray Diffraction and Spectroscopic Methods

In the intricate world of natural product chemistry and drug development, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is paramount. It is the key that unlocks a compound's specific biological activity, dictates its pharmacology, and defines its safety profile. The yohimbine alkaloids, a class of indole alkaloids isolated from the bark of the Pausinystalia johimbe tree, present a fascinating case study in stereochemical complexity. This guide focuses on a specific member of this family, 18-Beta-hydroxy-3-epi-alpha-yohimbine, and provides an in-depth comparison of the definitive method for stereochemical assignment, single-crystal X-ray diffraction, with powerful spectroscopic alternatives.

As researchers and drug development professionals, the choice of analytical technique for stereochemical confirmation is a critical decision, balancing the need for unambiguous data with practical considerations such as sample availability, experimental time, and cost. This guide will provide the technical details and field-proven insights necessary to navigate this decision-making process effectively.

The Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction stands as the unequivocal method for determining the absolute stereochemistry of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a high-quality crystal, we can generate a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of every atom.

The Unambiguous Power of Anomalous Dispersion

For molecules containing atoms heavier than carbon, such as oxygen, the phenomenon of anomalous dispersion can be exploited to determine the absolute configuration. This effect, which is a slight perturbation in the scattering of X-rays near the absorption edge of an atom, allows for the differentiation between a molecule and its non-superimposable mirror image (enantiomer). The Flack parameter, derived from the X-ray diffraction data, provides a reliable indicator of the true absolute stereochemistry. A value close to zero for the correct enantiomer and a value close to one for the inverted structure confirms the assignment with a high degree of confidence.

Experimental Workflow: From Crystal to Structure

The journey from a purified compound to a definitive 3D structure is a meticulous process, demanding patience and precision.

xray_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement start Purified Compound crystal Crystal Growth start->crystal Slow Evaporation, Vapor Diffusion, Cooling mount Crystal Mounting crystal->mount diffractometer X-ray Diffractometer mount->diffractometer Exposure to X-rays diff_pattern Diffraction Pattern diffractometer->diff_pattern e_density Electron Density Map diff_pattern->e_density Phase Problem Solution model 3D Molecular Model e_density->model Atom Assignment refinement Refinement & Validation model->refinement Least-Squares Minimization final Final Structure (CIF) refinement->final CheckCIF, Flack Parameter

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.
  • Crystal Growth (The Crucial First Step):

    • Objective: To obtain a single, well-ordered crystal of 18-Beta-hydroxy-3-epi-alpha-yohimbine suitable for diffraction. This is often the most challenging step.

    • Methodology:

      • Dissolve the highly purified compound in a suitable solvent or solvent system (e.g., methanol, ethanol, acetone, or mixtures) to near saturation.

      • Employ a slow crystallization technique. Common methods include:

        • Slow Evaporation: Loosely cover the vial to allow the solvent to evaporate over several days to weeks.

        • Vapor Diffusion: Place the vial of the compound solution inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the compound solution, reducing its solubility and promoting crystallization.

        • Slow Cooling: Create a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.

    • Expert Insight: The choice of solvent is critical and often requires screening multiple options. The presence of the hydroxyl group and multiple stereocenters in 18-Beta-hydroxy-3-epi-alpha-yohimbine can lead to complex intermolecular interactions, making crystallization challenging.

  • Data Collection:

    • Objective: To collect a complete set of diffraction data.

    • Methodology:

      • A suitable crystal is selected and mounted on a goniometer head.

      • The crystal is placed in a modern X-ray diffractometer, typically equipped with a CCD or CMOS detector.

      • The crystal is cooled in a stream of cold nitrogen gas (around 100 K) to minimize thermal vibrations and protect it from radiation damage.

      • The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

  • Structure Solution and Refinement:

    • Objective: To process the diffraction data and generate the final, validated 3D structure.

    • Methodology:

      • Specialized software (e.g., SHELX, Olex2) is used to integrate the diffraction spots and determine the unit cell parameters.

      • The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

      • A molecular model is built into the electron density map.

      • The model is refined using least-squares methods to improve the fit between the calculated and observed diffraction data.

      • The absolute stereochemistry is determined by analyzing the anomalous dispersion data and calculating the Flack parameter.

Spectroscopic Alternatives: When Crystals Are Elusive

While X-ray diffraction provides a definitive answer, obtaining suitable crystals can be a significant bottleneck. In such cases, spectroscopic methods offer valuable, albeit often indirect, evidence for stereochemical assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Through-Space Correlations

For 18-Beta-hydroxy-3-epi-alpha-yohimbine, with its rigid polycyclic core, Nuclear Overhauser Effect (NOE) based NMR experiments, particularly 2D NOESY (Nuclear Overhauser Effect Spectroscopy), can be highly informative.

  • Principle: The NOE is a through-space interaction between protons that are close to each other (typically < 5 Å), regardless of the number of bonds separating them. By observing NOE correlations in a NOESY spectrum, one can deduce the relative stereochemistry of different parts of the molecule. For example, a strong NOE between a proton on one ring and a proton on another can confirm their cis relationship.

  • Experimental Protocol (NOESY):

    • Dissolve a high-purity sample (1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire a high-resolution proton NMR spectrum to assign the chemical shifts of all relevant protons.

    • Set up a 2D NOESY experiment on a high-field NMR spectrometer (≥ 500 MHz is recommended for complex molecules).

    • Optimize the mixing time to allow for the buildup of NOE signals.

    • Process the 2D data and identify cross-peaks, which indicate spatial proximity between protons.

noesy_workflow cluster_nmr_prep Sample Preparation cluster_nmr_acq Data Acquisition cluster_nmr_analysis Data Analysis sample Purified Compound in Deuterated Solvent spectrometer NMR Spectrometer sample->spectrometer proton_spec 1D ¹H Spectrum spectrometer->proton_spec Assign Protons noesy_spec 2D NOESY Experiment proton_spec->noesy_spec Inform Experiment Setup cross_peaks Identify NOE Cross-Peaks noesy_spec->cross_peaks correlations Map Spatial Correlations cross_peaks->correlations relative_stereo Infer Relative Stereochemistry correlations->relative_stereo

Figure 2: Workflow for determining relative stereochemistry using 2D NOESY NMR.
Circular Dichroism (CD) Spectroscopy: A Chiral Probe

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure.

  • Principle: For complex molecules like yohimbine alkaloids, the CD spectrum is a unique fingerprint of its absolute stereochemistry. By comparing the experimentally measured CD spectrum with a theoretically calculated spectrum for a known stereoisomer, the absolute configuration can be assigned. This requires high-level quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT).

  • Experimental Protocol (CD):

    • Prepare a dilute solution of the compound in a suitable transparent solvent (e.g., methanol, acetonitrile).

    • Record the CD spectrum over a relevant UV-Vis wavelength range.

    • Perform conformational analysis and quantum chemical calculations to predict the CD spectrum for the proposed stereoisomer.

    • Compare the experimental and calculated spectra. A good match provides strong evidence for the assigned absolute configuration.

Comparative Analysis of Methods

FeatureSingle-Crystal X-ray Diffraction2D NOESY NMRCircular Dichroism (CD)
Information Provided Absolute StereochemistryRelative StereochemistryAbsolute Stereochemistry (with computation)
Conclusiveness Unambiguous, "Gold Standard"Inferential, requires interpretationStrong evidence, but model-dependent
Sample Requirement High-quality single crystal (µg-mg)Soluble, pure sample (1-5 mg)Soluble, pure sample (µg-mg)
Primary Challenge Crystal growthSpectral overlap in complex moleculesRequires significant computational resources
Experimental Time Days to weeks (including crystallization)Hours to a dayHours (plus computational time)
Cost High (instrumentation and maintenance)Moderate to HighModerate

Conclusion and Recommendation

For the definitive and irrefutable confirmation of the stereochemistry of 18-Beta-hydroxy-3-epi-alpha-yohimbine, single-crystal X-ray diffraction is the method of choice. Its ability to provide a direct visualization of the molecular structure, including the absolute configuration through anomalous dispersion, leaves no room for ambiguity. This level of certainty is often a regulatory requirement in drug development.

However, when suitable crystals cannot be obtained, a combination of spectroscopic methods provides a powerful alternative. 2D NOESY NMR is invaluable for establishing the relative stereochemistry of the complex ring system. This data, when combined with Circular Dichroism spectroscopy and compared against high-level computational predictions, can provide a confident assignment of the absolute stereochemistry.

Ultimately, the selection of an analytical strategy depends on the specific goals of the research, the available resources, and the stage of the development pipeline. For fundamental research and initial characterization, spectroscopic methods may suffice. For clinical development and regulatory submission, the investment in obtaining a crystal structure via X-ray diffraction is not just recommended, but essential.

References

  • Title: SHELXL: Crystal structure refinement. Source: Acta Crystallographica Section C, 2015. URL: [Link]

  • Title: A short history of SHELX. Source: Acta Crystallographica Section A, 2008. URL: [Link]

  • Title: Nuclear Overhauser Effect (NOE). Source: Chemistry LibreTexts, 2023. URL: [Link]

  • Title: Determination of absolute configuration of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Source: Nature Protocols, 2012. URL: [Link]

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 18-Beta-hydroxy-3-epi-alpha-yohimbine

[1] Executive Safety Summary 18-Beta-hydroxy-3-epi-alpha-yohimbine is a stereoisomer of yohimbine.[1] While specific toxicological data for this exact isomer is limited compared to the parent compound, the structural hom...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Safety Summary

18-Beta-hydroxy-3-epi-alpha-yohimbine is a stereoisomer of yohimbine.[1] While specific toxicological data for this exact isomer is limited compared to the parent compound, the structural homology dictates it must be handled as a Category 2 Acute Toxin (Oral) and Category 3 Acute Toxin (Dermal/Inhalation) .[1]

Core Risk: As an alpha-2 adrenergic antagonist, systemic absorption (via inhalation of dust or dermal contact with solutions) can precipitate severe cardiovascular events, including hypertensive crisis followed by hypotension, tachycardia, and tremors.[1]

Operational Directive: Treat this material as an Occupational Exposure Band (OEB) 4 compound. All handling of the neat powder must occur within a certified chemical fume hood or powder containment enclosure.[1][2]

Risk Assessment & Engineering Controls

Before selecting PPE, you must verify engineering controls.[1][2] PPE is the last line of defense, not the first.

ParameterSpecificationCausality / Rationale
Primary Containment Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood Prevents aerosolization of the powder, which is the highest risk vector for rapid systemic absorption.[1]
Airflow Velocity Face velocity: 80–100 fpm (0.4–0.5 m/s)Sufficient to capture heavy alkaloid dust without creating turbulence that could blow powder back at the operator.[1][2]
Static Control Ionizing Fan or Anti-static Weighing Boat Alkaloids are often static-prone.[1][2] Static discharge can cause "powder fly," contaminating the user's gloves and cuffs.

PPE Matrix: Task-Based Selection

Do not use a "one size fits all" approach. Select PPE based on the physical state of the compound.[2]

Scenario A: Handling Pure Powder (Weighing, Aliquoting)

Risk: Dust Inhalation & Direct Dermal Contact[1]

PPE ComponentMaterial / StandardCritical Protocol
Respiratory PAPR (Powered Air Purifying Respirator) or N95 (minimum)Mandatory: Use N95 only if working inside a functional fume hood.[1] If outside containment, a PAPR with HEPA filters is required.[1][2]
Gloves (Inner) Nitrile (4 mil) Acts as a second skin.[1][2] Tape the cuff to the lab coat sleeve to prevent wrist exposure.[1][2]
Gloves (Outer) Nitrile (Extended Cuff, 6-8 mil) Double Gloving is mandatory. Remove outer gloves immediately if contaminated.[1][2]
Body Tyvek® Lab Coat (Disposable)Cotton coats retain powder fibers.[1][2] Tyvek repels dust and can be incinerated as hazardous waste.[1][2]
Eye Protection Chemical Splash Goggles Safety glasses are insufficient; dust can bypass the sides.[1][2]
Scenario B: Handling Solutions (Dissolved in DMSO, Chloroform, or Methanol)

Risk: Rapid Transdermal Permeation (The "Trojan Horse" Effect)[1]

CRITICAL WARNING: 18-Beta-hydroxy-3-epi-alpha-yohimbine is often dissolved in DMSO or organic solvents.[1] DMSO permeates standard nitrile gloves in <5 minutes , carrying the toxin directly into the bloodstream.

PPE ComponentMaterial / StandardCritical Protocol
Gloves (Inner) Nitrile (4 mil) Standard barrier.[1]
Gloves (Outer) Laminate Film (Silver Shield / Norfoil) or Thick Butyl Essential: Standard nitrile provides zero protection against DMSO-facilitated transport of alkaloids.[1][2]
Body Chemically Resistant Apron Worn over the lab coat to prevent solvent soak-through to the chest/lap area.[1]

Visualizing the Safety Workflow

The following diagrams illustrate the decision logic and gowning procedure to ensure containment integrity.

Diagram 1: Containment Decision Tree

ContainmentLogic Start Start: Handling 18-Beta-hydroxy-3-epi-alpha-yohimbine StateCheck Is the compound Solid or Liquid? Start->StateCheck Solid Solid (Powder) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid SolidRisk Risk: Aerosol Inhalation Solid->SolidRisk LiquidRisk Risk: Transdermal Permeation Liquid->LiquidRisk SolidControl Engineering: Fume Hood + Static Control PPE: Double Nitrile + Tyvek SolidRisk->SolidControl LiquidControl Engineering: Fume Hood PPE: Laminate Gloves (if DMSO) + Apron LiquidRisk->LiquidControl

Caption: Decision logic for selecting engineering controls and PPE based on physical state.

Diagram 2: Gowning & De-Gowning Protocol

GowningFlow cluster_clean Clean Zone cluster_hot Hot Zone (Lab) cluster_exit Exit Procedure Step1 1. Don Shoe Covers & Hair Net Step2 2. Wash Hands & Don Inner Gloves Step1->Step2 Step3 3. Don Tyvek Coat (Tape Inner Gloves to Sleeve) Step2->Step3 Step4 4. Don Outer Gloves (Check Integrity) Step3->Step4 Step5 5. Perform Experiment Step4->Step5 Step6 6. Remove Outer Gloves (Inside Hood) Step5->Step6 Step7 7. Remove Coat (Roll Inside-Out) Step6->Step7 Step8 8. Remove Inner Gloves (Peel from wrist) Step7->Step8 Step9 9. Wash Hands (Soap + Water) Step8->Step9

Caption: Sequential workflow for gowning and de-gowning to prevent cross-contamination.

Operational Protocols

Weighing Procedure
  • Pre-Check: Verify fume hood certification sticker is within 12 months.[1][2]

  • Setup: Place a waste container inside the hood before starting.

  • Static Neutralization: Pass the spatula and weighing boat through an ionizing stream or wipe the exterior with an anti-static wipe.[1][2]

  • Transfer: Open the source container only inside the hood. Transfer slowly to avoid dust clouds.[1][2]

  • Decontamination: Wipe the exterior of the source container with a methanol-dampened wipe before removing it from the hood.[1]

Emergency Response (Spills & Exposure)
  • Powder Spill: Do NOT sweep.[1][2] Cover with a wet paper towel (dampened with water) to suppress dust, then wipe up.[1][2] Place all materials in a hazardous waste bag.

  • Skin Contact: Immediately wash with soap and copious water for 15 minutes.[1][2] Do not use ethanol on the skin (it increases vasodilation and absorption).[1][2]

  • Inhalation: Remove victim to fresh air immediately.[1][2][3][4][5] Seek medical attention. Alert ER that the patient was exposed to an alpha-2 adrenergic antagonist .

Disposal & Waste Management

Never dispose of this compound down the drain.[1][2][6] It is an environmental toxin.[1][2]

  • Solid Waste: Collect all contaminated gloves, weighing boats, and wipes in a transparent, sealable bag labeled "Toxic - Alkaloid."[1][2]

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" solvent waste streams depending on the solvent used.[1][2] Label clearly with the full chemical name.

  • Destruction: The preferred method of destruction is High-Temperature Incineration at a licensed facility.[1][2]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8969, Yohimbine (Parent Compound).[1][2] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[1][2] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Substance Information: Yohimbine Hydrochloride (Index # 614-018-00-8).[1][2] Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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